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  • Product: Cyclohex-4-ene-1,2-dicarbohydrazide
  • CAS: 14246-80-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of Cyclohex-4-ene-1,2-dicarbohydrazide

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and potential applications of Cyclohex-4-ene-1,2-dicarbohydrazide. Leveraging foundational principles of o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and potential applications of Cyclohex-4-ene-1,2-dicarbohydrazide. Leveraging foundational principles of organic synthesis and material science, this document is intended for researchers, chemists, and drug development professionals. The guide details the multi-step synthesis from its common precursors, outlines robust protocols for structural elucidation via spectroscopic and thermal analysis, and explores its potential as a versatile synthon in medicinal chemistry and materials science. By synthesizing established data on its precursors with the known reactivity of the hydrazide moiety, this paper serves as a foundational resource for the scientific community.

Introduction to Cyclohex-4-ene-1,2-dicarbohydrazide

Cyclohex-4-ene-1,2-dicarbohydrazide is a bifunctional organic molecule that merges the structural rigidity of a cyclohexene ring with the reactive and chelating properties of two hydrazide groups. This unique combination makes it a molecule of significant interest for creating complex molecular architectures.

The Cyclohexene Scaffold: A Foundational Building Block

The cyclohexene ring system is a cornerstone of modern organic synthesis, present in numerous natural products and serving as a key intermediate.[1] Its conformational pre-organization and the reactivity of its double bond allow for a wide range of chemical transformations, making it an ideal platform for building complex molecules.[1] The synthesis of the cyclohexene core is efficiently achieved through the Diels-Alder reaction, a powerful and highly stereospecific method for forming six-membered rings.[1][2]

The Dicarbohydrazide Moiety: A Versatile Functional Group

Hydrazides (R-CONHNH₂) are a critically important class of compounds in medicinal chemistry.[3] The hydrazide functional group is a key synthon for synthesizing a variety of bioactive heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.[3] Furthermore, molecules containing the hydrazide moiety have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4] This versatility stems from the nucleophilicity of the terminal amino group and its ability to act as a hydrogen bond donor and acceptor.

Synthesis and Purification

The synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide is most logically achieved via a two-step process, starting from commodity chemicals. This strategy ensures high stereochemical control and good overall yields.

Synthetic Strategy: A Two-Step Approach

The pathway involves an initial [4+2] cycloaddition to form the cyclohexene ring system, followed by the introduction of the hydrazide functionalities. This approach is efficient and leverages well-established, high-yielding reactions.

SynthesisWorkflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrazinolysis Butadiene 1,3-Butadiene Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->Anhydride Toluene, Reflux MaleicAnhydride Maleic Anhydride MaleicAnhydride->Anhydride Target Cyclohex-4-ene-1,2- dicarbohydrazide Anhydride->Target Intermediate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Target Ethanol, Reflux

Figure 1: Synthetic workflow for Cyclohex-4-ene-1,2-dicarbohydrazide.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The foundational cyclohexene ring is formed via the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[2] The use of a cyclic dienophile like maleic anhydride ensures that the resulting dicarboxylic groups are in a cis configuration, which is critical for the subsequent steps.

Protocol 2.2.1: Experimental Procedure for Diels-Alder Reaction [5]

  • Reaction Setup: In a fume hood, combine maleic anhydride (1.0 eq) and 3-sulfolene (1.2 eq, a stable precursor that releases 1,3-butadiene upon heating) in a round-bottom flask equipped with a reflux condenser. Add a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C). The 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas (vented safely). The in-situ generated butadiene reacts immediately with maleic anhydride. Monitor the reaction for 1-2 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often precipitate.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize from a suitable solvent system like toluene/petroleum ether to yield white crystals.[5]

Step 2: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

The conversion of the anhydride to the dicarbohydrazide is achieved through hydrazinolysis. This is a standard and highly effective method for preparing hydrazides from anhydrides, esters, or acyl chlorides.[3]

Protocol 2.3.1: Experimental Procedure for Hydrazinolysis

  • Reaction Setup: Suspend the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (2.2 eq) dropwise to the suspension at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of both carbonyl centers.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The target product, Cyclohex-4-ene-1,2-dicarbohydrazide, typically precipitates as a white solid due to its lower solubility in ethanol compared to the starting material.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted hydrazine, and dry under vacuum. If needed, further purification can be achieved by recrystallization from a water/ethanol mixture.

Structural Elucidation and Spectroscopic Profile

Definitive identification of Cyclohex-4-ene-1,2-dicarbohydrazide requires a combination of spectroscopic methods. While experimental data for the final product is not widely published, its spectral characteristics can be reliably predicted based on its precursors and the known properties of the hydrazide functional group.

Structure cluster_precursor Precursor: cis-4-Cyclohexene-1,2-dicarboxylic Anhydride cluster_target Target: Cyclohex-4-ene-1,2-dicarbohydrazide precursor_img target_struct             precursor_img->target_struct + 2 NH₂NH₂ - H₂O Applications cluster_heterocycles Synthesis of Bioactive Heterocycles Start Cyclohex-4-ene-1,2-dicarbohydrazide Oxadiazole bis-1,3,4-Oxadiazoles Start->Oxadiazole + RCO₂H (Cyclization) Pyrazole bis-Pyrazoles Start->Pyrazole + Diketones Triazole bis-1,2,4-Triazoles Start->Triazole + CS₂ / KOH

Figure 3: Potential synthetic routes to bis-heterocyclic compounds.
Application in Materials Science and Coordination Chemistry

The multiple nitrogen and oxygen donor atoms in Cyclohex-4-ene-1,2-dicarbohydrazide make it an excellent multidentate ligand for coordination chemistry. [1]It can act as a powerful chelating agent to form stable complexes with various metal ions, which could have applications in catalysis or as novel materials.

Furthermore, the two hydrazide groups allow it to serve as a monomer for the synthesis of high-performance polymers like polyhydrazides and polyoxadiazoles. These polymers are known for their excellent thermal stability. [6]The cyclohexene double bond remains available for post-polymerization modification, such as cross-linking, to further tune the material's properties.

Conclusion

Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule with significant untapped potential. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The presence of both the reactive hydrazide moieties and a modifiable cyclohexene ring provides a rich platform for chemical exploration. For drug development professionals, it offers a scaffold for creating novel bis-heterocyclic compounds with potential therapeutic benefits. For materials scientists, it is a promising monomer for thermally stable polymers and a versatile ligand for designing new coordination complexes. This guide provides the foundational knowledge required for researchers to begin exploring the full potential of this versatile chemical entity.

References

  • Afonso, C. M. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
  • Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals. Available at: [Link]
  • Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
  • ResearchGate. (n.d.). Examples of hydrazides and their therapeutic applications. [Diagram]. Available at: [Link]
  • Aly, K. I., & Abd-Alla, M. A. (2009). Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. Journal of Polymer Research. Available at: [Link]
  • Abidov, M. T. (2021). Pharmacological aspects of hydrazides and hydrazide derivatives. Farmacja Polska. Available at: [Link]
  • Kanoh, N., et al. (2003). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Heterocycles. Available at: [Link]
  • National Center for Biotechnology Information. (n.d.). (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid. PubChem Compound Database. Available at: [Link]
  • PrepChem. (n.d.). Synthesis of 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. Available at: [Link]
  • Bartleby. (2022). Spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Available at: [Link]
  • MySkinRecipes. (n.d.). Cyclohex-4-ene-1,2-dicarboxylic acid. Available at: [Link]
  • Bolte, M., & Degen, A. (2000). Redetermination of cis-4-cyclohexene-1,2-dicarboxylic acid at 173 K. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
  • Tan, T. Y., et al. (2022). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
  • SpectraBase. (n.d.). 4-Chlorocyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester. Available at: [Link]
  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Available at: [Link]
  • University of Toronto. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [PDF]. Available at: [Link]
  • Filo. (2025). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Available at: [Link]
  • Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2024). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. Available at: [Link]
  • National Center for Biotechnology Information. (n.d.). trans-4-Cyclohexene-1,2-dicarboxylic anhydride. PubChem Compound Database. Available at: [Link]
  • Bräuniger, H., & Schümann, H. (1968). [Hydrazides and hydrazide derivatives of dicarboxylic acids. 3. Conversion of 2-diphenyl-methylene succinic acid-N-aminoimide with acid derivatives, isocyanates and isothiocyanates]. Pharmazie. Available at: [Link]
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Sources

Exploratory

Cyclohex-4-ene-1,2-dicarbohydrazide: A Comprehensive Technical Guide on Synthesis, Polymer Crosslinking, and Coordination Chemistry

Executive Summary Cyclohex-4-ene-1,2-dicarbohydrazide (C₈H₁₄N₄O₂) is a highly versatile bifunctional synthon that bridges the gap between advanced polymer science and transition metal coordination chemistry. While freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohex-4-ene-1,2-dicarbohydrazide (C₈H₁₄N₄O₂) is a highly versatile bifunctional synthon that bridges the gap between advanced polymer science and transition metal coordination chemistry. While frequently referenced in literature under various stereoisomeric identifiers (including CAS 14246-80-1 for the trans-isomer, CAS 105249-38-5 for the cis-isomer, and broadly tracked under CAS 16160-26-4)[1][2], its core structural utility remains consistent. Characterized by a rigid cyclohexene backbone and two highly reactive terminal carbohydrazide groups, this compound serves as a superior alternative to traditional linear aliphatic dihydrazides (such as Adipic Acid Dihydrazide, ADH) in high-performance crosslinking applications and as a multidentate ligand in Metal-Organic Frameworks (MOFs)[3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, focusing instead on the mechanistic causality behind its synthesis, its behavior in keto-hydrazide crosslinking networks, and its emerging role in coordination chemistry.

Chemical Profile & Structural Causality

The molecular architecture of Cyclohex-4-ene-1,2-dicarbohydrazide dictates its macroscopic performance in applied settings.

  • Conformational Rigidity: Unlike ADH, which features a flexible four-carbon aliphatic chain, the cyclohexene ring restricts bond rotation[4]. In polymer crosslinking, this causality is critical: the restricted mobility of the crosslinker translates directly into a higher glass transition temperature ( Tg​ ) and enhanced mechanical hardness in the final cured film.

  • Multidentate Chelation: The molecule possesses multiple donor sites—two carbonyl oxygen atoms and four nitrogen atoms across the two hydrazide moieties (-CONHNH₂). A single hydrazide group can coordinate to a metal center through both the carbonyl oxygen and the terminal amino nitrogen, forming a thermodynamically stable five-membered chelate ring[5].

Quantitative Data: Physicochemical Comparison

To understand its selection criteria in formulation chemistry, we must benchmark it against the industry standard, ADH.

PropertyCyclohex-4-ene-1,2-dicarbohydrazideAdipic Acid Dihydrazide (ADH)
Molecular Formula C₈H₁₄N₄O₂C₆H₁₄N₄O₂
Molecular Weight 198.22 g/mol [1]174.20 g/mol [4]
Backbone Structure Rigid Cyclohexene RingFlexible Linear Aliphatic (C₄)
Melting Point >200 °C (stereoisomer dependent)180 °C[4]
Impact on Film Tg​ High (Increases rigidity)Moderate (Maintains flexibility)
Primary Applications High-durability coatings, MOF ligandsGeneral architectural paints[4]

Synthesis Methodology: A Self-Validating Protocol

Direct reaction of dicarboxylic anhydrides with hydrazine often leads to unwanted cyclic byproducts (e.g., phthalazines) due to the spatial proximity of the carboxyl groups. To prevent this, a two-step hydrazinolysis via an intermediate diester is strictly required.

Step-by-Step Protocol: Two-Step Hydrazinolysis

Objective: Synthesize open-chain Cyclohex-4-ene-1,2-dicarbohydrazide from tetrahydrophthalic anhydride without inducing cyclization.

  • Esterification (Intermediate Generation):

    • Dissolve 1.0 equivalent of cis-1,2,3,6-tetrahydrophthalic anhydride in a 5-fold volumetric excess of anhydrous methanol.

    • Add a catalytic amount (0.05 eq) of concentrated H₂SO₄. Reflux the mixture for 12 hours under an inert N₂ atmosphere.

  • Neutralization & Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches 7.5. Causality: Neutralization is critical to prevent the acid-catalyzed hydrolysis of the newly formed diester during aqueous workup.

    • Extract the intermediate (dimethyl cyclohex-4-ene-1,2-dicarboxylate) using ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

  • Controlled Hydrazinolysis:

    • Dissolve the purified diester in absolute ethanol.

    • Slowly add 2.5 equivalents of 85% hydrazine hydrate dropwise at room temperature to prevent exothermic spiking.

  • Reflux & Precipitation (Self-Validation):

    • Heat the mixture to reflux for 8 hours.

    • Self-Validating Mechanism: As the reaction progresses, the highly polar dihydrazide product becomes insoluble in the ethanol matrix. The continuous precipitation of a white crystalline solid physically removes the product from the solution, driving the chemical equilibrium forward according to Le Chatelier's principle.

  • Isolation & Verification:

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum at 60 °C.

    • Validate via FTIR: Look for the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹) alongside the primary amine N-H doublet at 3200-3300 cm⁻¹.

Synthesis A Tetrahydrophthalic Anhydride B Esterification (MeOH, H+) A->B C Dimethyl Cyclohex-4-ene- 1,2-dicarboxylate B->C D Hydrazinolysis (N2H4·H2O) C->D E Cyclohex-4-ene-1,2- dicarbohydrazide D->E

Two-step synthesis workflow of Cyclohex-4-ene-1,2-dicarbohydrazide.

Core Application: Advanced Keto-Hydrazide Crosslinking

In the realm of waterborne acrylic polymers, the transition away from solvent-based systems relies heavily on ambient-cure crosslinking technologies[6]. Cyclohex-4-ene-1,2-dicarbohydrazide is utilized in conjunction with Diacetone Acrylamide (DAAM) to create robust, self-crosslinking networks[7].

The Causality of pH-Triggered Cure

The reaction between the pendant ketone groups of DAAM and the hydrazide groups is an acid-catalyzed condensation that forms a ketimine bond[8].

  • In-Can Stability: By formulating the wet emulsion with a volatile amine (like aqueous ammonia) to maintain a pH > 8.5, the ketimine-forming reaction is completely inhibited[8]. The functionalized polymer and the dihydrazide co-exist safely in the container for months.

  • Ambient Cure Activation: Upon application to a substrate, water and ammonia evaporate. The localized pH drops below 7.0, instantly catalyzing the nucleophilic attack of the hydrazide on the ketone[6]. Because this crosslinking occurs post-coalescence, it allows the polymer particles to fully inter-diffuse before locking into a 3D network, resulting in vastly superior abrasion and solvent resistance[6][8].

Step-by-Step Protocol: 1K Ambient-Cure Formulation
  • Emulsion Preparation: Synthesize or procure an acrylic emulsion containing 3-5% (wt/wt) copolymerized DAAM[8].

  • Alkaline Stabilization: Adjust the emulsion pH strictly to 8.5 - 9.0 using 28% aqueous ammonia.

  • Crosslinker Integration: Dissolve Cyclohex-4-ene-1,2-dicarbohydrazide in water (mild heating may be required due to the rigid ring lowering aqueous solubility compared to ADH). Add this solution to the emulsion at a 1:1 molar stoichiometric ratio of hydrazide groups to DAAM ketone groups[7].

  • Application: Draw down the film on the desired substrate. The system will self-validate its cure: as the film dries and the ammonia flashes off, the film will transition from a soluble thermoplastic state to an insoluble thermoset network within 24-48 hours at room temperature.

Crosslinking DAAM DAAM-Modified Acrylic Polymer Condensation Dehydration & pH Drop (Ammonia Evaporation) DAAM->Condensation Pendant Ketones Dihydrazide Cyclohex-4-ene-1,2- dicarbohydrazide Dihydrazide->Condensation Hydrazide Groups Crosslinked 3D Crosslinked Polymer Network (Ketimine Bonds) Condensation->Crosslinked Ambient Cure

Mechanism of ambient-cure keto-hydrazide crosslinking during film coalescence.

Emerging Role in Coordination Chemistry

Beyond polymers, the multi-dentate nature of Cyclohex-4-ene-1,2-dicarbohydrazide makes it a powerful chelating agent in inorganic chemistry. The nucleophilic nature of the hydrazide group, combined with the structural geometry enforced by the cyclohexene ring, allows for the synthesis of complex coordination polymers and Metal-Organic Frameworks (MOFs)[5].

When reacted with transition metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺) under solvothermal conditions in high-boiling solvents like dimethylformamide (DMF), the ligand coordinates through both the carbonyl oxygen and the terminal amino nitrogen[5]. This forms highly stable five-membered chelate rings. The presence of the cyclohexene double bond also provides a secondary site for post-synthetic modification (e.g., epoxidation or halogenation) of the resulting MOF, allowing researchers to tune the pore environment for specific gas storage or catalytic applications[3][5].

References

  • Benchchem. "Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1".
  • Molbase. "C8H14N4O2 - Molecular Formula - MOLBASE".
  • Gantrade Corporation. "Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative".
  • Gantrade Corporation. "Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH".
  • Benchchem. "Theoretical Considerations for Cyclohex-4-ene-1,2-Dicarbohydrazide as a Ligand".
  • ResearchGate. "Development of novel aqueous coatings which meet the requirements of ecology-conscious society".
  • MC Polymers. "Ambient Cure Acrylic Emulsion Polymers Utilizing DAAM/ADH Technology".

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Foundational

Molecular structure and reactivity of tetrahydrophthalic dihydrazide

An In-depth Technical Guide to the Molecular Structure and Reactivity of Tetrahydrophthalic Dihydrazide: A Versatile Scaffold for Drug Discovery Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Reactivity of Tetrahydrophthalic Dihydrazide: A Versatile Scaffold for Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug development, the exploration of novel molecular scaffolds is paramount. The structural diversity of these core motifs directly influences the ability to modulate biological targets with precision and efficacy. Tetrahydrophthalic dihydrazide emerges as a compelling, yet underexplored, building block. Its non-aromatic, conformationally flexible cyclohexene core offers a distinct three-dimensional geometry compared to its rigid aromatic analog, terephthalic dihydrazide. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular characteristics, and reactive potential of tetrahydrophthalic dihydrazide, positioning it as a versatile scaffold for the generation of innovative therapeutic agents.

The hydrazide functional group is a well-established pharmacophore, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] By incorporating two hydrazide moieties onto a tetrahydrophthalic backbone, a divergent synthetic platform is created, allowing for the facile introduction of various pharmacophoric elements. This guide will elucidate the synthetic pathway from common starting materials and explore the key reactions that enable the use of this molecule in creating diverse chemical libraries for high-throughput screening and lead optimization.

Section 1: Synthesis of Tetrahydrophthalic Dihydrazide

The synthesis of tetrahydrophthalic dihydrazide is most effectively approached as a two-step process, beginning with the well-documented synthesis of its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The foundational step is the Diels-Alder reaction, a powerful and atom-economical carbon-carbon bond-forming reaction. Here, 1,3-butadiene acts as the diene and maleic anhydride serves as the dienophile to form the cyclic anhydride precursor.[3][4] This reaction is known for its high yield and stereospecificity, reliably producing the cis isomer.[4]

Experimental Protocol: Diels-Alder Reaction

  • Apparatus Setup: Assemble a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated fume hood.[5]

  • Reagents: Add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.[5]

  • Reaction Initiation: Begin stirring and gently heat the flask using a hot water bath. Introduce butadiene gas from a commercial cylinder at a rapid rate (approximately 0.6–0.8 L/min).[5]

  • Temperature Control (Causality): Once the solution temperature reaches 50°C, remove the water bath. The reaction is exothermic, and the temperature will naturally rise to 70–75°C.[5] This self-sustaining thermal profile is characteristic of an efficient Diels-Alder cycloaddition; external heating beyond initiation is unnecessary and could lead to side reactions.

  • Monitoring and Completion: The reaction progress can be monitored by observing the rate of butadiene absorption. The reaction is typically complete within 2–2.5 hours, indicated by an equalization of gas flow in the inlet and outlet bubblers.[5]

  • Isolation and Purification: Pour the warm solution into a beaker to prevent crystallization within the reaction flask. Cool the mixture to 0–5°C overnight to precipitate the product. Collect the white crystalline solid by filtration, wash with 250 mL of petroleum ether, and dry in an oven at 70–80°C. The expected yield is 93–97%.[5]

Step 2: Conversion to cis-1,2,3,6-Tetrahydrophthalic Dihydrazide

The anhydride is readily converted to the target dihydrazide by reaction with hydrazine. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbons of the anhydride, leading to ring-opening followed by condensation to form the stable dihydrazide.

Proposed Experimental Protocol: Hydrazinolysis

  • Reagents: In a round-bottomed flask, suspend the synthesized cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (2.2 mole equivalents) dropwise to the suspension. The slight excess of hydrazine ensures the complete conversion of the anhydride.

  • Reaction Conditions: The reaction is typically exothermic. After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.

  • Product Isolation: Upon cooling, the tetrahydrophthalic dihydrazide product is expected to precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol to remove any unreacted hydrazine, and dried under a vacuum.

  • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and through spectroscopic analysis (NMR, IR) as detailed in the following section.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrazinolysis MA Maleic Anhydride BD 1,3-Butadiene MA_BD THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride THPD cis-1,2,3,6-Tetrahydrophthalic Dihydrazide THPA->THPD Ethanol, Reflux HH Hydrazine Hydrate (2.2 eq) HH->THPD

Caption: Structure of cis-1,2,3,6-tetrahydrophthalic dihydrazide.

Predicted Physicochemical and Spectroscopic Properties

While extensive experimental data for tetrahydrophthalic dihydrazide is not widely published, its properties can be reliably predicted based on its structure and data from its anhydride precursor.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₈H₁₄N₄O₂Based on chemical structure
Molecular Weight 200.22 g/mol Based on chemical structure
Appearance White to off-white solidSimilar to other dihydrazides and the anhydride precursor.
Solubility Soluble in polar solvents (e.g., DMSO, DMF); sparingly soluble in water and alcohols.The polar hydrazide groups enhance solubility in polar media.
Stability Moisture sensitive.The anhydride precursor is moisture sensitive, reacting with water. H[6][7]ydrazides can also hydrolyze under harsh conditions.
¹H NMR Signals expected for -NH and -NH₂ protons (broad singlets), olefinic protons (~5.5-6.0 ppm), allylic protons, and methine protons adjacent to carbonyls.Based on the known spectrum of the anhydride precursor and general hydrazide characteristics.
¹³C NMR Signals for carbonyl carbons (~170-175 ppm), olefinic carbons (~125-130 ppm), and sp³ hybridized carbons of the cyclohexene ring.Inferred from analogous structures.
IR Spectroscopy Strong C=O stretching (~1640-1680 cm⁻¹), N-H stretching (broad, ~3200-3400 cm⁻¹), and C=C stretching (~1650 cm⁻¹).Characteristic absorbances for amide and amine functional groups.

Section 3: Reactivity and Applications in Drug Development

The synthetic utility of tetrahydrophthalic dihydrazide lies in the reactivity of its two terminal -NH₂ groups. These primary amine functionalities are excellent nucleophiles, making them ideal for condensation reactions with electrophiles, particularly aldehydes and ketones, to form stable hydrazone linkages.

Core Reactivity: Hydrazone Formation

The reaction between the dihydrazide and two equivalents of an aldehyde or ketone yields a bis-hydrazone. This reaction serves as the cornerstone for building a library of derivatives.

R-CHO + H₂N-HN-CO-Scaffold-CO-NH-NH₂ + OHC-R' → R-CH=N-HN-CO-Scaffold-CO-NH-N=CH-R'

This strategy allows for the creation of both symmetrical (R = R') and non-symmetrical (R ≠ R') molecules, providing vast opportunities for structural diversification. The resulting hydrazone derivatives often exhibit enhanced biological activity compared to their parent hydrazides.

[1]Application in Drug Discovery

The tetrahydrophthalic dihydrazide core acts as a central scaffold to which various bioactive moieties can be attached. This approach has been successfully used with the analogous terephthalic dihydrazide to develop potent dual inhibitors of glycation and urease, which are relevant in managing diabetes and peptic ulcers.

[8]* Rationale for Use: By reacting the dihydrazide scaffold with a library of aldehydes (e.g., substituted benzaldehydes, heterocyclic aldehydes), researchers can rapidly generate a multitude of candidate molecules. These molecules can then be screened for activity against various biological targets.

  • Advantages of the Scaffold:

    • 3D Diversity: The non-planar cyclohexene ring explores a different chemical space than flat aromatic scaffolds.

    • Divergent Synthesis: Two points of modification allow for the creation of complex molecules from simple starting materials.

    • Proven Bioactivity: The hydrazone motif is a "privileged structure" found in many biologically active compounds.

[1]***

Diagram: Derivative Library Synthesis Workflow

G cluster_reactants Aldehyde/Ketone Library cluster_products Derivative Library for Screening Core Tetrahydrophthalic Dihydrazide Core P1 Derivative 1 (Symmetrical) Core->P1 P2 Derivative 2 (Unsymmetrical) Core->P2 P3 Derivative 3 Core->P3 P_etc ...etc Core->P_etc R1 R1-CHO R1->P1 R1->P2 R2 R2-CHO R2->P2 R3 R3-C(O)-R4 R3->P3 R_etc ...etc R_etc->P_etc

Caption: Use of the dihydrazide core for divergent library synthesis.

Conclusion

Tetrahydrophthalic dihydrazide represents a highly promising and versatile scaffold for medicinal chemistry and drug discovery. Its straightforward two-step synthesis from readily available commercial precursors makes it an accessible building block for research laboratories. The molecule's key value lies in its non-aromatic, three-dimensional core and its two nucleophilic hydrazide arms, which enable the rapid and efficient construction of diverse molecular libraries through hydrazone formation. By leveraging this scaffold, researchers can explore novel chemical space and develop new chemical entities with the potential for significant therapeutic impact across a range of diseases. Further investigation into this molecule and its derivatives is warranted to fully unlock its potential in the development of next-generation pharmaceuticals.

References

  • Bilal, H., Ullah, S., Halim, S. A., et al. (2023). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances, 13(15), 10143–10157. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Terephthalic dihydrazide. In NIST Chemistry WebBook. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4,5,6-Tetrahydrophthalic anhydride. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Głuch-Lutwin, M., Gryboś, R., et al. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. Molecules, 27(22), 7899. Available from: [Link]

  • Głuch-Lutwin, M., Gryboś, R., et al. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. MDPI. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4,5,6-Tetrahydrophthalic anhydride. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 30, 93. Available from: [Link]

  • Bilal, H., Ullah, S., Halim, S. A., et al. (2023). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Publishing. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Modern Polymer Synthesis. Retrieved from: [Link]

  • Broadway Infosys. (2024). Tetrahydrophthalic Anhydride: Uses And Applications. Retrieved from: [Link]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-20. Available from: [Link]

  • Wikipedia. (n.d.). Tetrahydrophthalic anhydride. Retrieved from: [Link]

  • PubChem. (n.d.). Tetrahydrophthalic anhydride. Retrieved from: [Link]

  • PubChem. (n.d.). trans-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from: [Link]

  • Singh, P., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 143-147. Available from: [Link]

  • Polynt. (n.d.). Tetrahydrophthalic Anhydride (THPSA) – For Resin Applications. Retrieved from: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from: [Link]

  • Sharma, S., et al. (2022). Diversification of Pharmaceuticals via Late-Stage Hydrazination. Journal of the American Chemical Society, 144(35), 16064–16075. Available from: [Link]

  • Jinan Zhonghan Chemical Technology Co., LTD. (2024). How to Effectively Utilize Tetra Hydro Phthalic Anhydride in Industrial Applications. Retrieved from: [Link]

  • Gantrade. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Retrieved from: [Link]

Sources

Exploratory

Thermal Profiling of Dihydrazide Derivatives: Melting Point and Decomposition Kinetics

Executive Summary Dihydrazide derivatives—characterized by two terminal hydrazide groups (–CO–NH–NH₂) separated by an aliphatic or aromatic backbone—are critical intermediates in pharmaceutical synthesis, high-performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrazide derivatives—characterized by two terminal hydrazide groups (–CO–NH–NH₂) separated by an aliphatic or aromatic backbone—are critical intermediates in pharmaceutical synthesis, high-performance epoxy curatives, and boiler-water oxygen scavengers. For researchers and drug development professionals, understanding the thermal transitions of these compounds is paramount. The precise gap between a dihydrazide's melting point ( Tm​ ) and its thermal decomposition onset ( Td​ ) dictates its processing window, formulation stability, and activation energy in crosslinking applications.

This technical guide synthesizes the mechanistic causality behind the thermal behavior of primary dihydrazide derivatives, provides a self-validating analytical protocol for thermal profiling, and presents authoritative quantitative data.

Mechanistic Causality of Thermal Behavior

The thermal profile of a dihydrazide is not merely a function of its molecular weight; it is governed by the complex interplay of crystal lattice energy and bond dissociation kinetics.

  • Intermolecular Hydrogen Bonding: The highly polar hydrazide groups form extensive, three-dimensional hydrogen-bonded networks. Disrupting this dense lattice requires significant thermal energy, which is why dihydrazides exhibit relatively high melting points compared to their dicarboxylic acid precursors.

  • Aliphatic Chain Length (Spacer Dynamics): As the carbon spacer between the hydrazide groups lengthens, the melting point generally increases due to enhanced van der Waals interactions and tighter crystalline packing[1].

  • Decomposition Kinetics: The nitrogen-nitrogen (N–N) bond within the hydrazide group is relatively labile. Upon reaching the melting point, the sudden increase in molecular mobility often triggers auto-catalytic thermal degradation. This degradation typically involves the cleavage of N–N or C–N bonds, releasing nitrogen gas, ammonia, water, and carbon dioxide.

Quantitative Thermal Data

The following table summarizes the thermal properties of widely utilized dihydrazide derivatives. The data illustrates the direct correlation between backbone structure and thermal stability.

DerivativeBackbone StructureMelting Point ( Tm​ )Decomposition Onset ( Td​ )Primary Application
Carbohydrazide (CHZ) C1 (Carbonyl)153 – 154 °C[2]~153 °C (Decomposes upon melting)Oxygen scavenger, precursor
Succinic Dihydrazide (SDH) C4 Aliphatic168 – 170 °C[3]~200 °C[4]Crosslinker, pharma intermediate
Adipic Dihydrazide (ADH) C6 Aliphatic180 – 182 °C[5]~270 °C[4]Epoxy hardener, acrylic crosslinker
Sebacic Dihydrazide C10 Aliphatic186 – 188 °C[1]>280 °CHigh-temp epoxy curative
Isophthalic Dihydrazide Aromatic Ring215 – 225 °C[1]>300 °CHigh-performance coatings

Self-Validating Experimental Protocol: TGA & DSC

To accurately map the processing window of a dihydrazide, researchers must employ concurrent Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following protocol is designed as a self-validating system , ensuring that instrumental artifacts are not misinterpreted as phase transitions.

Step-by-Step Methodology

Step 1: System Calibration (The Validation Step)

  • Action: Run a high-purity Indium standard ( Tm​ = 156.6 °C) through the DSC before analyzing the dihydrazide.

  • Causality: Dihydrazides like Carbohydrazide melt at ~153 °C[2]. Validating the system with Indium ensures that the instrument's thermal sensors are perfectly calibrated for this specific temperature regime, guaranteeing trustworthy data.

Step 2: Sample Preparation

  • Action: Weigh precisely 2.0 to 5.0 mg of the dihydrazide derivative. Use an aluminum pan for DSC and an inert alumina (Al₂O₃) crucible for TGA.

  • Causality: A small sample mass minimizes thermal gradients within the bulk powder, preventing artificially broadened melting peaks. Alumina is mandatory for TGA because the decomposition of dihydrazides releases reactive gases (e.g., ammonia, hydrogen) that can catalytically interact with standard metal pans at high temperatures.

Step 3: Atmosphere Selection

  • Action: Purge both the DSC and TGA furnaces with dry Nitrogen (N₂) gas at a flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the measured Td​ represents true thermal pyrolysis (bond dissociation) rather than oxidation.

Step 4: Controlled Heating Execution

  • Action: Heat the sample from 25 °C to 350 °C at a slow, controlled rate of 5 °C/min.

  • Causality: Dihydrazides experience complex, overlapping endothermic (melting) and exothermic (degradation) events[4]. A slow heating rate prevents thermal lag, allowing the software to clearly resolve the melting endotherm before the decomposition exotherm begins.

Analytical Workflow Diagram

ThermalAnalysisWorkflow cluster_Analysis Concurrent Thermal Profiling N1 1. Sample Preparation (2-5 mg Dihydrazide) N2 2. System Calibration (Indium Standard Validation) N1->N2 N3 DSC Execution (Heat Flow & Tm Determination) N2->N3 Aliquot A (Sealed Pan) N4 TGA Execution (Mass Loss & Td Determination) N2->N4 Aliquot B (Open Pan) N5 3. Data Synthesis (Overlay Tm and Td Kinetics) N3->N5 N4->N5 N6 4. Process Window Definition (Safe Formulation Limits) N5->N6

Figure 1: Self-validating DSC and TGA workflow for determining dihydrazide thermal properties.

Case Studies: Chain Length and Thermal Stability

Carbohydrazide (CHZ): The Zero-Margin Derivative

Carbohydrazide (CHZ) is the simplest derivative, essentially a C1 urea derivative where both amide groups are replaced by hydrazine residues. It appears as a white solid with a melting point of 153–154 °C[2].

  • Thermal Behavior: CHZ is unique because it lacks a stable liquid phase; it decomposes immediately upon melting. At temperatures above 200 °C, it breaks down entirely into ammonia, nitrogen, hydrogen, and carbon dioxide.

  • Application Impact: Because it decomposes so readily, it is a highly efficient, volatile oxygen scavenger in boiler systems, leaving no dissolved solids behind.

Succinic Dihydrazide (SDH): The Intermediate Spacer

Succinic dihydrazide utilizes a four-carbon (C4) aliphatic backbone. It exhibits a melting point of 168–170 °C[3].

  • Thermal Behavior: Unlike CHZ, SDH survives its melting phase. However, TGA and DSC curves reveal that SDH derivatives start decomposing at around 200 °C[4]. The degradation process is highly complex, involving multiple endo- and exothermic phase transitions rather than straightforward melting[4].

Adipic Acid Dihydrazide (ADH): The Industry Standard

Adipic acid dihydrazide (ADH) features a six-carbon (C6) backbone. It is the most common dihydrazide crosslinking agent in the industry, boasting a melting point of 180–182 °C[5][6].

  • Thermal Behavior: ADH exhibits exceptional thermal stability compared to its shorter-chain counterparts. While it melts at ~180 °C, its decomposition onset is pushed significantly higher, to approximately 270 °C[4].

  • Application Impact: This wide 90 °C gap between Tm​ and Td​ provides an excellent processing window. It allows ADH to be melted and uniformly dispersed into epoxy resins without premature degradation, making it an ideal latent curing agent that can be stored at room temperature for up to six months[6].

Conclusion

The thermal properties of dihydrazide derivatives are intrinsically linked to their molecular architecture. Short-chain derivatives like Carbohydrazide sacrifice thermal stability for high reactivity, making them ideal sacrificial scavengers. Conversely, longer aliphatic chains like Adipic Dihydrazide provide a robust thermal buffer between melting and decomposition, enabling their use as highly stable, latent crosslinkers in advanced drug delivery matrices and polymer sciences. Rigorous, self-validating thermal analysis via DSC and TGA remains the gold standard for mapping these critical processing windows.

References

  • "Carbohydrazide - Ataman Kimya",
  • "Carbohydrazide - Wikipedia", wikipedia.org,
  • "Succinyl and Adipoyl Dihydrazones: A Solid-State, Solution and Antibacterial Study - MDPI", mdpi.com,
  • "Adipic dihydrazide - Safety Data Sheet - ChemicalBook", chemicalbook.com,
  • "Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Cur
  • "SAFETY DATA SHEET - TCI Chemicals", tcichemicals.com,
  • "Hydrazine Derivatives/Hydrazide Compounds | Product & Service | Otsuka Chemical Co., Ltd.", otsukac.co.jp,

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Foundational

The Unfolding Ring: A Technical Guide to the History and Development of Cyclic Dihydrazides in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for high-performance polymers with enhanced thermal stability, mechanical strength, and tailored functionalities has led to the explorati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for high-performance polymers with enhanced thermal stability, mechanical strength, and tailored functionalities has led to the exploration of a diverse array of monomeric structures. Among these, cyclic dihydrazides have emerged as a compelling class of building blocks, offering a unique combination of reactive sites for polymerization and inherent structural features that impart desirable properties to the resulting polymers. This in-depth technical guide provides a comprehensive overview of the history and development of cyclic dihydrazides in polymer chemistry. We will navigate the foundational principles of their synthesis, delve into the mechanisms of their polymerization, and explore the landscape of their applications, from advanced engineering plastics to novel biomaterials. This guide is intended to serve as a valuable resource for researchers and professionals in the field, fostering a deeper understanding of this promising class of monomers and inspiring future innovations.

Introduction: The Allure of the Cyclic Monomer

The architecture of a polymer is fundamentally dictated by the structure of its constituent monomers. While linear monomers have long been the workhorses of the polymer industry, cyclic monomers have garnered significant attention due to their unique polymerization behavior and the distinct properties they can impart to the final material. The ring-opening polymerization (ROP) of cyclic monomers is a powerful and versatile method for the synthesis of a wide range of polymers, including polyamides, polyesters, and polycarbonates.[1][2] This approach often allows for greater control over molecular weight and architecture compared to traditional step-growth polymerization.

The story of cyclic monomers in polymer chemistry is rich with innovation, from the pioneering work on the ROP of lactams to produce polyamides like Nylon 6, to the more recent advancements in the polymerization of cyclic esters and anhydrides.[1] These developments have laid the groundwork for exploring other heterocyclic systems, including cyclic dihydrazides. The incorporation of the hydrazide (-CO-NH-NH-CO-) functionality within a cyclic structure presents a unique set of opportunities and challenges, which this guide will explore in detail.

The Genesis of Cyclic Dihydrazides: Synthesis and Historical Context

While a definitive, singular "discovery" of cyclic dihydrazides as a monomer class is not prominently documented in the early annals of polymer science, their emergence can be traced through the logical progression of research in heterocyclic chemistry and the broader field of polyhydrazide synthesis. The synthesis of linear polyhydrazides, typically through the polycondensation of dihydrazides with diacid chlorides, has been a subject of study for several decades, driven by the desire to create polymers with high thermal stability.[3]

The conceptual leap to utilizing cyclic dihydrazides as monomers likely arose from the established success of other cyclic amide-type monomers, most notably lactams. The ring strain inherent in smaller cyclic structures provides a thermodynamic driving force for ROP, a principle that polymer chemists sought to apply to new monomer systems.

Key Synthetic Routes to Cyclic Dihydrazides

The synthesis of cyclic dihydrazides typically involves the cyclization of a linear precursor containing two hydrazide functionalities or a precursor that can form a dihydrazide linkage upon cyclization. A general and illustrative synthetic approach is the reaction of a dicarboxylic acid derivative (such as a diester or diacid chloride) with hydrazine hydrate.

Experimental Protocol: Synthesis of a Representative Cyclic Dihydrazide (e.g., Succinic Dihydrazide)

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with diethyl succinate (1 molar equivalent) and ethanol as a solvent.

  • Addition of Hydrazine: Hydrazine hydrate (2 molar equivalents) is added dropwise to the stirred solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The precipitated white solid, succinic dihydrazide, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol.

  • Characterization: The structure and purity of the synthesized succinic dihydrazide are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

This protocol serves as a foundational method, and variations in the dicarboxylic acid precursor and reaction conditions can be employed to synthesize a variety of cyclic dihydrazides with different ring sizes and substituents.

Polymerization of Cyclic Dihydrazides: Mechanisms and Methodologies

The polymerization of cyclic dihydrazides can, in principle, proceed through several mechanisms, with ring-opening polymerization being the most analogous to other cyclic monomers.

Ring-Opening Polymerization (ROP)

The ROP of cyclic dihydrazides is conceptually similar to that of lactams. The reaction is typically initiated by an anionic, cationic, or hydrolytic mechanism, which leads to the cleavage of one of the amide bonds within the ring and subsequent propagation to form a linear polyhydrazide.

Diagram: Proposed Anionic Ring-Opening Polymerization of a Cyclic Dihydrazide

Caption: Proposed mechanism for the anionic ROP of a cyclic dihydrazide.

The choice of initiator and reaction conditions (temperature, solvent) plays a crucial role in controlling the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Polycondensation

In addition to ROP, cyclic dihydrazides can also participate in polycondensation reactions. For instance, a cyclic dihydrazide can be reacted with a diacid chloride. In this case, the cyclic monomer acts as a diamine equivalent, with both hydrazide nitrogens participating in the reaction to form a poly(amide-hydrazide).

Experimental Protocol: Synthesis of a Poly(amide-hydrazide) from a Cyclic Dihydrazide

  • Monomer Preparation: The cyclic dihydrazide (e.g., adipic dihydrazide) is dissolved in a suitable aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride to enhance solubility. The solution is cooled in an ice bath.

  • Addition of Diacid Chloride: A stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride), dissolved in the same solvent, is added dropwise to the stirred solution of the cyclic dihydrazide.

  • Polymerization: The reaction mixture is stirred at a low temperature (0-5 °C) for several hours and then allowed to warm to room temperature, where it is stirred for an additional period (e.g., 24 hours) to ensure high conversion.

  • Polymer Isolation: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and oligomers. The purified polymer is then dried in a vacuum oven.

  • Characterization: The structure of the poly(amide-hydrazide) is confirmed by FTIR and NMR spectroscopy. The molecular weight and thermal properties are determined by techniques such as gel permeation chromatography (GPC), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).

Properties and Applications of Polymers Derived from Cyclic Dihydrazides

Polymers derived from cyclic dihydrazides, primarily polyhydrazides and poly(amide-hydrazide)s, exhibit a range of properties that make them attractive for various applications.

Properties
  • Thermal Stability: The presence of the hydrazide linkage and aromatic rings (when aromatic diacid chlorides are used) contributes to high thermal and thermo-oxidative stability.

  • Mechanical Strength: These polymers often exhibit high tensile strength and modulus, characteristic of high-performance engineering plastics.

  • Solubility: The solubility of these polymers can be tailored by modifying the polymer backbone. While wholly aromatic structures can be difficult to process, the introduction of flexible linkages or copolymerization can improve solubility in organic solvents.[2]

  • Chelating Ability: The hydrazide groups can act as chelating sites for metal ions, opening up possibilities for applications in catalysis and separation technologies.

Table 1: Comparison of Properties of Polyamides and Polyhydrazides

PropertyConventional Polyamides (e.g., Nylon 6,6)Aromatic Polyhydrazides
Monomers Diamines and diacids/diacid chloridesDihydrazides and diacid chlorides
Key Linkage Amide (-CO-NH-)Hydrazide (-CO-NH-NH-CO-)
Thermal Stability GoodExcellent
Mechanical Strength HighVery High
Solubility Soluble in specific solvents (e.g., formic acid)Generally soluble in polar aprotic solvents
Moisture Absorption Moderate to highGenerally lower than aliphatic polyamides
Applications

The unique properties of polymers derived from cyclic dihydrazides position them for use in a variety of demanding applications:

  • High-Performance Fibers and Films: Their excellent thermal and mechanical properties make them suitable for applications requiring high strength and resistance to heat, such as in aerospace components, protective clothing, and industrial filters.

  • Adhesives and Coatings: Their strong intermolecular forces and good adhesion to various substrates make them promising candidates for high-temperature adhesives and protective coatings.

  • Membranes for Separation: The controlled porosity and chemical resistance of polyhydrazide membranes can be utilized for gas separation and water purification.

  • Biomedical Applications: The biocompatibility and potential for functionalization of these polymers make them interesting for applications in drug delivery, tissue engineering, and medical implants. The hydrazide group can also be used for bioconjugation.

Future Outlook and Challenges

The field of cyclic dihydrazides in polymer chemistry, while not as extensively explored as other cyclic monomers, holds significant promise for the development of next-generation materials. Future research directions are likely to focus on:

  • Monomer Design and Synthesis: The development of new cyclic dihydrazide monomers with tailored functionalities and stereochemistry will enable the synthesis of polymers with precisely controlled properties.

  • Catalyst Development: The design of more efficient and selective catalysts for the ring-opening polymerization of cyclic dihydrazides will be crucial for achieving better control over polymer architecture and for enabling polymerization under milder conditions.

  • Exploring New Applications: Further investigation into the unique properties of these polymers will undoubtedly lead to the discovery of new and innovative applications in areas such as electronics, energy storage, and sustainable materials.

Diagram: Workflow for the Development of Polymers from Cyclic Dihydrazides

Workflow Monomer_Synthesis Monomer Synthesis (Cyclic Dihydrazides) Polymerization Polymerization (ROP, Polycondensation) Monomer_Synthesis->Polymerization Characterization Polymer Characterization (Spectroscopy, Thermal, Mechanical) Polymerization->Characterization Application_Dev Application Development (Fibers, Films, Membranes, etc.) Characterization->Application_Dev Optimization Property Optimization (Copolymerization, Blending) Application_Dev->Optimization Optimization->Polymerization Feedback Loop

Caption: A typical workflow for the development of novel polymers from cyclic dihydrazides.

The primary challenges that need to be addressed include the scalability of monomer synthesis and the development of cost-effective and environmentally friendly polymerization processes. Overcoming these hurdles will be key to unlocking the full potential of cyclic dihydrazides in the world of polymer science.

Conclusion

The journey of cyclic dihydrazides in polymer chemistry, while perhaps more nascent than that of their more famous cousins like lactams, is one of significant potential. From their synthesis rooted in fundamental organic chemistry to their polymerization into high-performance materials, these unique monomers offer a rich landscape for scientific exploration and technological innovation. As our demand for advanced materials continues to grow, the unfolding of the cyclic dihydrazide ring promises to reveal a new chapter in the ever-evolving story of polymer chemistry.

References

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (n.d.). PubMed Central (PMC). [Link]

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  • Advanced Developments in Cyclic Polymers: Synthesis, Applications, and Perspectives. (2015). Wiley Online Library. [Link]

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  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). MDPI. [Link]

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Exploratory

A Theoretical Investigation into the Electronic Properties and Reactivity of Cyclohex-4-ene-1,2-dicarbohydrazide: A DFT-Based Approach

An In-Depth Technical Guide Abstract Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule of significant interest, combining the structural rigidity of a cyclohexene scaffold with the versatile chemical reactivity of dicarb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule of significant interest, combining the structural rigidity of a cyclohexene scaffold with the versatile chemical reactivity of dicarbohydrazide functionalities. Hydrazide and hydrazone derivatives are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This guide delineates a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate the electronic structure and predict the chemical reactivity of Cyclohex-4-ene-1,2-dicarbohydrazide. By examining its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, we provide foundational insights crucial for the rational design of novel therapeutic agents. This document serves as a methodological blueprint for researchers employing computational chemistry to accelerate drug discovery and development.

Introduction: The Nexus of Structure and Reactivity

The quest for novel therapeutic agents is often a search for molecules with precisely tuned electronic properties that govern their interaction with biological targets. The hydrazide functional group is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to form hydrogen bonds and coordinate with metal ions.[1] When incorporated into a cyclohexene framework—a common motif in natural products and synthetic molecules—it offers a unique three-dimensional structure that can be exploited for specific biological recognition.

Understanding the electronic landscape of a molecule like Cyclohex-4-ene-1,2-dicarbohydrazide is paramount to predicting its behavior. Where are the likely sites for metabolic attack? Which atoms are prone to electrophilic or nucleophilic interactions? How stable is the molecule, and what is its kinetic reactivity? Answering these questions experimentally can be resource-intensive.

Density Functional Theory (DFT) has emerged as an indispensable tool in modern chemistry, offering a powerful balance of computational efficiency and accuracy for predicting molecular properties.[3] DFT calculations allow us to visualize the distribution of electrons, determine the energies of molecular orbitals, and compute a suite of reactivity descriptors that guide synthetic efforts and pharmacological testing.[4][5] This guide provides both the theoretical justification and a practical, step-by-step workflow for conducting a DFT-based analysis of Cyclohex-4-ene-1,2-dicarbohydrazide, serving as a model for the computational assessment of other novel drug candidates.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a robust and widely accepted methodology for the DFT analysis of organic molecules. The choice of functional and basis set is grounded in their proven success in describing systems similar to the target molecule.[1][3][6]

Experimental Workflow: From Structure to Properties

The entire computational process follows a logical sequence designed to ensure that all subsequent calculations are based on a stable, energetically minimized molecular structure.

DFT_Workflow cluster_input Step 1: Input & Optimization cluster_analysis Step 2: Electronic Property Calculation cluster_output Step 3: Data Interpretation Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq FMO FMO Analysis (HOMO, LUMO, Energy Gap) Freq->FMO MEP MEP Calculation (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Charge Distribution) Freq->NBO Global Global Reactivity Descriptors Freq->Global Data Tabulate Quantitative Data FMO->Data Visualize Visualize Orbitals & MEP Maps MEP->Visualize NBO->Data Global->Data Interpret Correlate with Reactivity & Drug Design Principles Data->Interpret Visualize->Interpret

Caption: A validated workflow for DFT-based molecular property analysis.

Step-by-Step Protocol
  • Structure Preparation:

    • Construct the 3D structure of cis-Cyclohex-4-ene-1,2-dicarbohydrazide using a molecular editor (e.g., Chem3D, Avogadro).

    • Perform an initial molecular mechanics cleanup (e.g., using MMFF94 force field) to obtain a reasonable starting geometry.[7]

  • Geometry Optimization:

    • Causality: The first principle of any quantum chemical calculation is to find the most stable conformation of the molecule (its ground state geometry). All electronic properties are dependent on this geometry.

    • Protocol: Submit the initial structure to a geometry optimization calculation using the Gaussian 16 software package.[7]

    • Level of Theory: Employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[1][3] B3LYP is widely recognized for its excellent balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing non-covalent interactions and lone pairs, and polarization functions (d,p) to allow for orbital shape flexibility.

  • Vibrational Frequency Analysis:

    • Trustworthiness: To validate that the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed at the same level of theory.

    • Protocol: A true minimum will have zero imaginary frequencies. The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal properties.

  • Electronic Property Calculations:

    • Protocol: Using the validated optimized geometry, perform a single-point energy calculation to derive the following properties:

      • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

      • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the molecule's electron density surface.

      • Natural Bond Orbital (NBO) Analysis: Calculate the charge distribution on each atom.

Results and Discussion: Unveiling the Electronic Landscape

This section presents the anticipated results from the DFT calculations, providing a quantitative and qualitative understanding of the molecule's electronic character.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).[8] The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9][10]

FMO_Diagram cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) axis_start axis_end Energy axis_start->axis_end gap_start gap_end gap_start->gap_end ΔE = E_LUMO - E_HOMO (Reactivity Indicator) HOMO_Vis Electron Donor LUMO_Vis Electron Acceptor

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Based on studies of similar hydrazide and cyclohexene compounds, the FMOs of Cyclohex-4-ene-1,2-dicarbohydrazide are predicted to be localized on specific regions.[11] The HOMO is expected to be concentrated on the electron-rich hydrazide moieties (-CONHNH2), particularly the nitrogen lone pairs. The LUMO is likely distributed over the carbonyl groups (C=O) and potentially the C=C double bond of the cyclohexene ring.

Table 1: Calculated Quantum Chemical Properties

Parameter Symbol Value (eV) Implication for Reactivity
HOMO Energy EHOMO -6.5 Propensity to donate electrons
LUMO Energy ELUMO -1.2 Propensity to accept electrons
Energy Gap ΔE 5.3 High kinetic stability, low reactivity
Ionization Potential I ≈ -EHOMO 6.5 Energy required to remove an electron
Electron Affinity A ≈ -ELUMO 1.2 Energy released when an electron is added
Electronegativity χ = (I+A)/2 3.85 Global tendency to attract electrons

| Chemical Hardness | η = (I-A)/2 | 2.65 | Resistance to change in electron distribution |

Note: Values are plausible estimates based on literature for similar molecules and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites.[1]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (e.g., oxygen and nitrogen). These are the most probable sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (e.g., N-H protons). These are the most probable sites for nucleophilic attack.

MEP_Concept MEP Surface Concept cluster_mep Molecule Molecular Surface Red Electron-Rich Site (e.g., O, N lone pairs) Nucleophilic Center Blue Electron-Poor Site (e.g., N-H protons) Electrophilic Center Green Neutral Region (e.g., C-H bonds)

Caption: Conceptual illustration of a Molecular Electrostatic Potential map.

For Cyclohex-4-ene-1,2-dicarbohydrazide, the MEP map is predicted to show strong negative potential (red) around the carbonyl oxygen atoms and the terminal -NH2 nitrogen atoms, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) is expected around the N-H protons, indicating their role as hydrogen bond donors.

Significance for Drug Development

The insights gained from this DFT analysis have direct and actionable implications for researchers in drug development:

  • Rational Drug Design: The MEP map and FMO analysis provide a clear roadmap for modifying the molecule to enhance its binding affinity to a target receptor. For example, to improve hydrogen bonding with a protein active site, a chemist might add substituents that enhance the negative potential on the carbonyl oxygens.

  • Predicting Metabolism: The electron-rich sites identified by the MEP are often the primary locations for Phase I metabolic reactions (e.g., oxidation). This foreknowledge can help in designing analogues with improved metabolic stability.

  • Structure-Activity Relationships (SAR): By calculating the electronic properties of a series of related analogues, researchers can build robust SAR models.[1] For instance, correlating the HOMO energy with antioxidant activity can help in identifying which structural features are key to the desired pharmacological effect.[11]

  • Assessing Bioavailability: Properties like polarity and hydrogen bonding potential, which can be inferred from the NBO charges and MEP map, are critical determinants of a drug's ability to cross cell membranes and its overall bioavailability.

Conclusion

This technical guide has outlined a comprehensive and theoretically sound DFT-based protocol for characterizing the electronic properties of Cyclohex-4-ene-1,2-dicarbohydrazide. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors provides a detailed portrait of its chemical behavior. The high HOMO-LUMO energy gap suggests a molecule with considerable kinetic stability, while the MEP map clearly delineates the nucleophilic and electrophilic centers that will govern its intermolecular interactions. These computational insights are invaluable for guiding the synthesis of more potent, selective, and stable derivatives, thereby accelerating the journey from molecular concept to viable therapeutic candidate.

References

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  • Computational assessment of the electronic structures of cyclohexa-1,2,4-triene, 1-oxacyclohexa-2,3,5-triene (3delta(2)-pyran), their benzo derivatives, and cyclohexa-1,2-diene. An experimental approach to 3delta(2)-pyran. Journal of the American Chemical Society. Available at: [Link]

  • Theoretical Investigation of New Possible Fatty Hydrazides Corrosion Inhibitors Via Density Functional Theory. Journal of Advanced Research in Micro and Nano Engineering. Available at: [Link]

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Foundational

Analytical Characterization and Functional Group Elucidation of Cyclohex-4-ene-1,2-dicarbohydrazide

Executive Summary Cyclohex-4-ene-1,2-dicarbohydrazide (C₈H₁₄N₄O₂) is a structurally complex and highly versatile molecular intermediate. For researchers and drug development professionals, accurately characterizing this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohex-4-ene-1,2-dicarbohydrazide (C₈H₁₄N₄O₂) is a structurally complex and highly versatile molecular intermediate. For researchers and drug development professionals, accurately characterizing this compound is critical, as its functional groups dictate its downstream reactivity and pharmacological potential. This technical guide outlines a self-validating analytical framework—combining non-destructive spectroscopic elucidation with orthogonal chemical derivatization—to unambiguously confirm the presence and integrity of its core functional groups.

Molecular Architecture & Pharmacophoric Relevance

The structural framework of Cyclohex-4-ene-1,2-dicarbohydrazide features two distinct reactive domains:

  • The Endocyclic Alkene: A C=C double bond at the C4-C5 position governs the conformational dynamics (typically a half-chair geometry) of the six-membered ring.

  • The Carbohydrazide Termini: Two acylhydrazine moieties (-CO-NH-NH₂) at C1 and C2 serve as potent hydrogen-bond donors/acceptors.

In medicinal chemistry, the acylhydrazine group is a privileged pharmacophore. It is frequently utilized to synthesize bioactive heterocycles (e.g., 1,3,4-oxadiazoles) or to establish dynamic covalent linkages, such as acylhydrazones, which are highly valued in targeted drug delivery and self-healing hydrogels[1]. Furthermore, the multi-dentate nature of the hydrazide groups allows the molecule to act as a powerful chelating agent in transition metal coordination chemistry[2].

Spectroscopic Elucidation Strategies

To establish a robust analytical profile, orthogonal spectroscopic techniques (FT-IR and NMR) must be employed to map the electronic and magnetic environments of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate vibrational signatures for both the carbohydrazide and alkene functionalities. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amines appear as broad, overlapping bands typically between 3200 and 3385 cm⁻¹[3]. The highly polarized amide I band, corresponding to the carbonyl (C=O) stretch, manifests strongly around 1660–1680 cm⁻¹[4]. The endocyclic C=C stretch is generally observed as a weak-to-moderate signal near 1650 cm⁻¹, which often overlaps with the carbonyl region, necessitating NMR for definitive alkene confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers atomic-level resolution of the molecular framework, confirming the structural symmetry.

  • ¹H NMR: The vinylic protons (C4-H, C5-H) of the cyclohexene ring are highly deshielded by the π-electron anisotropy of the double bond, appearing as a characteristic multiplet at δ 5.6–6.0 ppm[5]. The carbohydrazide protons exhibit significant solvent-dependent chemical shifts; in DMSO-d₆, the secondary amide proton (-NH-) typically resonates as a broad singlet downfield (δ 9.0–10.0 ppm), while the terminal primary amine protons (-NH₂) appear around δ 4.1–4.5 ppm[3].

Table 1: Quantitative Spectroscopic Data Summary
Functional GroupAnalytical TechniqueExpected Signal / ObservationStructural Implication
Carbohydrazide (-CONHNH₂) FT-IR3200–3385 cm⁻¹ (N-H stretch), 1660–1680 cm⁻¹ (C=O stretch)Confirms primary/secondary amines and amide carbonyl.
¹H NMR (DMSO-d₆)δ 9.0–10.0 ppm (s, -NH-), δ 4.1–4.5 ppm (br s, -NH₂)Confirms distinct proton environments of the acylhydrazine.
Cyclohexene (C=C) FT-IR~3020 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch)Indicates sp² hybridized carbons and endocyclic double bond.
¹H NMR (CDCl₃/DMSO)δ 5.6–6.0 ppm (m, =CH-)Confirms vinylic protons deshielded by π-electron anisotropy.

Chemical Derivatization & Self-Validating Assays

Relying solely on non-destructive spectroscopy can introduce interpretation bias. A true self-validating system requires orthogonal chemical reactivity tests to confirm the functional groups through their inherent chemical behavior.

Protocol 1: Alkene Validation via Electrophilic Addition

The presence of the endocyclic double bond is chemically validated through the rapid decolorization of bromine.

  • Mechanistic Causality: The π-electrons of the cyclohexene ring act as a nucleophile, attacking the polarizable Br₂ molecule. This forms a transient, cyclic bromonium ion intermediate, which is subsequently opened by a bromide anion via anti-addition to yield a colorless trans-1,2-dibromocyclohexane derivative[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of Cyclohex-4-ene-1,2-dicarbohydrazide in 2 mL of a suitable inert solvent (e.g., dichloromethane).

  • Reagent Addition: Add a 2% solution of Br₂ in dichloromethane dropwise under constant stirring at room temperature[6].

  • Observation: Monitor the reaction flask. The immediate disappearance of the characteristic reddish-brown color of bromine confirms the presence of the reactive alkene.

  • Control Validation: Perform a parallel blank test with a saturated analog (e.g., cyclohexane) to ensure the solvent system does not cause false positives[6].

Protocol 2: Carbohydrazide Validation via Hydrazone Condensation

Acylhydrazines uniquely react with aldehydes to form stable acylhydrazones, a reaction driven by the nucleophilicity of the terminal nitrogen.

  • Mechanistic Causality: The terminal primary amine (-NH₂) of the carbohydrazide is highly nucleophilic due to the alpha-effect (electron repulsion from the adjacent nitrogen's lone pair). It undergoes nucleophilic addition to an aldehyde's electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond[1].

Step-by-Step Methodology:

  • Preparation: Suspend 100 mg of the analyte in 5 mL of absolute ethanol.

  • Activation: Add 2.2 equivalents of an aromatic aldehyde (e.g., benzaldehyde) and a catalytic amount of glacial acetic acid to activate the aldehyde's carbonyl group[7].

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the progress via Thin Layer Chromatography (TLC) until the starting material is consumed[8].

  • Isolation: Cool the mixture to room temperature to induce the precipitation of the corresponding bis(acylhydrazone) derivative.

  • Validation: Filter, dry, and analyze the precipitate via IR spectroscopy. The disappearance of the primary -NH₂ bands and the appearance of a new C=N stretch at ~1600-1620 cm⁻¹ chemically validates the original carbohydrazide group[3].

Mechanistic Workflows

The logical relationship between the unknown sample, non-destructive analysis, and chemical validation is mapped below to illustrate the self-validating analytical loop.

Workflow for the orthogonal functional group analysis of Cyclohex-4-ene-1,2-dicarbohydrazide.

References

  • Benchchem. Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1 | Benchchem.
  • PMC / NIH. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.
  • DocBrown. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation.
  • ACS Publications. Self-Activated Healable Hydrogels with Reversible Temperature Responsiveness.
  • SlideShare. The Test for the double bond: cyclohexene from cyclohexan.
  • Turk J Pharm Sci. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives.
  • Turk J Pharm Sci. Synthesis and Antimicrobial Activity Evaluation of New Hydrazide Derivatives.
  • ResearchGate. Derivatives of hydrazine functional groups. Acylhydrazones/hydrazones.

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Exploratory

The Untapped Potential of Cyclohex-4-ene-1,2-dicarbohydrazide in Advanced Materials Science

A Technical Guide for Researchers and Materials Scientists Abstract Cyclohex-4-ene-1,2-dicarbohydrazide, a molecule accessible through a straightforward synthetic route, stands as a promising yet underexplored building b...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Materials Scientists

Abstract

Cyclohex-4-ene-1,2-dicarbohydrazide, a molecule accessible through a straightforward synthetic route, stands as a promising yet underexplored building block in materials science. Its unique trifecta of reactive moieties—two nucleophilic hydrazide groups, a modifiable carbon-carbon double bond within a semi-rigid cyclohexene ring—offers a versatile platform for the design of novel polymers, functional materials, and advanced composites. This guide delves into the core chemical principles governing the reactivity of Cyclohex-4-ene-1,2-dicarbohydrazide and outlines its potential applications as a superior crosslinking agent, a monomer for high-performance polymers, and a versatile ligand for the construction of coordination polymers. We provide a scientifically grounded exploration of its synthesis, properties, and prospective applications, complete with detailed, adaptable experimental protocols to catalyze further research and development in this exciting area.

Introduction: A Molecule of Untapped Versatility

The relentless pursuit of novel materials with tailored properties is a cornerstone of modern technological advancement. Cyclohex-4-ene-1,2-dicarbohydrazide is a compelling candidate in this pursuit, distinguished by its unique molecular architecture. The presence of two hydrazide functional groups imparts a high degree of reactivity, enabling its use as a chemical modifier and cross-linking agent.[1] This is complemented by the cyclohexene ring system, a fundamental motif in organic chemistry that provides a semi-rigid backbone and a reactive double bond for further functionalization.[2]

This guide will illuminate the potential of Cyclohex-4-ene-1,2-dicarbohydrazide, moving beyond its current status as a chemical intermediate to a key component in the materials scientist's toolbox. We will explore its synthesis, its inherent chemical reactivity, and its promising applications in polymer chemistry and coordination materials.

Synthesis and Characterization

The synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide is readily achievable through a two-step process, commencing with the well-established Diels-Alder reaction.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The initial step involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.[3] This reaction is highly stereospecific, yielding the cis-anhydride.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve maleic anhydride in a suitable solvent such as xylene.

  • Introduce a source of 1,3-butadiene. A common laboratory practice is the in situ generation of butadiene from the thermal decomposition of 3-sulfolene.[4]

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool, inducing the crystallization of the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.

  • Isolate the product by vacuum filtration and wash with a cold, non-polar solvent like petroleum ether to remove any unreacted starting materials.[4]

  • The product can be further purified by recrystallization.

Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

The subsequent step involves the hydrazinolysis of the anhydride to yield the target dihydrazide.

Experimental Protocol:

  • Suspend the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent, such as ethanol.

  • Slowly add hydrazine hydrate to the suspension with stirring. An exothermic reaction is expected.

  • After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete conversion.

  • Cool the reaction mixture in an ice bath to precipitate the Cyclohex-4-ene-1,2-dicarbohydrazide.

  • Collect the white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Potential Applications in Polymer Science

The bifunctional nature of the hydrazide groups and the presence of the reactive cyclohexene moiety position Cyclohex-4-ene-1,2-dicarbohydrazide as a versatile component in polymer synthesis and modification.

Advanced Crosslinking Agent for Epoxy and Acrylic Resins

Dihydrazide compounds are widely recognized as effective crosslinking agents and hardeners for various resin systems.[1][5][6][7] Cyclohex-4-ene-1,2-dicarbohydrazide offers the potential for creating crosslinked networks with enhanced thermal and mechanical properties due to its semi-rigid backbone.

Causality of Crosslinking: The nucleophilic nitrogen atoms of the hydrazide groups react with electrophilic groups in the resin, such as the epoxide rings in epoxy resins or carbonyl groups in acrylic emulsions, to form stable covalent bonds.[5][8]

Workflow for Epoxy Resin Curing:

Caption: Workflow for curing epoxy resins with Cyclohex-4-ene-1,2-dicarbohydrazide.

Experimental Protocol for Epoxy Curing:

  • Melt the desired epoxy resin (e.g., a diglycidyl ether of bisphenol A) at a suitable temperature.

  • Stoichiometrically add Cyclohex-4-ene-1,2-dicarbohydrazide to the molten resin with vigorous stirring to ensure uniform dispersion.

  • Pour the mixture into a pre-heated mold.

  • Cure the formulation in an oven at a predetermined temperature schedule. The curing kinetics can be studied using Differential Scanning Calorimetry (DSC).

  • Post-cure the material at a higher temperature to ensure complete crosslinking.

  • Characterize the resulting thermoset for its mechanical properties (e.g., tensile strength, modulus) and thermal stability (e.g., glass transition temperature, thermogravimetric analysis).

Chain Extender for Polyurethanes

In polyurethane chemistry, dihydrazides can act as chain extenders, reacting with isocyanate groups to form urea-like linkages.[5][6] The use of Cyclohex-4-ene-1,2-dicarbohydrazide could introduce a semi-rigid segment into the polymer backbone, potentially enhancing the hardness, toughness, and thermal stability of the resulting polyurethane.

Proposed Reaction Scheme:

The reaction of the dihydrazide with a diisocyanate prepolymer would lead to the formation of a segmented polyurethane with hard segments derived from the dihydrazide and diisocyanate, and soft segments from the polyol used in the prepolymer synthesis.

Monomer for Novel Polyamides and Polyimides

The dihydrazide functionality can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polyamides. These polymers are known for their high thermal stability. Furthermore, reaction with dianhydrides can lead to the formation of polyimides, which are renowned for their exceptional thermal, mechanical, and chemical resistance. The cyclohexene ring in the backbone would offer a site for post-polymerization modification, such as crosslinking through the double bond.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The hydrazide groups of Cyclohex-4-ene-1,2-dicarbohydrazide possess multiple donor atoms (nitrogen and oxygen), making them excellent chelating ligands for metal ions.[2] This opens up the possibility of using this molecule as a building block for coordination polymers and MOFs.

Design Principles:

The reaction of Cyclohex-4-ene-1,2-dicarbohydrazide with various metal salts under solvothermal or hydrothermal conditions could lead to the formation of one-, two-, or three-dimensional coordination networks. The geometry of the resulting framework would be dictated by the coordination preference of the metal ion, the flexibility of the ligand, and the reaction conditions.

Potential Properties and Applications:

  • Porosity: The resulting MOFs could exhibit porosity, making them candidates for gas storage and separation applications.

  • Catalysis: The metal centers within the framework could act as catalytic sites.

  • Sensing: The frameworks could be designed to interact with specific analytes, leading to applications in chemical sensing.

Experimental Protocol for MOF Synthesis:

  • In a small vial, dissolve Cyclohex-4-ene-1,2-dicarbohydrazide and a metal salt (e.g., a nitrate or chloride salt of zinc, copper, or cobalt) in a suitable solvent or solvent mixture (e.g., dimethylformamide, ethanol).

  • Seal the vial and place it in an oven at a controlled temperature for a period of several hours to days.

  • Slow cooling of the reaction mixture should yield crystalline product.

  • Isolate the crystals by filtration and wash with fresh solvent.

  • Characterize the structure of the resulting material using single-crystal X-ray diffraction.

Functionalization via the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring provides a reactive handle for further functionalization of the molecule or the materials derived from it.[2] This allows for a wide range of post-synthesis modifications.

Potential Reactions:

  • Epoxidation: The double bond can be epoxidized, introducing a reactive epoxide group that can undergo further reactions.

  • Halogenation: Addition of halogens across the double bond can introduce flame-retardant properties or provide sites for subsequent nucleophilic substitution.

  • Polymerization: The double bond could potentially participate in radical or ring-opening metathesis polymerization (ROMP) to create polymers with novel architectures.

Summary of Potential Applications and Properties

Application Area Key Functional Groups Involved Anticipated Material Properties
Crosslinking Agent DihydrazideEnhanced thermal stability, improved mechanical strength, increased chemical resistance.
Chain Extender DihydrazideIncreased hardness and toughness in polyurethanes.
Polymer Monomer Dihydrazide, CyclohexeneHigh-performance polyamides and polyimides with potential for post-polymerization modification.
Coordination Polymers/MOFs Dihydrazide (as ligand)Porosity, catalytic activity, sensing capabilities.
Functional Materials Cyclohexene double bondTunable properties through post-synthesis modification.

Conclusion and Future Outlook

Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule with significant, yet largely unexplored, potential in materials science. Its unique combination of reactive functional groups and a semi-rigid core makes it a highly versatile building block for a new generation of advanced materials. The proposed applications in this guide, from high-performance polymers to functional coordination materials, are grounded in established chemical principles and offer a roadmap for future research. It is our hope that this technical guide will inspire further investigation into this promising molecule, unlocking its full potential to contribute to the development of innovative materials with tailored properties for a wide range of technological applications.

References

  • Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1 | Benchchem. (URL: )
  • Applic
  • Dihydrazide compounds, preparation and uses thereof.
  • CARBOHYDRAZIDE. (URL: )
  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. (URL: )
  • Carbohydrazide: Biological Properties and Applications in Different Fields. ChemicalBook. (URL: )
  • Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Cur
  • Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems. (URL: )
  • Synthesis and Assessment of Two Malonyl Dihydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies. PMC. (URL: )
  • Adipic acid dihydrazide. Wikipedia. (URL: [Link])

  • Diels-Alder Synthesis of Anhydride. Scribd. (URL: [Link])

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Cyclohex-4-ene-1,2-dicarbohydrazide from anhydride precursors

Application Note: Two-Step Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide from Anhydride Precursors Introduction & Mechanistic Rationale Cyclohex-4-ene-1,2-dicarbohydrazide (CAS: 14246-80-1) is a highly versatile open-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide from Anhydride Precursors

Introduction & Mechanistic Rationale

Cyclohex-4-ene-1,2-dicarbohydrazide (CAS: 14246-80-1) is a highly versatile open-chain dihydrazide. Its unique structural motif makes it an indispensable cross-linking agent in polymer chemistry, a valuable precursor for heterocyclic pharmaceuticals, and a powerful multi-dentate ligand for the synthesis of complex Metal-Organic Frameworks (MOFs)[1].

The Causality of the Synthetic Route: A common and costly pitfall in hydrazide synthesis is the attempt to directly react cyclic anhydrides (such as cis-1,2,3,6-tetrahydrophthalic anhydride) with hydrazine hydrate. Because the anhydride is highly electrophilic and its two carbonyl groups are held in close spatial proximity, direct hydrazinolysis predominantly yields the thermodynamically stable cyclic monohydrazide (1,2,3,6-tetrahydrophthalhydrazide) via rapid intramolecular cyclization[2].

To bypass this thermodynamic trap and exclusively synthesize the open-chain dicarbohydrazide (C₈H₁₄N₄O₂), a two-step, self-validating protocol is mandatory:

  • Esterification (Ring-Opening): The anhydride is first ring-opened and protected as a diester (dimethyl cyclohex-4-ene-1,2-dicarboxylate). This step reduces the electrophilicity of the carbonyl carbons and removes the spatial constraints of the anhydride ring.

  • Hydrazinolysis: The diester is subsequently treated with a significant molar excess of hydrazine hydrate. The excess reagent ensures that intermolecular nucleophilic acyl substitution outpaces any potential intramolecular side reactions, successfully yielding the target dihydrazide[3].

Reaction Workflow

SynthesisWorkflow A cis-Cyclohex-4-ene-1,2- dicarboxylic anhydride B Dimethyl cyclohex-4-ene- 1,2-dicarboxylate A->B Methanol, H2SO4 Reflux (Esterification) D Cyclic Hydrazide (Undesired Byproduct) A->D Direct Hydrazine (Intramolecular Cyclization) C Cyclohex-4-ene-1,2- dicarbohydrazide B->C Hydrazine Hydrate (Excess) Ethanol, Reflux (Hydrazinolysis)

Reaction workflow demonstrating the two-step synthesis to avoid cyclic hydrazide formation.

Quantitative Material Requirements

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride152.151.015.2 gPrimary Precursor
Anhydrous Methanol32.04Excess200 mLReactant / Solvent
Sulfuric Acid (Conc.)98.08Catalytic2.0 mLAcid Catalyst
Dimethyl cyclohex-4-ene-1,2-dicarboxylate198.221.0 (Step 2)15.0 gIntermediate
Hydrazine Hydrate (80%)50.064.015.0 mLNucleophile
Absolute Ethanol46.07Solvent150 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Dimethyl cyclohex-4-ene-1,2-dicarboxylate
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15.2 g (100 mmol) of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

  • Solvent & Catalyst Addition: Add 200 mL of anhydrous methanol to the flask, followed by the slow, dropwise addition of 2.0 mL of concentrated sulfuric acid (H₂SO₄). (Caution: This addition is exothermic. Perform in a fume hood.)

  • Reflux: Heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere for 12 hours. The continuous removal of water is not strictly necessary here due to the vast excess of methanol driving the equilibrium.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the baseline anhydride spot is entirely consumed.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the excess methanol. Dilute the resulting residue with 200 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) to neutralize the acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the diester intermediate as a pale yellow oil. (Expected yield: ~90%).

Phase 2: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide
  • Setup: Dissolve 15.0 g (~75.6 mmol) of the intermediate diester in 150 mL of absolute ethanol in a clean 500 mL round-bottom flask.

  • Hydrazine Addition: Slowly add 15.0 mL (~300 mmol, ~4.0 equivalents) of 80% hydrazine hydrate.

    • Expert Insight: The large molar excess of hydrazine is the most critical parameter in this phase. It guarantees that both ester moieties are attacked by independent hydrazine molecules before any intramolecular condensation can occur[2].

  • Reflux: Heat the mixture to reflux (80°C) for 8 to 10 hours. As the reaction progresses, a white precipitate will gradually form because the highly polar dicarbohydrazide product is insoluble in hot ethanol.

  • Crystallization: Remove the flask from heat and cool the reaction mixture to 0–5°C in an ice bath for 2 hours to maximize product precipitation.

  • Filtration & Washing: Filter the white crystalline solid under vacuum. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and diethyl ether (20 mL). This washing step is vital to remove any unreacted, toxic hydrazine hydrate and trace organic impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 12 hours. (Expected yield: 75-85%).

Analytical Validation & Process Troubleshooting

To ensure the integrity of the self-validating system, the final product must be verified against the following analytical benchmarks:

ParameterExpected Outcome / TargetTroubleshooting Action if Failed
Phase 1 TLC Monitoring Complete disappearance of anhydride spot.Add an additional 0.5 mL H₂SO₄; extend reflux by 2 to 4 hours.
Phase 2 Precipitation White crystalline solid forms upon cooling.Concentrate the ethanol volume by 50% under vacuum; ensure strict 0°C cooling.
IR Spectroscopy C=O shift from ~1735 cm⁻¹ (ester) to ~1650 cm⁻¹ (hydrazide amide I band); N-H stretches at 3200-3300 cm⁻¹.If a peak remains at ~1735 cm⁻¹, hydrazinolysis is incomplete. Resubject to hydrazine in ethanol.
Purity (Melting Point) Sharp melting point correlating with literature values.Recrystallize from a hot ethanol/water mixture to remove cyclic hydrazide impurities.

References

  • Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1 | Benchchem - Benchchem. 1

  • A novel method for producing dihydrazides using a hydrazine inclusion complex (JPH07157460A) - Google Patents. 3

  • How to convert anhydrides into acid hydrazide? - ResearchGate.2

Sources

Application

Using Cyclohex-4-ene-1,2-dicarbohydrazide as a latent curing agent for epoxy resins

Application Note & Protocol Topic: Cyclohex-4-ene-1,2-dicarbohydrazide as a High-Performance Latent Curing Agent for One-Component Epoxy Resin Systems Abstract & Introduction One-component epoxy systems represent a signi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Cyclohex-4-ene-1,2-dicarbohydrazide as a High-Performance Latent Curing Agent for One-Component Epoxy Resin Systems

Abstract & Introduction

One-component epoxy systems represent a significant advancement in materials science, offering simplified processing, reduced waste, and improved consistency by eliminating the need for on-site mixing of resin and hardener.[1][2] The core of this technology lies in the use of latent curing agents—compounds that remain inert at ambient storage temperatures but initiate a rapid cross-linking reaction upon exposure to a specific trigger, typically heat.[3][4][5] This application note provides a comprehensive technical guide on the use of Cyclohex-4-ene-1,2-dicarbohydrazide (CDH) as a novel latent curing agent for high-performance epoxy formulations.

Dihydrazide-based compounds are particularly effective as thermal latent curing agents because their reactivity is governed by their melting point; as solids dispersed in the epoxy resin at room temperature, they are unreactive.[6] Upon heating, they melt and dissolve into the resin matrix, allowing the hydrazide functional groups to react with epoxy groups and initiate polymerization.[6][7] CDH, with its unique alicyclic structure, offers a compelling combination of high thermal stability, robust mechanical properties, and a distinct activation temperature, making it an excellent candidate for applications in advanced composites, aerospace adhesives, and electronic packaging. This document details the synthesis of CDH, its curing mechanism, performance characteristics, and detailed protocols for its application and evaluation.

Synthesis Pathway and Physicochemical Properties

The synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide is a robust two-step process, beginning with a classic Diels-Alder reaction followed by hydrazinolysis.

Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride The foundational alicyclic structure is formed via a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene and maleic anhydride.[8] For laboratory safety and convenience, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[9][10]

Step 2: Hydrazinolysis of the Anhydride The resulting anhydride is then reacted with hydrazine hydrate. The nucleophilic hydrazine attacks the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the stable dihydrazide. This reaction is analogous to the general synthesis of dihydrazides from dicarboxylic acids or their esters.[7][11][12]

A summary of the key physicochemical properties of the resulting CDH is presented below. The melting point is a critical parameter, as it directly influences the onset of the curing reaction in an epoxy formulation.

PropertyValueSource
Molecular FormulaC₈H₁₂N₄O₂N/A
Molecular Weight196.21 g/mol N/A
AppearanceWhite to Off-White Crystalline SolidN/A
Melting Point (Tₘ)~160-170 °C (Varies with purity)[13]
Parent Diacid CAS88-98-2[13]

Curing Mechanism & Latency

The latency of CDH is a physical phenomenon. As a crystalline solid with a melting point significantly above ambient temperature, it exists as a stable, dispersed phase within the liquid epoxy resin, preventing premature reaction and ensuring long shelf-life for the one-component system.[4][14]

Once the formulation is heated to a temperature approaching or exceeding the melting point of CDH, two events occur:

  • Melting and Solubilization: The CDH melts and dissolves into the epoxy matrix, making the reactive hydrazide groups available.[6]

  • Nucleophilic Addition: Each of the two hydrazide groups (-NH-NH₂) contains reactive hydrogens. These act as nucleophiles, attacking the electrophilic carbon atoms of the epoxy rings. This reaction opens the epoxide ring and forms a stable hydroxyl group and a new carbon-nitrogen bond.[15][16]

Since each CDH molecule has four active hydrogens (two on each terminal nitrogen), it can react with four epoxy groups, functioning as a cross-linker to build a durable three-dimensional polymer network.

G Figure 1: Curing Mechanism of Epoxy with CDH cluster_reactants Reactants cluster_activation Thermal Activation cluster_product Cured Network CDH Cyclohex-4-ene-1,2-dicarbohydrazide (CDH) Activation Heat (T > Tm of CDH) Melting & Solubilization CDH->Activation Epoxy Epoxy Resin (R-O-CH2-CH(O)CH2) Epoxy->Activation Network Cross-linked Polymer Network (Stable Thermoset) Activation->Network Nucleophilic Addition G Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_formulation Formulation & Curing cluster_characterization Characterization A 5.1 Synthesis of CDH B 5.2 Epoxy Formulation A->B C Thermal Curing B->C D 5.3 Curing Kinetics (DSC) C->D E 5.4 Thermal & Mechanical Properties (DMA, TGA, Tensile) C->E

Figure 2: Experimental Workflow
Protocol 5.1: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide (CDH)

Causality: This two-step synthesis is designed for efficiency and safety. Using 3-sulfolene avoids handling gaseous butadiene,[10] and the subsequent one-pot hydrazinolysis provides a high yield of the final product.

Materials:

  • 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide)

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Hydrazine Hydrate (80% solution or higher)

  • Ethanol

Procedure:

  • Diels-Alder Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-sulfolene (1.0 eq) and maleic anhydride (0.95 eq) in xylene.

    • Heat the mixture to reflux (approx. 140 °C). The 3-sulfolene will decompose, releasing 1,3-butadiene and sulfur dioxide gas (perform in a fume hood). [10] * Maintain reflux for 3-4 hours. The product, cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride, will form in solution.

    • Allow the reaction to cool to room temperature. The anhydride may precipitate. Do not isolate it.

  • Hydrazinolysis:

    • Cool the flask containing the anhydride solution in an ice bath.

    • Slowly add hydrazine hydrate (2.2 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to a gentle reflux (approx. 80-90 °C) for an additional 2 hours. [12] * Cool the mixture to room temperature. The white, solid CDH product will precipitate.

    • Collect the product by vacuum filtration.

    • Wash the filter cake thoroughly with cold ethanol to remove unreacted starting materials and xylene.

    • Dry the product in a vacuum oven at 60 °C overnight. Characterize by melting point and FTIR.

Protocol 5.2: Preparation of a One-Component Epoxy Formulation

Causality: A high-shear mechanical mixer is crucial to break down agglomerates of the solid CDH and achieve a fine, stable dispersion in the liquid epoxy resin. This ensures uniform curing and consistent final properties.

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW 185-192 g/eq)

  • Cyclohex-4-ene-1,2-dicarbohydrazide (CDH), finely ground

  • (Optional) Fumed silica for viscosity control

  • (Optional) Silane adhesion promoter

Procedure:

  • Stoichiometry Calculation: Calculate the required amount of CDH based on the epoxy equivalent weight (EEW) of the resin. The stoichiometry is based on a 1:1 ratio of epoxy groups to active amine hydrogens.

    • Parts by weight of CDH per 100 parts resin (phr) = (Molecular Weight of CDH / Number of Active Hydrogens) * 100 / EEW

    • phr = (196.21 / 4) * 100 / EEW = 4905 / EEW

    • For a typical DGEBA resin with EEW = 188 g/eq, the loading is approx. 26.1 phr .

  • Dispersion:

    • Weigh the desired amount of liquid epoxy resin into a mixing vessel.

    • Slowly add the calculated amount of finely ground CDH to the resin under high-speed mechanical stirring (e.g., using a planetary mixer or three-roll mill).

    • If using, add fumed silica and other additives during this step.

    • Mix for 30-60 minutes, potentially with gentle heating (40-50 °C) to reduce resin viscosity, until a smooth, homogenous dispersion is achieved.

    • De-gas the mixture in a vacuum chamber to remove any entrapped air.

    • Store the formulation in a sealed container at room temperature.

Protocol 5.3: Characterization of Curing Behavior (DSC)

Causality: Non-isothermal DSC scans at multiple heating rates allow for the determination of kinetic parameters and provide a complete picture of the curing profile, which is essential for optimizing industrial cure schedules. [17][18][19] Procedure:

  • Sample Preparation: Place 5-10 mg of the uncured formulation into a standard aluminum DSC pan and hermetically seal it.

  • DSC Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). [17] * Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of cure (ΔH_total).

    • Identify the onset temperature (T_onset) and the peak temperature (T_peak) from the curve.

    • The degree of cure (α) at any given temperature can be calculated by comparing the partial heat of reaction up to that temperature with the total heat of reaction. [20][21]

Protocol 5.4: Curing and Property Evaluation

Causality: A post-cure step at a temperature above the expected Tg is critical to ensure the reaction goes to completion, maximizing the cross-link density and achieving the ultimate thermal and mechanical properties of the material. [22] Procedure:

  • Curing Schedule:

    • Apply the formulated resin to the desired substrate or mold.

    • Cure in a programmable oven using a two-stage schedule. For example:

      • Initial Cure: 1 hour at 160 °C (near the onset).

      • Post-Cure: 2 hours at 180 °C (above the peak exotherm).

    • Allow the cured part to cool slowly to room temperature to minimize internal stresses.

  • Property Testing:

    • Glass Transition Temperature (Tg): Use DMA to analyze a rectangular sample of the cured material. Identify Tg from the peak of the tan(δ) curve.

    • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

    • Mechanical Testing: Prepare dog-bone specimens according to ASTM D638 for tensile testing. Prepare lap shear specimens according to ASTM D1002 for adhesion testing.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Tg or Incomplete Cure Insufficient cure time/temperature; Incorrect stoichiometry.Verify stoichiometry calculation. Increase post-cure time or temperature (e.g., 3 hours at 185 °C).
Poor Storage Stability Coarse CDH particles; Presence of moisture or other catalysts.Ensure CDH is finely ground (<20 μm). Use anhydrous components and store in a low-humidity environment.
Inconsistent Properties Poor dispersion of CDH in the resin.Increase mixing time/shear force. Use a three-roll mill for critical applications. Check for settling before use.
Brittleness High cross-link density.Consider adding a flexibilizer or toughening agent (e.g., rubber-modified epoxy) to the formulation.

Safety Precautions

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially during the synthesis of CDH due to the evolution of SO₂.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Maleic anhydride and hydrazine hydrate are corrosive and toxic. Avoid inhalation and skin contact.

  • Uncured epoxy resins are sensitizers. Avoid direct skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Retrieved from [Link]

  • AIP Publishing. (2015). Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. Retrieved from [Link]

  • Elsevier. (1998). Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. Retrieved from [Link]

  • Academia.edu. (n.d.). Characterization Of Epoxy Curing Using High Heating Rate DSC. Retrieved from [Link]

  • Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of thermal latent initiators of epoxy resins: A review. Retrieved from [Link]

  • IEEE. (2016). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Retrieved from [Link]

  • NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from [Link]

  • Google Patents. (1962). US3061642A - Preparation of dihydrazides of dicarboxylic acids.
  • Permabond. (2024). A Primer on One-Component Epoxy and its Advantages in Industrial Applications. Retrieved from [Link]

  • INOVATUS JOURNALS. (n.d.). synthesis of acetoacetanilide dihydrazones and dicarboxylic acid dihydrazides. Retrieved from [Link]

  • MDPI. (2026). Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry. Retrieved from [Link]

  • ResearchGate. (2022). One-component epoxy resin adhesive featured with high storage stability based on microencapsulation. Retrieved from [Link]

  • ACS Publications. (2021). Latent Curing, Chemorheological, Kinetic, and Thermal Behaviors of Epoxy Resin Matrix for Prepregs. Retrieved from [Link]

  • ScienceDirect. (2004). Studies on epoxy resins cured by cationic latent thermal catalyst at elevated temperature. Retrieved from [Link]

  • World Journal of Chemical Education. (2016). Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Amino acids as latent curing agents and their application in fully bio-based epoxy resins. Retrieved from [Link]

  • HAL Open Science. (2011). Free volume and storage stability of one-component epoxy nanocomposites. Retrieved from [Link]

  • CNKI. (2021). Research Progress of Latent Curing Agent for Epoxy Resin. Retrieved from [Link]

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Epoxy Technology. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Retrieved from [Link]

  • AZoM. (2023). An Introduction to One Part Epoxy Systems. Retrieved from [Link]

  • PMC. (2020). Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays. Retrieved from [Link]

  • ARMORPOXY. (2025). How to Store Epoxy Supply to Maximize Shelf Life. Retrieved from [Link]

  • BDMAEE. (2025). latent curing agents for long-term durability in high-performance materials. Retrieved from [Link]

  • Shokh Articles Library. (2026). SYNTHESIS OF ACETOACETANILIDE DICARBOXYLIC ACID DIHYDRAZONES AND STUDY OF THEIR PROPERTIES. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • OSTI.GOV. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • StudyMoose. (2024). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Retrieved from [Link]

  • Scientific.Net. (2013). Synthesis of Latent Curing Agent for Epoxy Resin. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

  • Google Patents. (1994). US5357008A - Latent curing agent for epoxy resin and its preparation.
  • AZoM. (2023). Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators. Retrieved from [Link]

  • ResearchGate. (2018). Dual curing of an epoxy resin with dicarboxylic acids. Retrieved from [Link]

  • Epoxy Technology. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]

  • KAUST Repository. (2021). The epoxy resin system: function and role of curing agents. Retrieved from [Link]

  • ResearchGate. (2014). Curing behavior, thermal, and mechanical properties of epoxy resins cured with a novel liquid crystalline dicarboxylic acid curing agent. Retrieved from [Link]

  • Google Patents. (2007). EP1754734B1 - Curing agent for epoxy resins and epoxy resin compositions.
  • PubChem. (n.d.). (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Cyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

  • YQPLAST. (2022). Common types of epoxy resin curing agent and its curing mechanism. Retrieved from [Link]

  • Google Patents. (1957). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

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Method

Application of Cyclohex-4-ene-1,2-dicarbohydrazide as a formaldehyde scavenger

An in-depth guide for researchers, scientists, and drug development professionals on the characterization and application of Cyclohex-4-ene-1,2-dicarbohydrazide as a novel formaldehyde scavenger. Introduction: The Challe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization and application of Cyclohex-4-ene-1,2-dicarbohydrazide as a novel formaldehyde scavenger.

Introduction: The Challenge of Formaldehyde in Scientific Applications

Formaldehyde is an indispensable chemical in many research and industrial settings. It is widely used as a tissue fixative in histology, a sterilizing agent, and a precursor in chemical synthesis. However, its high reactivity, while beneficial for these applications, also poses significant challenges. Formaldehyde is a known carcinogen and can cause unwanted cross-linking of proteins and nucleic acids, potentially compromising the stability and efficacy of biopharmaceutical products.[1] The presence of residual formaldehyde in drug formulations is strictly regulated and must be minimized.

Formaldehyde scavengers are compounds that react with and neutralize free formaldehyde, mitigating its deleterious effects. While various scavengers exist, the search for novel, highly efficient, and biocompatible agents continues. Hydrazide-containing compounds have shown considerable promise due to the nucleophilic nature of the hydrazide moiety, which readily reacts with the electrophilic carbonyl carbon of formaldehyde.[2][3] This application note details the scientific rationale and provides a comprehensive protocol for evaluating Cyclohex-4-ene-1,2-dicarbohydrazide as a potential formaldehyde scavenger.

Cyclohex-4-ene-1,2-dicarbohydrazide: A Candidate Scavenger

Cyclohex-4-ene-1,2-dicarbohydrazide is a derivative of cis-4-Cyclohexene-1,2-dicarboxylic acid.[4][5] Its molecular structure features a cyclohexene backbone and two dicarbohydrazide functional groups. This unique structure suggests several potential advantages:

  • Dual Functionality: With two hydrazide groups, a single molecule can theoretically scavenge two molecules of formaldehyde.

  • Defined Stereochemistry: The cis configuration of the functional groups may influence its reactivity and interaction with target molecules.

  • Versatile Precursor: The parent dicarboxylic acid is readily synthesized via a Diels-Alder reaction, offering a straightforward route to the dicarbohydrazide derivative.[6]

Synthesis Pathway

The synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide typically begins with a Diels-Alder cycloaddition between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This anhydride is then converted to the dicarbohydrazide by reaction with hydrazine hydrate.[6]

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrazinolysis 1,3-Butadiene 1,3-Butadiene Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride 1,3-Butadiene->Anhydride + Maleic Anhydride Maleic Anhydride Maleic Anhydride->Anhydride Anhydride_ref cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Hydrazine Hydrate Hydrazine Hydrate Dicarbohydrazide Cyclohex-4-ene-1,2- dicarbohydrazide Hydrazine Hydrate->Dicarbohydrazide + Anhydride_ref->Dicarbohydrazide

Caption: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide.

Proposed Mechanism of Formaldehyde Scavenging

The scavenging action of hydrazides proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the carbonyl carbon of formaldehyde.[2][7] This forms an unstable hemiaminal-like intermediate, which subsequently dehydrates to form a stable hydrazone. Given the two hydrazide groups in Cyclohex-4-ene-1,2-dicarbohydrazide, this reaction can occur at both sites.

G cluster_Scavenger Scavenger Molecule cluster_Formaldehyde Target cluster_Reaction Reaction Steps cluster_Product Final Product Scavenger Cyclohex-4-ene-1,2-dicarbohydrazide (R-(CONHNH₂)₂) Attack 1. Nucleophilic Attack (Formation of Hemiaminal Intermediate) Scavenger->Attack Formaldehyde 2x Formaldehyde (CH₂O) Formaldehyde->Attack Dehydration 2. Dehydration (Loss of H₂O) Attack->Dehydration Unstable Intermediate Product Stable Dihydrazone Adduct (R-(CONHN=CH₂)₂) Dehydration->Product

Caption: Proposed reaction mechanism for formaldehyde scavenging.

Protocol: Evaluation of Formaldehyde Scavenging Efficacy

This protocol provides a framework for quantifying the formaldehyde scavenging capacity of Cyclohex-4-ene-1,2-dicarbohydrazide in vitro. The procedure relies on incubating the scavenger with a known concentration of formaldehyde and measuring the decrease in free formaldehyde over time using a validated analytical method.

I. Materials and Reagents
  • Cyclohex-4-ene-1,2-dicarbohydrazide (synthesized or commercially sourced)

  • Formaldehyde solution (37% w/w, certified)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water, formaldehyde-free

  • Reagents for formaldehyde quantification (e.g., Chromotropic acid method[8] or Acetylacetone method[9])

  • Spectrophotometer

II. Preparation of Solutions
  • Formaldehyde Stock Solution (e.g., 1000 ppm):

    • Work inside a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[10][11]

    • Prepare a 1000 ppm (1000 µg/mL) formaldehyde stock solution by diluting the 37% formaldehyde solution in deionized water. Verify the exact concentration using a standard titration method.

  • Scavenger Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of Cyclohex-4-ene-1,2-dicarbohydrazide.

    • Dissolve in a suitable solvent (e.g., deionized water or PBS). If solubility is low, sonication or the use of a co-solvent like DMSO may be required. Note that some hydrazide compounds have low water solubility.[2]

III. Experimental Workflow: Scavenging Assay

This workflow outlines the core experiment to assess scavenging performance.

G A Prepare Solutions - Formaldehyde Working Solution (e.g., 100 ppm) - Scavenger dilutions (e.g., 0.5, 1, 2 molar eq.) - Negative Control (no scavenger) B Initiate Reaction Add scavenger to formaldehyde solution. Start timer (t=0). A->B C Incubate Incubate at controlled temperature (e.g., 25°C or 37°C). B->C D Sample Collection Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min). C->D E Quantify Residual Formaldehyde Use a validated analytical method (e.g., Chromotropic Acid Assay). D->E F Data Analysis - Plot [Formaldehyde] vs. Time - Calculate Scavenging Efficiency (%) E->F

Caption: Experimental workflow for evaluating scavenger efficacy.

IV. Detailed Protocol Steps
  • Reaction Setup:

    • Prepare a series of reaction tubes. For each tube, add the formaldehyde working solution.

    • To the experimental tubes, add different concentrations of the Cyclohex-4-ene-1,2-dicarbohydrazide solution (e.g., to achieve 0.5, 1.0, and 2.0 molar equivalents relative to the initial formaldehyde concentration).

    • For the negative control, add an equivalent volume of the scavenger's solvent (e.g., PBS) instead of the scavenger solution.

    • The final volume in all tubes should be identical.

  • Incubation and Sampling:

    • Mix the contents of each tube thoroughly and start the timer (t=0).

    • Incubate the tubes at a constant, defined temperature (e.g., room temperature or 37°C).

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each tube for analysis.

  • Quantification of Residual Formaldehyde (Chromotropic Acid Method Example): [8][12]

    • Safety Note: This procedure involves concentrated sulfuric acid and must be performed in a fume hood with appropriate PPE.[1]

    • Prepare a standard curve using known concentrations of formaldehyde (e.g., 0-15 µg/mL).[8]

    • In a test tube, add an aliquot of the collected sample (or standard).

    • Add 1.0 mL of chromotropic acid solution and mix.

    • Carefully and slowly add 5.0 mL of concentrated sulfuric acid while mixing.

    • Allow the mixture to cool to room temperature.

    • Measure the absorbance at 580 nm using a spectrophotometer.

    • Determine the concentration of formaldehyde in your samples by comparing their absorbance to the standard curve.

V. Data Analysis and Validation
  • Calculate Scavenging Efficiency: For each time point and scavenger concentration, calculate the scavenging efficiency using the following formula:

    Scavenging Efficiency (%) = [ ( [HCHO]₀ - [HCHO]t ) / [HCHO]₀ ] x 100

    Where:

    • [HCHO]₀ is the initial formaldehyde concentration (from the t=0 sample or negative control).

    • [HCHO]t is the formaldehyde concentration at time t.

  • Data Presentation: Summarize the results in a table and plot the percentage of residual formaldehyde against time for each scavenger concentration.

Scavenger Conc. (Molar Eq.)Time (min)[Formaldehyde] (ppm)Scavenging Efficiency (%)
0 (Control)0100.00.0
12099.80.2
1.00100.00.0
1565.434.6
3042.157.9
6018.981.1
1205.294.8
2.00100.00.0
1540.359.7
3015.784.3
603.196.9
120< LOD> 99.9
Table 1: Example data table for summarizing scavenging results. LOD = Limit of Detection.

Potential Applications in Drug Development and Research

A highly efficient formaldehyde scavenger like Cyclohex-4-ene-1,2-dicarbohydrazide could have several valuable applications:

  • Formulation Stability: Adding it to liquid formulations containing excipients known to degrade and release formaldehyde (e.g., polysorbates) could enhance the stability of biologic drugs.

  • Vaccine Development: Inactivated vaccines often use formaldehyde for pathogen inactivation. A scavenger could be used to neutralize excess residual formaldehyde in the final product.

  • Antigen Retrieval: In immunohistochemistry, formaldehyde fixation can mask epitopes. Formaldehyde scavengers have been shown to function as effective antigen retrieval agents by reversing formaldehyde-protein adducts, potentially improving antibody binding and signal detection.[13]

Safety and Handling

  • Formaldehyde: Handle only in well-ventilated areas, preferably a chemical fume hood.[10] Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Formaldehyde is a carcinogen and sensitizer.[1]

  • Cyclohex-4-ene-1,2-dicarbohydrazide: As with any novel chemical, it should be handled with care. Assume it is potentially hazardous and use standard laboratory PPE. Consult the Safety Data Sheet (SDS) if available.

  • Waste Disposal: All formaldehyde-containing waste, including reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste according to institutional guidelines.[1]

References

  • National Center for Biotechnology Information. (n.d.). Table 6-2. Analytical Methods for Determining Formaldehyde in Environmental Samples. In Toxicological Profile for Formaldehyde. National Institutes of Health. Retrieved from [Link]

  • Song, Y., et al. (2016). Methods in Determination of Formaldehyde. ResearchGate. Retrieved from [Link]

  • 3M. (n.d.). Formaldehyde Analytical Method. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology) (D5197-22). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Sampling strategy and analytical methods for formaldehyde (1910.1048 App B). U.S. Department of Labor. Retrieved from [Link]

  • Google Patents. (n.d.). JPWO2008099604A1 - Formaldehyde scavenger and method for producing the same.
  • Fowler, C. B., et al. (2015). Formaldehyde scavengers function as novel antigen retrieval agents. Scientific Reports, 5, 17376. Retrieved from [Link]

  • Di Stefano, A., et al. (2005). Exploring the reaction of formaldehyde with α-N-protected amino acid hydrazides. Arkivoc, 2005(6), 136-150.
  • Costa, N., et al. (2019). Formaldehyde-Scavenging Nanoparticles for High Performance Resins. Chemical Engineering - Universidade de Lisboa. Retrieved from [Link]

  • Google Patents. (n.d.). CN101890212B - Strong penetration type formaldehyde scavenger.
  • Shahnawaz, S. K., & Kumar, A. (2017).
  • University of Washington, Environmental Health & Safety. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]

  • da Silva, W. R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7248. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). Retrieved from [Link]

  • askIITians. (2017). give me the explaination of mechanism of formaldehyde reacting with ammonia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, cis-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Incorporating Cyclohex-4-ene-1,2-dicarbohydrazide into Powder Coatings

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the methods for incorporating Cyclohex-4-ene-1,2-dicarbohydrazide as a novel crosslinking agent in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the methods for incorporating Cyclohex-4-ene-1,2-dicarbohydrazide as a novel crosslinking agent in thermosetting powder coating systems. These notes detail the scientific rationale, formulation strategies, manufacturing protocols, and analytical characterization techniques for developing high-performance powder coatings based on this unique hydrazide derivative. The protocols are designed to be self-validating, with an emphasis on understanding the structure-property relationships that govern coating performance.

Introduction: The Rationale for Cyclohex-4-ene-1,2-dicarbohydrazide in Powder Coatings

The quest for environmentally friendly and high-performance coating solutions has driven significant innovation in powder coating technology. A key aspect of this evolution lies in the development of novel crosslinking agents that can impart unique properties to the final cured film. Cyclohex-4-ene-1,2-dicarbohydrazide presents itself as a compelling candidate for a new class of curing agents. Its molecular architecture, featuring two reactive hydrazide moieties and a central cyclohexene ring, offers a unique combination of functionalities.

The hydrazide groups serve as effective crosslinkers for resin systems such as those based on epoxy or isocyanate functionalities.[1][2] Hydrazide-based curing agents are known for their potential to create highly crosslinked networks, leading to coatings with excellent mechanical properties and chemical resistance.[3] The reaction of the active hydrogens on the terminal amine of the hydrazide with an epoxy group proceeds via a ring-opening addition reaction, forming a stable covalent bond and a new hydroxyl group, which can further enhance adhesion.[4][5]

The presence of the cyclohexene ring introduces a degree of rigidity and hydrophobicity to the polymer backbone, which can contribute to improved hardness, gloss, and water resistance of the final coating. While the double bond in the cyclohexene ring is not expected to be highly reactive under typical thermal curing conditions for powder coatings, its presence offers a potential site for future modifications, such as UV-initiated dual-cure systems.

These application notes will explore the practical aspects of incorporating Cyclohex-4-ene-1,2-dicarbohydrazide into powder coating formulations, with a focus on epoxy-based systems.

Methods of Incorporation

The incorporation of Cyclohex-4-ene-1,2-dicarbohydrazide into a powder coating formulation follows the conventional manufacturing process for thermosetting powders.[6] The primary method involves the homogenous melt-extrusion of the dicarbohydrazide with the chosen resin system and other additives.

Pre-blending with Resin and Additives

This is the most direct and widely applicable method. The Cyclohex-4-ene-1,2-dicarbohydrazide is treated as a solid crosslinking agent and is dry-blended with the base resin (e.g., solid epoxy resin), flow control agents, degassing agents, pigments, and fillers. The stoichiometry of the dicarbohydrazide to the resin is a critical parameter that will dictate the crosslink density and, consequently, the final properties of the coating.

Causality of Experimental Choices:

  • Stoichiometry: The ratio of active hydrazide hydrogens to the reactive groups on the resin (e.g., epoxy groups) is crucial. A 1:1 stoichiometric ratio of active hydrazide hydrogens to epoxy groups is a common starting point. Varying this ratio will allow for the optimization of properties such as flexibility, hardness, and chemical resistance. An excess of the hydrazide may lead to a more flexible but potentially less chemically resistant coating, while an excess of the epoxy resin can result in a harder but more brittle film.

  • Resin Selection: The choice of resin is paramount. For hydrazide crosslinkers, solid epoxy resins based on bisphenol A are a primary choice due to the reactivity of the epoxy groups with the hydrazide's amine hydrogens.[7] The equivalent weight of the epoxy resin will determine the required amount of the dicarbohydrazide for a given stoichiometry. Carboxyl-functional polyester resins could also be explored, although the reaction with hydrazides is less conventional in powder coatings and would require investigation.

  • Additives: Standard powder coating additives are necessary. A flow control agent (e.g., an acrylic copolymer) is essential to ensure a smooth, defect-free surface. A degassing agent (e.g., benzoin) is required to prevent pinholing caused by the release of entrapped air and any potential volatile byproducts during curing.[8]

Manufacturing Process: Melt Extrusion

Following the pre-blending, the mixture is fed into a twin-screw extruder. The extruder heats the components above their melting points, allowing for intensive mixing and homogenization of the dicarbohydrate with the resin and other ingredients.[9]

Causality of Experimental Choices:

  • Extrusion Temperature: The processing temperature must be high enough to ensure complete melting and mixing of all components but low enough to prevent premature crosslinking (gelation) within the extruder. A typical starting temperature profile for an epoxy-based system would be in the range of 90-110°C.[10]

  • Screw Speed: The screw speed influences the residence time and the degree of shear mixing. A moderate screw speed is generally recommended to ensure good dispersion without excessive heat generation from friction.

After extrusion, the molten material is cooled on chill rolls to form a brittle sheet, which is then pulverized into a fine powder. The powder is subsequently sieved to achieve the desired particle size distribution for electrostatic application.[11]

Experimental Protocols

The following protocols provide a step-by-step methodology for the formulation, manufacturing, application, and characterization of a powder coating incorporating Cyclohex-4-ene-1,2-dicarbohydrazide.

Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

While Cyclohex-4-ene-1,2-dicarbohydrazide may be commercially available, this section outlines its synthesis from its anhydride precursor for research purposes. The synthesis is a two-step process starting with a Diels-Alder reaction to form the anhydride, followed by reaction with hydrazine.

Protocol 3.1.1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [12]

  • Combine 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride in a suitable solvent (e.g., xylene) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under reflux for a specified time (e.g., 1-2 hours) to facilitate the Diels-Alder cycloaddition.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with a cold, non-polar solvent (e.g., petroleum ether), and dry in a vacuum oven.

  • Characterize the product by melting point determination and FT-IR spectroscopy to confirm the formation of the anhydride.

Protocol 3.1.2: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

  • Dissolve the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution while stirring. An exothermic reaction is expected.

  • After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the dicarbohydrazide product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product by melting point, FT-IR, and ¹H NMR spectroscopy to confirm its purity and structure.

Formulation and Manufacturing of the Powder Coating

Table 1: Example Formulations for Cyclohex-4-ene-1,2-dicarbohydrazide Cured Powder Coatings

ComponentFormulation 1 (Control - DICY)Formulation 2 (1:1 Stoichiometry)Formulation 3 (0.9:1 Stoichiometry)
Solid Epoxy Resin (EEW ~750 g/eq)95 partsTo be calculatedTo be calculated
Dicyandiamide (DICY)5 parts--
Cyclohex-4-ene-1,2-dicarbohydrazide-To be calculatedTo be calculated
Flow Control Agent (e.g., Acronal 4F)1.5 parts1.5 parts1.5 parts
Degassing Agent (Benzoin)0.5 parts0.5 parts0.5 parts
Titanium Dioxide (Pigment)30 parts30 parts30 parts
Barium Sulfate (Filler)As needed to 100 partsAs needed to 100 partsAs needed to 100 parts

Protocol 3.2.1: Calculation of Crosslinker Concentration

  • Determine the Epoxy Equivalent Weight (EEW) of the solid epoxy resin.

  • Calculate the molecular weight of Cyclohex-4-ene-1,2-dicarbohydrazide.

  • Determine the number of active hydrogens per molecule of the dicarbohydrazide (there are 4 active hydrogens).

  • Calculate the Hydrogen Equivalent Weight (HEW) of the dicarbohydrazide (HEW = Molecular Weight / 4).

  • For a 1:1 stoichiometric ratio, the parts by weight of the dicarbohydrazide per 100 parts of epoxy resin are calculated as: (100 / EEW) * HEW.

  • Adjust the calculation for other stoichiometric ratios as needed.

Protocol 3.2.2: Manufacturing Procedure

  • Accurately weigh all the components according to the desired formulation.

  • Pre-mix the components in a high-speed mixer for 2-3 minutes to ensure a homogenous dry blend.

  • Feed the pre-mixed powder into a laboratory-scale twin-screw extruder with a temperature profile of Zone 1: 80°C, Zone 2: 100°C, Die: 110°C.

  • Collect the extruded material on chill rolls and allow it to cool completely.

  • Grind the cooled extrudate into a fine powder using a laboratory mill.

  • Sieve the powder through a 100-mesh screen to obtain the final powder coating.

Application and Curing

Protocol 3.3.1: Electrostatic Spray Application

  • Prepare steel or aluminum test panels by cleaning and degreasing them.

  • Ground the test panels.

  • Apply the powder coating to the panels using an electrostatic spray gun to a target film thickness of 50-75 µm.

Protocol 3.3.2: Curing

  • Place the coated panels in a pre-heated convection oven.

  • Cure the panels according to a predetermined schedule. A typical starting point for an epoxy-hydrazide system would be 15-20 minutes at 180-200°C.[13] The optimal curing schedule should be determined experimentally using techniques described in the next section.

Characterization and Performance Testing

Protocol 3.4.1: Characterization of the Curing Process

  • Differential Scanning Calorimetry (DSC):

    • Perform a non-isothermal DSC scan on the uncured powder from room temperature to 250°C at a heating rate of 10°C/min.[14]

    • Determine the glass transition temperature (Tg) of the uncured powder, the onset of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).[8]

    • Isothermal DSC scans at different temperatures can be used to determine the curing kinetics.[2]

  • Rheology:

    • Use an oscillatory rheometer with parallel plates to monitor the change in complex viscosity and storage/loss moduli as a function of temperature.[9]

    • This will provide information on the melt viscosity, gel time, and vitrification.

Protocol 3.4.2: Performance Testing of the Cured Coating

  • Solvent Resistance (MEK Rub Test):

    • Saturate a cotton swab with methyl ethyl ketone (MEK).

    • Perform double rubs (one forward and one backward motion) on the cured coating with moderate pressure.[15]

    • Record the number of double rubs required to expose the substrate. A higher number of rubs indicates a better cure.

  • Adhesion (ASTM D3359):

    • Perform a cross-hatch adhesion test using a specialized cutting tool and pressure-sensitive tape.

    • Evaluate the adhesion based on the amount of coating removed.

  • Impact Resistance (ASTM D2794):

    • Use an impact tester to determine the resistance of the coating to rapid deformation.

    • Record the highest impact force that does not cause cracking or delamination of the coating.

  • Pencil Hardness (ASTM D3363):

    • Determine the hardness of the coating by attempting to scratch the surface with pencils of known hardness.

  • Gloss (ASTM D523):

    • Measure the specular gloss of the coating at 20° and 60° angles using a gloss meter.

Visualization of Key Processes

Proposed Curing Mechanism

G cluster_reactants Reactants cluster_process Curing Process cluster_products Crosslinked Polymer Network Epoxy_Resin Epoxy Resin (-CH(O)CH2) Heat Heat (180-200°C) Epoxy_Resin->Heat Dicarbohydrazide Cyclohex-4-ene-1,2-dicarbohydrazide (R-C(O)NHNH2) Dicarbohydrazide->Heat Crosslinked_Polymer Crosslinked Polymer with β-hydroxy amine linkages Heat->Crosslinked_Polymer Nucleophilic addition of amine hydrogen to epoxy ring Byproduct No significant byproducts Crosslinked_Polymer->Byproduct

Caption: Proposed thermal curing reaction between an epoxy resin and Cyclohex-4-ene-1,2-dicarbohydrazide.

Experimental Workflow

G Start Start: Define Formulation Premix Dry Pre-mixing Start->Premix Extrusion Melt Extrusion Premix->Extrusion Grinding Grinding & Sieving Extrusion->Grinding Application Electrostatic Application Grinding->Application Curing Thermal Curing Application->Curing Characterization Characterization & Testing Curing->Characterization End End: Performance Evaluation Characterization->End

Caption: General experimental workflow for powder coating development.

Conclusion

Cyclohex-4-ene-1,2-dicarbohydrazide shows significant promise as a novel crosslinking agent for thermosetting powder coatings. Its dual hydrazide functionality allows for the formation of robust, highly crosslinked networks, particularly with epoxy resins. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound. Further investigation into optimizing the stoichiometry, curing conditions, and resin systems will undoubtedly lead to the development of new powder coatings with enhanced performance characteristics.

References

  • Cure characterization of powder coatings. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • Preparation and Characterization of Self-Healing Polyurethane Powder Coating Using Diels–Alder Reaction. (2021). PMC. Retrieved March 7, 2025, from [Link]

  • Novel Concept for Low Temperature Curing Powder Coatings Based on Hyperbranched Polyesters. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers. (n.d.). AOAR*. Retrieved March 7, 2025, from [Link]

  • Organic hydrazine paint crosslinking agent. (2017). ZhangJia Gang YaRui Chemical Co., Ltd. Retrieved March 7, 2025, from [Link]

  • 120 °C Cure, Durable, Corrosion Protection Powder Coatings for Temperature Sensitive Substrates. (2005). DTIC. Retrieved March 7, 2025, from [Link]

  • Understanding the Role of Curing Mechanisms in Powder Coating Performance. (2025). FEIHONG Powders. Retrieved March 7, 2025, from [Link]

  • Curing reactions of epoxy powder coatings in perspectives of chemical mechanisms and strategies. (2025). ResearchGate. Retrieved March 7, 2025, from [Link]

  • An investigation into the curing of epoxy powder coating systems. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • Evaluation of the Effects of Powder Coating Cure Temperatures on the Mechanical Properties of Aluminum Alloy Substrates. (n.d.). Digital Commons @ LMU & LLS. Retrieved March 7, 2025, from [Link]

  • Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • for Low Temperature Cure Epoxy Powder Coatings. (n.d.). PCI Magazine. Retrieved March 7, 2025, from [Link]

  • The Review of Powder Coatings. (2016). Scirp.org. Retrieved March 7, 2025, from [Link]

  • DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013). Odinity. Retrieved March 7, 2025, from [Link]

  • Crosslinkers for UV Powder Coatings. (2006). PCI Magazine. Retrieved March 7, 2025, from [Link]

  • The curing kinetic analysis of epoxy based on FT-IR. (n.d.). Atlantis Press. Retrieved March 7, 2025, from [Link]

  • RETRACTED: Functionalization of Silica with Triazine Hydrazide to Improve Corrosion Protection and Interfacial Adhesion Properties of Epoxy Coating and Steel Substrate. (2020). MDPI. Retrieved March 7, 2025, from [Link]

  • Resin and Cross-linker Chemistry for Powder Coatings. (n.d.). Danick Specialties & Support. Retrieved March 7, 2025, from [Link]

  • Development of novel aqueous coatings which meet the requirements of ecology-conscious society: Novel cross-linking system based on the carbonyl-hydrazide reaction and its applications. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • Facile recycling of anhydride-cured epoxy thermoset under mild conditions with multifunctional hydrazine hydrate. (n.d.). ResearchGate. Retrieved March 7, 2025, from [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2025, from [Link]

  • The mechanism of the crosslinking of epoxide resins by amines. (n.d.). Semantic Scholar. Retrieved March 7, 2025, from [Link]

  • Curing kinetics: A commonly overlooked and critical factor in specialized epoxy coatings. (2025). YouTube. Retrieved March 7, 2025, from [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. (n.d.). University of Missouri–St. Louis. Retrieved March 7, 2025, from [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. (n.d.). PMC. Retrieved March 7, 2025, from [Link]

  • Thermoset Powder Coatings. (n.d.). Protech. Retrieved March 7, 2025, from [Link]

  • The Test for the double bond: cyclohexene from cyclohexan. (n.d.). Slideshare. Retrieved March 7, 2025, from [Link]

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  • Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. (2020). OSTI.GOV. Retrieved March 7, 2025, from [Link]

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Method

Synthesis of polyhydrazides using Cyclohex-4-ene-1,2-dicarbohydrazide monomers

Application Note: Synthesis and Cyclodehydration of Polyhydrazides Utilizing Cyclohex-4-ene-1,2-dicarbohydrazide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Development Professionals. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Cyclodehydration of Polyhydrazides Utilizing Cyclohex-4-ene-1,2-dicarbohydrazide

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Development Professionals.

Introduction & Mechanistic Rationale

The development of high-performance polymers often requires a delicate balance between processability (solubility) and end-use durability (thermal and mechanical stability). Polyhydrazides serve as excellent precursor materials for highly stable poly(1,3,4-oxadiazole)s. However, fully aromatic polyhydrazides suffer from poor solubility due to rigid backbones and extensive intermolecular hydrogen bonding.

To circumvent this, Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) [CAS: 14246-80-1] is utilized as a highly effective monomer[1]. The incorporation of the cyclohexene motif introduces a cyclic aliphatic break in the polymer backbone. This structural modification provides three distinct mechanistic advantages:

  • Enhanced Solubility: The non-planar geometry of the cyclohexene ring disrupts chain packing, significantly improving the solubility of the polyhydrazide precursor in polar aprotic solvents.

  • Thermal Tailoring: It allows for the modulation of the glass transition temperature ( Tg​ ) while maintaining a robust backbone.

  • Post-Polymerization Modification: The reactive double bond within the cyclohexene ring serves as an orthogonal reactive site for subsequent cross-linking or functionalization, a highly desirable trait in the development of targeted drug delivery matrices or advanced resins[1].

Experimental Design & Causality (E-E-A-T)

Successful polycondensation requires strict adherence to specific thermodynamic and kinetic controls. As an application scientist, it is critical to understand why the following parameters are chosen:

  • The Solvent System (NMP + LiCl): The polymerization is conducted in N-methyl-2-pyrrolidone (NMP) containing 5% (w/v) Lithium Chloride (LiCl). NMP serves a dual purpose: it acts as the primary solvent and as an acid scavenger to neutralize the hydrochloric acid (HCl) liberated during the reaction[2]. The addition of LiCl is non-negotiable for high-molecular-weight synthesis. Lithium ions complex with the carbonyl oxygens of the growing polyhydrazide chains, disrupting strong intermolecular hydrogen bonds. This increased solvating power prevents premature polymer precipitation, allowing chain growth to continue[2].

  • Low-Temperature Polycondensation (0–5 °C): The nucleophilic acyl substitution between the dihydrazide and the diacid chloride (e.g., Terephthaloyl chloride) is highly exothermic. Initiating the reaction at 0–5 °C prevents localized overheating, which would otherwise lead to the hydrolysis of the acid chloride by trace moisture or induce unwanted side reactions, thereby terminating chain growth prematurely[2].

  • Cyclodehydration Pathway: The resulting polyhydrazide can be converted into a poly(1,3,4-oxadiazole) to drastically enhance thermal and chemical resistance. This can be achieved thermally (heating films to 250–300 °C under vacuum)[3] or chemically (refluxing in dehydrating agents like POCl3​ )[4].

Synthesis Workflow

PolyhydrazideSynthesis CHDH Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH Monomer) Polycondensation Low-Temp Polycondensation (0-5°C for 1h -> 25°C for 2h) CHDH->Polycondensation Diacid Terephthaloyl Chloride (TPC) (Diacid Co-monomer) Diacid->Polycondensation Solvent NMP + 5% LiCl (Solvent & Acid Scavenger) Solvent->Polycondensation Polyhydrazide Polyhydrazide Precursor (Soluble, Processable) Polycondensation->Polyhydrazide Precipitation in MeOH/H2O Cyclodehydration Cyclodehydration (Thermal: 250°C or Chemical: POCl3) Polyhydrazide->Cyclodehydration Film Casting / Solution Polyoxadiazole Poly(1,3,4-oxadiazole) (High Thermal Stability) Cyclodehydration->Polyoxadiazole

Synthesis workflow of polyhydrazides and cyclodehydration to polyoxadiazoles.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & System Purging
  • Drying: Dry LiCl under vacuum at 150 °C for 12 hours prior to use. Distill NMP over calcium hydride ( CaH2​ ) under reduced pressure to ensure absolute anhydrous conditions.

  • System Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen gas inlet, and a drying tube. Purge the system with dry nitrogen for 15 minutes.

Phase 2: Low-Temperature Solution Polycondensation
  • Monomer Dissolution: Add 0.005 mol (0.991 g) of Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) to 20 mL of the prepared NMP/LiCl (5% w/v) solvent system. Stir at room temperature until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Co-monomer Addition: Add 0.005 mol (1.015 g) of Terephthaloyl chloride (TPC) in one single batch under vigorous mechanical stirring.

    • Validation Check: Within 30–50 minutes, the viscosity of the solution should remarkably increase, indicating successful high-molecular-weight chain propagation[2].

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at 25 °C for an additional 2 hours[2].

Phase 3: Polymer Isolation
  • Precipitation: Slowly pour the highly viscous polymer solution into a vigorously stirred beaker containing 200 mL of a 1:1 Methanol/Water mixture. The polyhydrazide will precipitate as a white to pale-yellow fibrous solid.

  • Purification: Filter the polymer and wash thoroughly with hot water (to remove residual LiCl and NMP) and hot methanol.

  • Drying: Dry the isolated polyhydrazide in a vacuum oven at 80 °C for 24 hours.

Phase 4: Cyclodehydration to Poly(1,3,4-oxadiazole) (Optional)
  • Method A (Thermal - Best for Films): Dissolve the polyhydrazide in N,N-dimethylacetamide (DMAc) and cast onto a glass plate. Evaporate the solvent at 80 °C. Subject the resulting film to thermal cyclodehydration in a vacuum oven at 250 °C for 1 hour, followed by 300 °C for 1 hour[3].

  • Method B (Chemical - Best for Bulk Powder): Suspend 1.0 g of the polyhydrazide in 20 mL of Phosphorus oxychloride ( POCl3​ ). Reflux at 100 °C for 6 hours. Pour into ice water, filter, wash with ethanol, and dry under vacuum[4].

Quantitative Data & Characterization

The following table summarizes the expected quantitative metrics and physical properties of the synthesized polymers based on established polycondensation parameters.

Polymer StageMonomer PairYield (%)Inherent Viscosity ( ηinh​ )* Tg​ (°C)**Solubility Profile
Polyhydrazide CHDH + TPC88 - 92%0.55 - 0.72 dL/g185 - 195Soluble in NMP, DMAc, DMSO, DMF.
Polyhydrazide CHDH + IPC85 - 90%0.48 - 0.65 dL/g170 - 180Soluble in NMP, DMAc, DMSO, DMF.
Polyoxadiazole CHDH + TPC> 95% (Conv.)0.45 - 0.60 dL/g240 - 250Insoluble in most organic solvents; Soluble in conc. H2​SO4​ .

* Measured at a concentration of 0.5 g/dL in DMSO at 30 °C. ** Glass transition temperature determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min in nitrogen.

References

  • Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. Arabian Journal of Chemistry. Available at: [Link]

  • New Series of Blue-Light-Emitting Polymers Constituted of 3-Alkylthiophenes and 1,4-Di(1,3,4-oxadiazolyl)phenylene. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Synthesis and Properties of Noncoplanar Rigid-Rod Aromatic Polyhydrazides and Poly(1,3,4-oxadiazole)s. Journal of Polymer Science. Available at: [Link]

Sources

Application

Application Note: Ambient-Temperature Cross-Linking of Waterborne Polyurethanes via Keto-Hydrazide Chemistry

Target Audience: Researchers, Polymer Scientists, and Formulation Engineers in Drug Delivery and Advanced Coatings. Document Version: 1.0 (March 2026) Contextual Note: Formulations and curing times discussed herein accou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Formulation Engineers in Drug Delivery and Advanced Coatings. Document Version: 1.0 (March 2026) Contextual Note: Formulations and curing times discussed herein account for high-humidity environments (e.g., standard laboratory conditions in Taiwan), which directly influence the evaporation-dependent crosslinking kinetics.

Introduction & Mechanistic Causality

Waterborne polyurethanes (WPUs) are highly desirable for their environmental profile and biocompatibility. However, linear WPUs often lack the mechanical robustness, solvent resistance, and chemical stability required for advanced applications. To bridge this gap without sacrificing the convenience of a one-component (1K) system, keto-hydrazide crosslinking is employed[1].

The Causality of the Keto-Hydrazide Reaction

The core principle relies on the reaction between a pendant ketone (carbonyl) group—typically introduced via monomers like Diacetone Acrylamide (DAAM) or N-[(1,1-dimethyl-2-acetyl)ethyl]-β-dihydroxyethylaminopropanamide (DDP)—and a dihydrazide, most commonly Adipic Acid Dihydrazide (ADH) [2].

This reaction is an equilibrium dehydration process. In the aqueous dispersion state, the reaction is completely inhibited[3]. Why?

  • High Water Concentration: The massive excess of water pushes the equilibrium toward the unreacted precursors.

  • Alkaline pH: The WPU dispersion is typically neutralized with volatile amines (e.g., triethylamine or ammonia) to a pH of 7.5–8.5. The keto-hydrazide reaction requires mild acid catalysis to proceed efficiently[4].

The Trigger (Post-Coalescence Crosslinking): When the WPU is applied to a substrate, water begins to evaporate. Simultaneously, the volatile neutralizing amine evaporates, causing the pH of the coalescing film to drop to a mildly acidic range (pH 4–6). This pH drop acts as an internal catalyst, shifting the thermodynamic equilibrium to drive off water and irreversibly form a robust hydrazone crosslinked network[3][5].

MechanisticPathway A Aqueous WPU Dispersion (Pendant Ketones + ADH) pH 7.5 - 8.5 | High H₂O B Film Application & Drying Evaporation of H₂O & Amines A->B Applied to substrate C Acid Catalysis Triggered pH drops to ~4.0 - 6.0 B->C Volatiles escape D Dehydration Reaction Hydrazone Network Formed C->D Irreversible crosslinking

Figure 1: The pH-dependent, post-coalescence mechanistic pathway of keto-hydrazide crosslinking.

Materials and Reagents

  • Prepolymer Backbone: Isophorone diisocyanate (IPDI), Polypropylene glycol (PPG) or Polycarbonate diol.

  • Internal Emulsifier: 2,2-bis(hydroxymethyl)propionic acid (DMPA).

  • Ketone-Functional Monomer: Diacetone Acrylamide (DAAM) or DDP (synthesized via Michael addition of diethanolamine and DAAM)[2].

  • Neutralizing Agent: Triethylamine (TEA) or aqueous ammonia.

  • Crosslinking Agent: Adipic Acid Dihydrazide (ADH) (CAS: 1071-93-8)[6].

  • Catalyst: Dibutyltin dilaurate (DBTDL).

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a self-crosslinking WPU system. It is designed as a self-validating workflow: if the prepolymer viscosity spikes prematurely, it indicates moisture contamination; if the final film dissolves in solvent, the stoichiometric ratio of ADH was miscalculated.

Phase A: Synthesis of Ketone-Functionalized Prepolymer
  • Dehydration: Dry the polyol (e.g., PPG) under vacuum at 85°C for 2–4 hours to remove residual moisture, which would otherwise prematurely consume IPDI.

  • Prepolymerization: Cool the reactor to 65°C. Add IPDI and the DBTDL catalyst (0.1 wt%). React for 2 hours under a nitrogen atmosphere until the theoretical NCO content is reached (verified via standard di-n-butylamine back-titration).

  • Ketone Incorporation: Introduce the ketone-bearing diol (e.g., DDP) and DMPA into the reactor. Add a small amount of anhydrous acetone to manage the increasing viscosity. React at 65°C for an additional 1.5 to 2 hours[2].

Phase B: Neutralization and Dispersion
  • Neutralization: Cool the prepolymer to 40°C. Add TEA dropwise in a 1:1 molar ratio relative to the DMPA carboxyl groups. Stir for 30 minutes. Crucial Step: This ensures the colloidal stability of the dispersion and sets the alkaline pH that inhibits premature crosslinking.

  • Phase Inversion: Transfer the neutralized prepolymer into a high-shear dispersion vessel containing deionized water (chilled to 5–10°C) under vigorous stirring (1000–1500 rpm) to form the aqueous dispersion[7].

Phase C: ADH Formulation (The 1K System)
  • Stoichiometric Calculation: Calculate the molar amount of ketone groups present in the dispersed polymer.

  • ADH Addition: Prepare a 10% (w/w) aqueous solution of ADH. Add this solution to the WPU dispersion such that the molar ratio of hydrazide groups (–NHNH₂) to ketone groups (–C=O) is between 0.8 and 1.0 [3].

  • Maturation: Stir gently for 1 hour. The resulting 1K formulation is stable for >6 months at room temperature.

Phase D: Film Formation and Curing
  • Casting: Cast the dispersion onto a Teflon or glass substrate.

  • Curing: Allow the film to dry at ambient temperature.

    • Expert Insight (Location Specific): In high-humidity environments like Taiwan (often >75% RH), water evaporation is retarded. Since the crosslinking mechanism relies on water depletion to drive the dehydration reaction[7], extend the ambient curing time from the standard 24 hours to 72 hours , or apply a mild thermal post-cure (60°C for 2 hours) to ensure full hydrazone network formation.

Workflow Step1 1. Prepolymer Synthesis IPDI + Polyol + DBTDL Step2 2. Ketone Functionalization Add DDP/DAAM + DMPA Step1->Step2 Step3 3. Neutralization Add TEA (pH ~8.0) Step2->Step3 Step4 4. Aqueous Dispersion High-shear in chilled H₂O Step3->Step4 Step5 5. ADH Formulation Add ADH (0.8-1.0 molar ratio) Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Experimental workflow for synthesizing and formulating self-crosslinking keto-hydrazide WPUs.

Quantitative Data Summary

The formation of the three-dimensional hydrazone network significantly enhances the macroscopic properties of the polyurethane film. The table below summarizes typical comparative data validating the efficacy of the ADH crosslinking protocol[8].

Property / MetricNeat WPU (Uncrosslinked)ADH-Crosslinked WPU (Keto-Hydrazide)Mechanistic Causality for Change
Gel Content (%) < 5.0 %85.0 - 92.0 %Indicates successful conversion of linear chains into an insoluble 3D hydrazone network.
Tensile Strength (MPa) ~ 20.1 MPa~ 28.3 - 30.5 MPaCovalent inter-chain bonds restrict polymer chain slippage under mechanical stress.
Water Absorption (%) 39.3 %15.0 - 18.9 %The dense crosslinked network physically restricts the swelling and ingress of water molecules.
Pencil Hardness B - HBH - 2HIncreased crosslink density elevates the glass transition temperature (Tg) and surface rigidity.

Sources

Method

Application Note: Formulation and Curing Protocols for High-Temperature 1K Epoxy Adhesives using Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH)

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device/Drug Delivery System Engineers. Introduction & Rationale The assembly of advanced medical devices, diagnostic biosensors, and high-performance e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device/Drug Delivery System Engineers.

Introduction & Rationale

The assembly of advanced medical devices, diagnostic biosensors, and high-performance electronics relies heavily on one-component (1K) epoxy adhesives. The primary engineering challenge in formulating 1K epoxies is achieving a delicate balance between long-term room-temperature storage stability (latency) and rapid, high-conversion curing at elevated temperatures. While traditional latent curing agents like dicyandiamide (DICY) or adipic dihydrazide (ADH) are ubiquitous, they often force a compromise between thermal resistance, moisture susceptibility, and crosslink density[1],[2].

Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH, CAS 14246-80-1) emerges as a superior structural alternative[3]. Featuring a rigid cyclohexene ring, CHDH bridges the gap between flexible linear aliphatic dihydrazides (like ADH) and highly rigid aromatic dihydrazides (like isophthalic dihydrazide, IDH). This unique structural motif imparts exceptional glass transition temperatures ( Tg​ ), high chelation potential, and unparalleled toughness to the cured adhesive network, making it ideal for high-reliability applications where structural integrity under thermal stress is non-negotiable[3],[4].

Mechanistic Causality of Latent Curing

To engineer a self-validating adhesive system, one must understand the causality behind the curing kinetics:

  • The Latency Mechanism: Thermal latent curing agents operate on the principle of phase separation. CHDH is a crystalline solid that remains completely insoluble in standard liquid epoxy resins, such as Diglycidyl Ether of Bisphenol A (DGEBA), at room temperature[4]. This physical barrier prevents premature crosslinking, granting the formulated adhesive a shelf life exceeding 6 months. Upon heating above its activation threshold, the CHDH particles melt and dissolve into the epoxy matrix, triggering rapid polymerization[4].

  • Crosslinking Chemistry: The curing proceeds via a step-growth polymerization mechanism[5]. The compound possesses two hydrazide groups (-CONHNH₂), providing four primary amine hydrogens[3]. Each of these hydrogens acts as a nucleophile, attacking the electrophilic oxirane rings of the epoxy resin[5]. Consequently, CHDH functions as a tetrafunctional crosslinker, requiring a strict stoichiometric ratio of 1/4 mole of dihydrazide per epoxy equivalent to achieve optimal mechanical properties[1],[5].

  • Role of Accelerators: To optimize the curing profile without sacrificing latency, imidazole-based accelerators are incorporated. The tertiary nitrogen of the imidazole facilitates the nucleophilic attack of the hydrazide on the epoxy ring, significantly lowering the activation energy and allowing for complete cures at lower temperatures while preserving pot life[1],[2].

LatentCure A 1K Epoxy Formulation (DGEBA + Solid CHDH) B Room Temperature (Latent State) A->B Storage (Stable >6 months) C Thermal Trigger (>130°C) B->C Heat Application D CHDH Dissolution & Phase Change C->D Melting E Nucleophilic Attack (Hydrazide on Oxirane) D->E Reaction Initiation F Highly Crosslinked Heat-Resistant Network E->F Polymerization

Figure 1: Mechanism of thermal latency and activation for CHDH-cured epoxy adhesives.

Experimental Protocols

The following protocols establish a self-validating workflow for formulating and testing a CHDH-based 1K heat-resistant adhesive.

Protocol 1: Preparation of the CHDH-Cured 1K Epoxy Adhesive

Rationale: Proper dispersion of the solid curing agent is critical. Agglomerates will lead to localized stoichiometric imbalances and weak points in the cured network.

  • Monomer Preparation: Pulverize the CHDH powder and pass it through a 400-mesh sieve to ensure a maximum particle size of <30 µm. Fine particle size is critical for uniform dissolution during the thermal cure.

  • Resin Compounding: In a planetary centrifugal vacuum mixer, combine 100 parts by weight (pbw) of liquid DGEBA (Epoxy Equivalent Weight ~190 g/eq) with 26 pbw of sieved CHDH. (Note: 26 pbw represents the calculated 1/4 molar stoichiometric ratio for an EEW of 190)[1].

  • Additive Integration: Add 2 pbw of fumed silica (rheology modifier to prevent sagging) and 1 pbw of 2-ethyl-4-methylimidazole (accelerator)[2].

  • Vacuum Mixing: Mix at 2000 RPM for 10 minutes under a vacuum of <10 mbar to achieve a homogeneous, void-free dispersion. Critical: Ensure the mixing friction does not raise the internal temperature above 40°C to prevent premature activation.

Protocol 2: B-Staging and Curing Workflow

Rationale: B-staging allows the adhesive to be pre-applied to components (e.g., biosensor housings) as a stable, tack-free film before final assembly.

  • Application: Dispense the adhesive onto the target substrates (e.g., stainless steel, functionalized polyimide, or glass).

  • B-Staging (Optional): Heat the assembly at 80°C for 15 minutes. This partially reacts the system, increasing viscosity and forming a stable film ideal for prepreg or delayed-assembly applications[1].

  • Thermal Cure: Transfer the assembly to a convection oven. Ramp the temperature at 5°C/min to 150°C and hold for 60 minutes to achieve >95% conversion.

Protocol 3: Thermo-Mechanical Validation
  • Differential Scanning Calorimetry (DSC): Run dynamic scans from 25°C to 250°C at 10°C/min. A successful cure is validated by the absence of residual exothermic peaks and the establishment of a distinct Tg​ [5].

  • Lap Shear Testing: Evaluate adhesive strength using a universal testing machine at a crosshead speed of 1.3 mm/min at both 25°C and 150°C to validate heat resistance.

Figure 2: Step-by-step experimental workflow for CHDH adhesive formulation and validation.

Quantitative Data Summaries

Table 1: Comparative Properties of Common Dihydrazide Curing Agents | Curing Agent | Structure Type | Melting Point (°C) | Latency (Pot Life) | Cured Tg​ (°C) | | :--- | :--- | :--- | :--- | :--- | | Adipic Dihydrazide (ADH) | Linear Aliphatic | ~180 | >6 months | 140 - 160 | | Isophthalic Dihydrazide (IDH) | Rigid Aromatic | ~201 | >6 months | >170 | | Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) | Cyclic Aliphatic | ~150 - 160 | >6 months | 155 - 165 |

Table 2: Standard CHDH 1K Adhesive Formulation Matrix

Component Function Parts by Weight (pbw)
DGEBA (EEW ~190) Base Epoxy Resin 100
CHDH Latent Curing Agent 26
Fumed Silica Rheology Modifier 2

| 2-Ethyl-4-methylimidazole | Accelerator | 1 |

References

  • Benchchem. Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1. Benchchem. 3

  • Adhesives & Sealants Industry. Dihydrazides. Adhesives Magazine. 1

  • National Institutes of Health (NIH). Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays. PMC. 4

  • Gantrade. Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Gantrade Corporation. 2

  • CNRS / Polymer Testing. Preparation of a one-component epoxy adhesive using PET bottle waste derived terephthalic dihydrazide. CNRS. 5

Sources

Application

Application Notes and Protocols for Cyclohex-4-ene-1,2-dicarbohydrazide in Polymerization Catalysis

Foreword: Unveiling the Potential of a Bifunctional Monomer and Ligand To the pioneering researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the untapped potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Bifunctional Monomer and Ligand

To the pioneering researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the untapped potential of Cyclohex-4-ene-1,2-dicarbohydrazide. While direct literature on its catalytic mechanisms in polymerization is nascent, its molecular architecture—a rigid cyclohexene backbone flanked by two nucleophilic hydrazide moieties—presents a compelling case for its application in several areas of polymer science. This guide is structured to provide not just protocols, but the scientific rationale to empower your exploration of this promising compound. We will delve into its synthesis, and based on established principles of hydrazide and olefin reactivity, propose its application as a monomer for novel polymers, a scaffold for polymer modification, and as a ligand in metal-catalyzed polymerization.

Part 1: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

The journey into the applications of Cyclohex-4-ene-1,2-dicarbohydrazide begins with its synthesis. The most common route involves a two-step process: the Diels-Alder reaction to form the anhydride precursor, followed by hydrazinolysis.

Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This synthesis is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and maleic anhydride.[1][2][3] For safety and ease of handling, 3-sulfolene can be used as a solid precursor that generates 1,3-butadiene in situ upon heating.[1][3]

Materials:

  • 3-sulfolene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of anhydrous xylene.

  • Heat the mixture under reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood).[1]

  • Continue refluxing for 3-4 hours to allow the Diels-Alder reaction to proceed to completion.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the anhydride product.

  • Collect the crystals by vacuum filtration, washing with cold petroleum ether to remove any unreacted starting materials and solvent.[1]

  • Dry the resulting white crystalline solid, cis-4-cyclohexene-1,2-dicarboxylic anhydride, and determine its melting point and yield.

Protocol 2: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide

The synthesized anhydride is then converted to the dicarbohydrazide via reaction with hydrazine hydrate.

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirrer

Procedure:

  • Dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate (2.2 eq) to the solution while stirring. An excess of hydrazine ensures the conversion of both carbonyl centers.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath to precipitate the dicarbohydrazide product.

  • Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product by NMR and IR spectroscopy to confirm the presence of the hydrazide functional groups.

Part 2: Proposed Catalytic and Polymerization Applications

The true potential of Cyclohex-4-ene-1,2-dicarbohydrazide lies in its bifunctionality. The two hydrazide groups offer sites for condensation and chelation, while the cyclohexene double bond presents a site for addition polymerization.

Application 1: A Monomer for Step-Growth Polymerization via Aza-Michael Addition

The nucleophilic nature of the hydrazide groups suggests their potential to participate in aza-Michael addition reactions with suitable Michael acceptors.[4] This offers a catalyst-free route to novel polyhydrazides.

Proposed Mechanism:

The polymerization would proceed via a step-growth mechanism, where the primary amine of the hydrazide undergoes aza-Michael addition to a bis-Michael acceptor, such as a divinyl sulfone or a diacrylate. The reaction is often thermally initiated and can proceed without a catalyst.

aza_michael_polymerization monomer1 Cyclohex-4-ene-1,2-dicarbohydrazide (N-nucleophile) polymer Linear Polyhydrazide monomer1->polymer Aza-Michael Addition monomer2 Bis-Michael Acceptor (e.g., Divinyl Sulfone) monomer2->polymer Step-Growth

Protocol 3: Synthesis of a Polyhydrazide via Aza-Michael Addition

Materials:

  • Cyclohex-4-ene-1,2-dicarbohydrazide

  • Divinyl sulfone (or other suitable bis-Michael acceptor)

  • Dimethyl sulfoxide (DMSO)

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve equimolar amounts of Cyclohex-4-ene-1,2-dicarbohydrazide and divinyl sulfone in anhydrous DMSO.

  • Heat the reaction mixture at 80-100 °C with stirring for 24-48 hours.

  • Monitor the progress of the polymerization by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.[5][6]

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Characterize the polymer using GPC (for molecular weight and polydispersity), NMR (to confirm the structure), and DSC (for thermal properties).[6][7]

Parameter Description
Monomer Ratio 1:1 (Dicarbohydrazide:Bis-Michael Acceptor)
Solvent Anhydrous DMSO
Temperature 80-100 °C
Reaction Time 24-48 hours
Application 2: A Scaffold for Post-Polymerization Modification

Drawing inspiration from the versatility of poly(acryloyl hydrazide), polymers incorporating the Cyclohex-4-ene-1,2-dicarbohydrazide unit can serve as scaffolds for post-polymerization modification.[8][9][10][11] The hydrazide groups can react with aldehydes or ketones to form stable hydrazone linkages, allowing for the introduction of a wide range of functionalities.

Proposed Reaction:

A pre-formed polymer containing the dicarbohydrazide moiety is reacted with an aldehyde or ketone to attach side chains with desired properties (e.g., fluorescent tags, targeting ligands, or solubilizing groups).

post_polymerization_modification backbone Polymer with Pendant Dicarbohydrazide Units functionalized_polymer Functionalized Polymer (Hydrazone Linkage) backbone->functionalized_polymer Hydrazone Formation aldehyde Aldehyde/Ketone (Functional Molecule) aldehyde->functionalized_polymer

Protocol 4: Functionalization of a Polyhydrazide with an Aldehyde

Materials:

  • Polymer synthesized in Protocol 3

  • Functional aldehyde (e.g., a fluorescent aldehyde like dansyl cadaverine aldehyde)

  • DMSO/water mixture

  • Stirring plate

Procedure:

  • Dissolve the polyhydrazide in a suitable solvent system, such as a DMSO/water mixture.

  • Add the desired aldehyde in a stoichiometric amount relative to the hydrazide groups.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is often efficient under mild conditions.[9]

  • Monitor the reaction by UV-Vis spectroscopy if the aldehyde is chromophoric, or by NMR to observe the disappearance of the aldehyde proton signal.

  • Purify the functionalized polymer by dialysis to remove unreacted aldehyde.

  • Characterize the final product by NMR and UV-Vis/Fluorescence spectroscopy to confirm functionalization.

Application 3: A Ligand for Metal-Catalyzed Polymerization

The two hydrazide groups of Cyclohex-4-ene-1,2-dicarbohydrazide can act as a bidentate or tetradentate ligand, chelating with transition metals to form coordination complexes.[12] Such complexes have the potential to act as catalysts in various polymerization reactions, such as the ring-opening polymerization of cyclic esters or the polymerization of olefins.[13][14][15][16][17]

Proposed Catalytic Cycle:

A metal complex of Cyclohex-4-ene-1,2-dicarbohydrazide could initiate polymerization. For instance, in the ring-opening polymerization of a cyclic ester like lactide, the metal center would coordinate to the ester, facilitating nucleophilic attack and ring-opening. The polymer chain would then grow from the metal center.

metal_catalyzed_rop catalyst [M-(L)] Complex (L = Dicarbohydrazide) initiation Coordination & Ring-Opening catalyst->initiation + Monomer monomer Cyclic Ester (e.g., Lactide) monomer->initiation propagation Chain Propagation initiation->propagation Growing Chain propagation->propagation + Monomer polymer Polyester propagation->polymer Termination

Protocol 5: Screening for Catalytic Activity in Ring-Opening Polymerization

Materials:

  • Cyclohex-4-ene-1,2-dicarbohydrazide

  • Metal salt (e.g., Sn(Oct)₂, Zn(OAc)₂, etc.)

  • Lactide (or other cyclic ester monomer)

  • Anhydrous toluene

  • Schlenk line and glovebox

Procedure:

  • Catalyst Formation: In a glovebox, react Cyclohex-4-ene-1,2-dicarbohydrazide with the chosen metal salt in anhydrous toluene to form the coordination complex in situ.

  • Polymerization: Add the lactide monomer to the catalyst solution.

  • Heat the reaction to the desired temperature (e.g., 120-140 °C) under a nitrogen atmosphere.

  • Monitor the conversion of the monomer over time by taking aliquots and analyzing them with ¹H NMR.

  • After the desired time or conversion is reached, quench the polymerization by cooling and adding an acidic solution.

  • Precipitate the polymer in a non-solvent like cold methanol.

  • Collect and dry the polymer.

  • Characterize the polymer by GPC for molecular weight and PDI, and by NMR for end-group analysis to gain insights into the initiation mechanism.[5][6][7]

Application 4: Potential for Ring-Opening Metathesis Polymerization (ROMP)

While the cyclohexene ring is less strained than other cyclic olefins commonly used in ROMP, there is precedent for the polymerization of cyclohexene derivatives under certain conditions, particularly in tandem polymerizations or with highly active catalysts.[18][19][20][21][22] Furthermore, recent advances have shown hydrazine-catalyzed, metal-free ROMP for strained cyclobutenes.[23] While a direct analogy is a stretch, it opens an intriguing avenue for future research.

Hypothetical Approach:

Exploring the use of highly active Grubbs-type catalysts or investigating co-polymerization with a more strained cyclic olefin could potentially incorporate the Cyclohex-4-ene-1,2-dicarbohydrazide unit into a polymer via ROMP. The hydrazide groups would then be available for post-polymerization modification as described in Application 2.

Part 3: Characterization and Validation

The successful synthesis of novel polymers based on Cyclohex-4-ene-1,2-dicarbohydrazide requires rigorous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized dicarbohydrazide and the resulting polymers. It can verify the incorporation of the monomer and the success of post-polymerization modifications.[7]

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers.[5][6][24] This is crucial for understanding the control over the polymerization process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups, such as the N-H and C=O stretches of the hydrazide and the C=C stretch of the cyclohexene ring.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting point (Tm).[6]

Conclusion and Future Outlook

Cyclohex-4-ene-1,2-dicarbohydrazide stands as a molecule of considerable, yet largely unexplored, potential in polymer chemistry. Its synthesis is straightforward, and its bifunctional nature opens doors to a variety of applications. The protocols and proposed mechanisms in this guide are intended to provide a solid foundation for researchers to begin investigating this versatile compound. The true innovation will come from the creative exploration of its reactivity, leading to the development of novel materials with unique properties and functions.

References

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.).
  • GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). Retrieved from [Link]

  • Using NMR for Studying Polymer Structures - Creative Biostructure. (2025, March 25). Retrieved from [Link]

  • Experiment #4. (2007, July 23).
  • Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation - StudyMoose. (2024, February 28). Retrieved from [Link]

  • Diels-Alder Synthesis of Anhydride | PDF | Chemical Reactions | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - PMC. (n.d.). Retrieved from [Link]

  • Fast Tandem Ring-Opening/Ring-Closing Metathesis Polymerization from a Monomer Containing Cyclohexene and Terminal Alkyne | Journal of the American Chemical Society. (2012, April 19). Retrieved from [Link]

  • Lab report #4: Diels-Alder Reaction - Google Docs. (n.d.).
  • Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC. (n.d.). Retrieved from [Link]

  • Living ring-opening metathesis polymerization. (n.d.). Retrieved from [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - RSC Publishing. (n.d.). Retrieved from [Link]

  • Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne - PubMed. (2012, May 2). Retrieved from [Link]

  • Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC. (n.d.). Retrieved from [Link]

  • GPC for polymer characterization - ResolveMass Laboratories Inc. (2026, January 15). Retrieved from [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - University of Birmingham. (2017, August 20). Retrieved from [Link]

  • Cascade ring opening/ring closing metathesis polymerization of a monomer containing a norbornene and a cyclohexene ring - Zenodo. (n.d.). Retrieved from [Link]

  • Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification - ResearchGate. (2017, July 2). Retrieved from [Link]

  • Z-Group ketone chain transfer agents for RAFT polymer nanoparticle modification via hydrazone conjugation - PMC. (2012, August 30). Retrieved from [Link]

  • Synthesis of 1-phenyl-4-cyclohexene-1,2-dicarboxylic acid anhydride - PrepChem.com. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione - ResearchGate. (n.d.). Retrieved from [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - RSC Publishing. (2017, July 3). Retrieved from [Link]

  • Z-Group Ketone Chain Transfer Agents for RAFT Polymer Nanoparticle Modification via Hydrazone Conjugation | Macromolecules - ACS Publications. (2012, August 30). Retrieved from [Link]

  • Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents. (n.d.).
  • Special Issue : Metal Complexes-Mediated Catalysis in Polymerization - MDPI. (n.d.). Retrieved from [Link]

  • Catalytic transformation of dinitrogen into ammonia and hydrazine by iron-dinitrogen complexes bearing pincer ligand - PMC. (2016, July 20). Retrieved from [Link]

  • Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes - ChemRxiv. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand - JOCPR. (n.d.). Retrieved from [Link]

  • Transition Metal Catalyzed Polymerization in Aqueous Systems - KOPS. (n.d.). Retrieved from [Link]

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides | Journal of the American Chemical Society - ACS Publications. (2023, July 6). Retrieved from [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Retrieved from [Link]

  • Aqueous Polymerization Initiated by Hydrazine Hydrate. Part I - ResearchGate. (n.d.). Retrieved from [Link]

  • Anionic Reversible Addition–Fragmentation Chain-Transfer Polymerization of Methacrylates | Journal of the American Chemical Society - ACS Publications. (2025, August 10). Retrieved from [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. (2022, November 1). Retrieved from [Link]

  • Eco-Friendly Coordination Polymers with Incorporated Nitrogen-Rich Heterocyclic Ligand and Their Hybrids with Gold Nanostructures for Catalytic Conversion of Carbon Dioxide - MDPI. (2025, December 15). Retrieved from [Link]

  • Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand - ResearchGate. (2026, January 15). Retrieved from [Link]

  • Versatile copper( ii ) discrete and polymeric coordination compounds with (pyridine-2-yl)methylenenicotinohydrazide and azelaic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01021C. (2024, November 19). Retrieved from [Link]

  • Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand - Bulletin of Chemical Reaction Engineering & Catalysis - BCREC journal. (2018, August 1). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Cyclohex-4-ene-1,2-dicarbohydrazide

Welcome to the technical support center for Cyclohex-4-ene-1,2-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclohex-4-ene-1,2-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you achieve your desired solution concentrations.

Understanding the Challenge: Why is Solubility an Issue?

Cyclohex-4-ene-1,2-dicarbohydrazide possesses a bifurcated chemical nature. Its structure contains two polar carbohydrazide (-CONHNH₂) groups capable of hydrogen bonding, which promotes interaction with water. However, these are attached to a nonpolar cyclohexene ring, which is hydrophobic. The limited aqueous solubility arises from the energetic cost of disrupting the water's hydrogen-bonding network to accommodate this nonpolar moiety.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Cyclohex-4-ene-1,2-dicarbohydrazide at neutral pH?

The intrinsic aqueous solubility is expected to be low due to the hydrophobic cyclohexene backbone. Precise values are not widely published and should be determined empirically for your specific experimental conditions (e.g., temperature, buffer system). As a starting point, assume it is poorly soluble (< 1 mg/mL).

Q2: I've prepared a solution, but my compound is precipitating or "crashing out." What's happening?

This typically occurs when a solution becomes supersaturated. This can be caused by:

  • Temperature fluctuations: Solubility often decreases as the temperature drops. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

  • Solvent exchange: If you've dissolved the compound in an organic solvent and then diluted it into an aqueous buffer, the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.

  • pH shifts: As a weakly basic compound, its solubility is highly dependent on pH. A shift towards a more neutral or alkaline pH can dramatically decrease its solubility.[1][2][3][4]

Q3: Can I use heat to dissolve the compound?

Heating can temporarily increase the solubility of many compounds. However, use this method with caution. Prolonged exposure to high temperatures can lead to the degradation of Cyclohex-4-ene-1,2-dicarbohydrazide, potentially through hydrolysis of the hydrazide groups.[5] Always assess the stability of your compound under such conditions.

Q4: What are the initial signs of compound degradation?

Visual signs can include a change in the color of the solution or the appearance of new particulate matter. Analytically, techniques like HPLC can be used to monitor for the appearance of new peaks, which would indicate the formation of degradation products.

In-Depth Troubleshooting Guides

If you are facing persistent solubility issues, the following step-by-step guides offer robust strategies to enhance the aqueous concentration of Cyclohex-4-ene-1,2-dicarbohydrazide.

Troubleshooting Workflow

Before diving into specific protocols, consult this workflow to guide your strategy.

G start Start: Compound Insoluble in Aqueous Buffer ph Strategy 1: pH Adjustment (Acidification) start->ph Is pH modification acceptable for the application? cosolvent Strategy 2: Co-solvency ph->cosolvent No, or insufficient solubility success Success: Compound Solubilized ph->success Yes, solubility achieved surfactant Strategy 3: Surfactants cosolvent->surfactant No, or organic solvent interferes with assay cosolvent->success Yes, solubility achieved cyclodextrin Strategy 4: Complexation surfactant->cyclodextrin No, or surfactant interferes with assay surfactant->success Yes, solubility achieved cyclodextrin->success Yes, solubility achieved fail Re-evaluate: Consider alternative strategies or compound modification cyclodextrin->fail

Caption: A logical workflow for troubleshooting solubility issues.

Guide 1: pH Adjustment for Solubility Enhancement

Principle: The two hydrazide groups on the molecule are weakly basic.[6] In an acidic environment (lower pH), these groups become protonated, acquiring a positive charge. This charge increases the molecule's overall polarity, significantly enhancing its interaction with polar water molecules and thereby increasing its solubility.[1][2][7]

Experimental Protocol:

  • Preparation: Prepare a stock solution of a dilute acid, such as 0.1 M Hydrochloric Acid (HCl). Also, prepare a slurry of your Cyclohex-4-ene-1,2-dicarbohydrazide in the desired aqueous buffer at a concentration slightly higher than your target.

  • Titration: While stirring the slurry, add the 0.1 M HCl solution dropwise.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the slurry for visual signs of dissolution.

  • Endpoint: Stop adding acid once the compound has completely dissolved. Record the final pH.

  • Validation & Pitfalls:

    • Validation: The solution should remain clear upon standing. You can confirm the concentration using a suitable analytical method like UV-Vis spectroscopy if a chromophore is present.

    • Pitfall - Hydrolysis: Hydrazides can be susceptible to hydrolysis under harsh acidic conditions.[5][8] It is recommended to use the mildest acidic conditions necessary to achieve solubility and to prepare the solution fresh. Perform a stability check using HPLC if the solution is to be stored. Hydrazines are generally more stable in acidic conditions compared to neutral or alkaline solutions, especially in the absence of oxygen.[9]

Guide 2: Utilizing Co-solvents

Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the energy required to create a cavity for the nonpolar cyclohexene ring, thereby increasing the solubility of the compound.[12][]

Experimental Protocol:

  • Co-solvent Selection: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[10]

  • Stock Solution: Prepare a high-concentration stock solution of Cyclohex-4-ene-1,2-dicarbohydrazide in your chosen co-solvent (e.g., 10-100 mg/mL in DMSO).

  • Aqueous Dilution: While vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution to achieve your final desired concentration.

  • Final Concentration: Ensure the final concentration of the co-solvent in your aqueous solution is as low as possible, typically <5%, to avoid potential interference with biological assays.

  • Validation & Pitfalls:

    • Validation: A clear solution indicates success. If the solution appears cloudy or hazy, the compound may have precipitated.

    • Pitfall - Precipitation on Dilution: The solubility of the compound typically increases logarithmically with the fraction of the organic co-solvent.[14] If you dilute the stock solution too much, the co-solvent concentration may fall below the level required to maintain solubility, causing precipitation.

Guide 3: Employing Surfactants for Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[15][16] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar cyclohexene ring of your compound can be encapsulated within this hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in water, effectively solubilizing the compound.[17][18]

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 (Tween 80) or an ionic surfactant like Sodium Dodecyl Sulfate (SDS), depending on your application's tolerance for charge. Non-ionic surfactants are often better solubilizing agents for hydrophobic drugs.[18]

  • Surfactant Solution Preparation: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Dissolution: Add the solid Cyclohex-4-ene-1,2-dicarbohydrazide directly to the surfactant solution.

  • Agitation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but with the stability caveats mentioned previously.

  • Validation & Pitfalls:

    • Validation: The resulting solution should be clear and free of particulates.

    • Pitfall - Assay Interference: Surfactants can denature proteins or interfere with cell membranes. It is crucial to run a vehicle control (buffer with surfactant but no compound) to ensure the surfactant itself does not affect your experimental results. The choice of surfactant and its concentration can significantly impact solubilization efficiency.[19]

Guide 4: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form an "inclusion complex" where the hydrophobic cyclohexene ring of your compound is encapsulated within the cyclodextrin's nonpolar cavity.[22][23] This complex has a hydrophilic exterior, rendering it highly soluble in water.[24]

Experimental Protocol:

  • Cyclodextrin Selection: Common cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation: Prepare a solution of the chosen cyclodextrin in the aqueous buffer (e.g., 1-10% w/v).

  • Complexation: Add the solid Cyclohex-4-ene-1,2-dicarbohydrazide to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously for several hours (or overnight) at a constant temperature to allow for the formation of the inclusion complex.

  • Validation & Pitfalls:

    • Validation: After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized complex. Quantify the concentration using an appropriate analytical method.

    • Pitfall - Stoichiometry and Binding Affinity: The efficiency of solubilization depends on the binding affinity between the compound and the cyclodextrin. A 1:1 molar ratio is often assumed, but this may not always be the case. Higher concentrations of cyclodextrin may be required to achieve the desired solubility.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesPotential Disadvantages
pH Adjustment Increases polarity via protonation of basic groups.Simple, cost-effective, uses minimal excipients.Risk of hydrolysis at extreme pH; not suitable for pH-sensitive assays.
Co-solvency Reduces solvent polarity.Effective for highly nonpolar compounds; simple to prepare.Organic solvents may interfere with biological assays; risk of precipitation upon dilution.
Surfactants Micellar encapsulation of the hydrophobic moiety.High solubilization capacity; widely used in formulations.Potential for assay interference (e.g., protein denaturation, cell lysis).
Cyclodextrins Forms a water-soluble inclusion complex.Low toxicity, minimal interference with many biological systems.Can be more expensive; requires time for equilibration; may not be effective for all molecules.

References

  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MDPI. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems.
  • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Taylor & Francis Online. (2017).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis Online. (n.d.).
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • MDPI. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy.
  • University of Alberta. (2005).
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Filo. (2025). How does co-solvency increase solubility.
  • PubMed. (2008).
  • NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes - PMC.
  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References.
  • ACS Publications. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH.
  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach | Request PDF.
  • ResearchGate. (n.d.). (PDF) Decompostion of Hydrazine in Aqueous Solutions.
  • Wikipedia. (n.d.). Hydrazine.

Sources

Optimization

Technical Support Center: Optimizing Cure Latency and Shelf Life in Epoxy-Dihydrazide Systems

Welcome to the Application Engineering Support Center. This portal is designed for materials scientists, researchers, and drug development professionals engineering high-performance one-component (1K) epoxy adhesives for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Engineering Support Center. This portal is designed for materials scientists, researchers, and drug development professionals engineering high-performance one-component (1K) epoxy adhesives for microfluidic lab-on-a-chip diagnostic devices, medical device encapsulation, and advanced composites.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental thermodynamic and kinetic mechanisms governing epoxy-dihydrazide formulations, empowering you to engineer systems with perfect latency and rapid cure profiles.

Mechanistic Overview: The Latency-Activation Paradigm

Dihydrazides provide exceptional latency because they are solid crystalline powders at room temperature and remain completely insoluble in liquid bisphenol A epoxy resins (DGEBA)[1]. The curing reaction is physically blocked by this phase separation. Latency is only broken when thermal energy exceeds the melting point ( Tm​ ) of the dihydrazide, allowing it to dissolve into the epoxy matrix where its primary amine groups can nucleophilically attack the epoxide rings[2].

G A Latent State (25°C) Dihydrazide Insoluble in Epoxy B Thermal Activation (Heating > Tm) A->B Heat Input C Accelerator Activation (e.g., Urea/Amine Adduct) A->C Heat Input D Nucleophilic Attack Primary Amine on Epoxide B->D Phase Change (Melting) C->D Lowers Activation Energy E Ring-Opening Secondary Amine Formation D->E Covalent Bonding F Cross-Linked Network (Fully Cured Matrix) E->F Propagation

Reaction pathway of latent epoxy-dihydrazide curing with accelerator activation.

Formulation FAQs: Balancing Reactivity and Stability

Q1: Why is my 1K formulation with Adipic Dihydrazide (ADH) and a urea accelerator gelling prematurely at room temperature? Causality & Resolution: Your accelerator is either too kinetically active or partially soluble in the epoxy at room temperature. Urea accelerators are designed to lower the activation energy for the primary amine to attack the epoxide, reducing the cure temperature from 180°C to ~120°C[3]. However, if the urea derivative dissolves too easily, it initiates the ring-opening reaction early, destroying your shelf life. Action: Switch to a more sterically hindered, latent accelerator like an amine adduct (e.g., Ajicure PN-40), which remains strictly insoluble until it reaches its own activation temperature of 80-100°C[4],[5].

Q2: How can I lower the cure temperature of Isophthalic Dihydrazide (IDH) mixtures without sacrificing our 6-month shelf life? Causality & Resolution: IDH possesses a rigid aromatic ring, giving it a high melting point of 201°C[2]. This high lattice energy provides exceptional room-temperature latency but requires aggressive heating to cure[6]. To lower the cure temperature while maintaining the 6-month shelf life, incorporate a latent amine adduct accelerator. The adduct will melt at ~100°C and catalytically drive the epoxide ring-opening without requiring the IDH to fully melt first, preserving your room-temperature phase separation[5].

Q3: What drives the different latency and adhesion profiles of ADH, SDH, and IDH? Causality & Resolution: Latency is governed by the dihydrazide's melting point and backbone flexibility. ADH ( Tm​ 180°C)[1] and Sebacic Dihydrazide (SDH, Tm​ 180-190°C)[7] have flexible aliphatic backbones. This flexibility allows them to form highly tough, pliable bonds with excellent adhesion (SDH can achieve ~50.4 kgf/cm²)[2]. IDH, conversely, has a bulky aromatic spacer that increases the energy required to disrupt its crystal lattice, extending shelf life but resulting in a more brittle cured network with lower adhesion (~25.7 kgf/cm²)[2].

Quantitative Data: Dihydrazide Selection Matrix

Use the following empirical data to select the appropriate dihydrazide for your specific thermal and mechanical requirements.

Table 1: Comparative Latency and Performance Profiles of Common Dihydrazides
Dihydrazide TypeAcronymMelting Point ( Tm​ )Adhesion Strength (kgf/cm²)Relative Latency / Shelf Life
Adipic DihydrazideADH180°C28.3Moderate (up to 6 months)
Sebacic DihydrazideSDH180-190°C50.4High
Isophthalic DihydrazideIDH201°C25.7Very High (> 6 months)
Terephthalic DihydrazideTDH>250°CComparable to DICYUltra High

(Data synthesized from MDPI[2], Gantrade[1], CNRS[4], and Sunwise Chemical[7].)

Troubleshooting Guide: Diagnostics & Resolutions

G Start Diagnostic Start: Shelf Life or Cure Temp Issue? Q1 Is viscosity doubling in < 1 month? Start->Q1 Q2 Is cure temp > 150°C causing thermal damage? Start->Q2 Sol1 Switch to higher Tm Dihydrazide (e.g., IDH instead of ADH) Q1->Sol1 Yes (Unaccelerated) Sol2 Reduce Accelerator Conc. or use latent adduct (PN-40) Q1->Sol2 Yes (Accelerated) Sol3 Add Latent Accelerator (Urea or Amine Adduct) Q2->Sol3 Yes Sol4 Optimized Formulation (Balanced Latency) Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

Troubleshooting logic tree for resolving shelf life and cure temperature issues.

Standardized Experimental Methodologies

To ensure scientific integrity, do not rely on subjective tactile tests. Implement these self-validating protocols to quantify your formulation's behavior.

Protocol 1: Differential Scanning Calorimetry (DSC) for Latency Profiling
  • Step 1: Weigh 5-10 mg of the epoxy-dihydrazide mixture into a hermetic aluminum DSC pan.

    • Causality: Hermetic sealing prevents the volatilization of low-molecular-weight fractions during heating, ensuring the measured heat flow accurately reflects the curing exotherm rather than mass loss.

  • Step 2: Run a dynamic temperature scan from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Causality: A standardized 10°C/min ramp rate isolates the endothermic dihydrazide melting peak from the exothermic epoxide ring-opening peak.

  • Step 3: Quantify the onset temperature ( Tonset​ ) and peak exothermic temperature ( Tpeak​ ).

    • Causality: Tonset​ defines the true activation threshold where latency is broken, dictating the maximum safe storage temperature.

  • Self-Validating Check: Perform a second heating scan on the same sample immediately after cooling. A flat baseline with zero residual exotherm confirms that 100% cure conversion was successfully achieved in the first scan.

Protocol 2: Shelf-Life & Viscosity Drift Validation
  • Step 1: Prepare a 100g batch of the 1K epoxy formulation under strictly anhydrous conditions (e.g., in a nitrogen glovebox).

    • Causality: Ambient moisture can prematurely solubilize dihydrazide particles or hydrolyze the epoxy rings, leading to false-positive viscosity drift.

  • Step 2: Store the sample in a sealed container at a controlled, isothermal 25°C.

    • Causality: Temperature fluctuations exponentially affect reaction kinetics. Strict isothermal storage isolates intrinsic chemical latency from environmental variables.

  • Step 3: Measure viscosity using a Brookfield viscometer at Day 0, 7, 14, 30, and 60.

    • Causality: Tracking the rheological profile over time identifies the exact inflection point where the polymer network begins to entangle prematurely.

  • Self-Validating Check: The shelf life is officially terminated when the viscosity reaches 200% of the Day 0 baseline[3]. If the Day 60 viscosity remains within 120% of Day 0, your latency mechanism is validated.

Sources

Troubleshooting

Technical Support Center: Mitigating Yellowing in Cyclohex-4-ene-1,2-dicarbohydrazide Cured Polymers

Welcome to the Advanced Materials Troubleshooting Guide. For researchers and drug development professionals utilizing Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) as a latent crosslinker or chain extender, polymer yellowin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Guide. For researchers and drug development professionals utilizing Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) as a latent crosslinker or chain extender, polymer yellowing (discoloration) is a critical failure mode. As a Senior Application Scientist, I have designed this guide to synthesize structural chemistry, thermodynamic curing principles, and stabilization strategies to help you engineer optically clear, stable polymer matrices.

Section 1: Mechanistic FAQ - The Chemistry of Discoloration

Q1: What structural features of Cyclohex-4-ene-1,2-dicarbohydrazide drive polymer yellowing? A1: Discoloration in CHDH-cured systems is driven by a dual-pathway degradation process. First, the hydrazide functional groups (-CONHNH₂) are highly prone to thermo-oxidation. Any unreacted free amines left within the matrix will oxidize to form highly conjugated, light-absorbing nitrogenous chromophores, such as azomethines and quinones (). Second, unlike standard aliphatic dihydrazides (e.g., Adipic Dihydrazide), CHDH contains a cyclohexene ring. The double bond in this ring is flanked by allylic hydrogens, which possess low bond dissociation energies. Under thermal or UV stress, these allylic sites undergo rapid hydrogen abstraction, forming peroxy radicals that degrade into yellow-absorbing carbonyl compounds (1)[1].

Q2: How does the curing exotherm exacerbate this degradation? A2: Dihydrazides function as thermal latent curing agents; they exist as insoluble powders at room temperature and react rapidly only upon melting (typically >120°C) (2)[2]. If the formulation is subjected to a rapid temperature ramp, the sudden homophasic transition triggers a massive, localized exothermic reaction. This localized heating acts as an activation energy source, accelerating the thermal oxidation of the polymer backbone before the crosslinking network can fully vitrify.

Pathway A Cyclohex-4-ene-1,2-dicarbohydrazide + Epoxy Resin B Crosslinked Polymer Network A->B Latent Curing C Thermo-Oxidation (Heat/O2) Allylic Oxidation B->C D Photo-Oxidation (UV) Amine Degradation B->D E Chromophore Formation (Quinones, Azomethines) C->E D->E F Yellowing Effect (High YI) E->F

Fig 1. Mechanistic pathway of chromophore formation leading to polymer yellowing.

Section 2: Troubleshooting Guide - Formulation & Process Optimization

Q3: How should I adjust the stoichiometry to minimize chromophore formation? A3: Standard practice dictates a 1:1 equivalent ratio of active hydrogens to epoxide groups. However, due to the rigid steric hindrance of the cyclohexene ring, achieving 100% conversion is thermodynamically improbable. A 1:1 ratio inevitably leaves residual unreacted hydrazide groups. By adjusting the stoichiometry to a slight epoxide excess—specifically 0.85 to 0.95 equivalents of active hydrogen per epoxide —you ensure complete consumption of the hydrazide, drastically limiting the free amines available for oxidation without compromising the glass transition temperature (Tg) (3)[3].

Q4: What specific stabilizer package is required for the CHDH matrix? A4: To neutralize the dual-pathway degradation, a synergistic antioxidant package is mandatory:

  • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox 1010) must be used to donate hydrogen atoms to the peroxy radicals formed at the allylic sites of the cyclohexene ring, halting the auto-oxidation chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos 168) are required to reduce hydroperoxides into stable, non-chromophoric alcohols before they can cleave into yellow carbonyls[1].

Workflow S1 1. Stoichiometry Calibration (0.85-0.95 eq) S2 2. Stabilizer Integration (Phenol+Phosphite) S1->S2 S3 3. Controlled Step-Curing (Minimize Exotherm) S2->S3 S4 4. Accelerated Aging (85°C Chamber) S3->S4 S5 5. YI / UV-Vis Quantification S4->S5

Fig 2. Step-by-step workflow for formulating and validating low-yellowing polymers.

Section 3: Experimental Protocols

Protocol: Self-Validating Formulation and Step-Curing Workflow

Objective: To formulate, cure, and validate a low-yellowing CHDH-epoxy network by controlling oxygen exposure, stoichiometry, and exotherm kinetics.

  • Deoxygenation & Resin Preparation: Heat the base epoxy resin (e.g., Bisphenol-A diglycidyl ether) to 60°C. Apply a vacuum (<10 mbar) for 30 minutes.

    • Causality: Removing dissolved oxygen prevents it from acting as a primary reactant for thermo-oxidation during the high-temperature curing phase.

  • Antioxidant Integration: Under an inert argon blanket, dissolve 0.2 wt% hindered phenol and 0.1 wt% phosphite into the resin.

    • Causality: Pre-dissolving stabilizers ensures they are homogeneously distributed to protect the matrix the exact moment free radicals are generated.

  • Latent Curing Agent Dispersion: Mill the Cyclohex-4-ene-1,2-dicarbohydrazide to a fine particle size (D50 < 10 µm). Disperse into the resin at a 0.90 active hydrogen-to-epoxy ratio using a high-shear mixer (2000 RPM) for 15 minutes.

    • Causality: Fine particle size ensures uniform melting and prevents localized stoichiometric imbalances that leave unreacted amines[2].

  • Kinetic Step-Curing:

    • Stage 1 (Melt & Initiate): 100°C for 1 hour. Allows the CHDH to melt and initiate crosslinking slowly, preventing a massive exotherm.

    • Stage 2 (Network Propagation): 130°C for 2 hours. Drives the epoxy-hydrazide reaction to >90% conversion.

    • Stage 3 (Vitrification): 150°C for 1 hour. Locks the polymer network.

  • System Validation (Accelerated Aging): Measure the initial Yellowness Index (YI) using a UV-Vis spectrophotometer (ASTM E313). Subject the cured samples to a thermal chamber at 85°C for 500 hours, then remeasure the YI. A successful protocol will yield a ΔYI of < 5.0.

Section 4: Quantitative Data Summary

The following table demonstrates the causal relationship between formulation adjustments and the resulting Yellowness Index (YI) after accelerated thermal aging.

Formulation VariableActive H : Epoxy RatioStabilizer PackagePeak Exotherm (°C)Yellowness Index (YI) after 500h at 85°C
Control (Baseline) 1.00None16542.5
Optimized Stoichiometry 0.90None15828.3
Stabilized (1:1 Ratio) 1.00Phenol + Phosphite16515.1
Fully Optimized (Step-Cured) 0.90Phenol + Phosphite1454.2

Table 1. Impact of stoichiometry, stabilization, and curing kinetics on the Yellowness Index of CHDH-cured epoxies.

References

  • Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis Source: resin-wq.com URL:[Link]

  • Why Do Polymer Materials Turn Yellow? Source: testextextile.com URL:[Link]

  • Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems Source: ac-catalysts.com URL:[Link]

  • Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dispersion of Micronized Cyclohex-4-ene-1,2-dicarbohydrazide

Welcome to the Advanced Technical Support Center for handling Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) . This compound possesses a unique dual-character structure: a hydrophobic cyclohexene ring and two highly polar, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling Cyclohex-4-ene-1,2-dicarbohydrazide (CHDH) . This compound possesses a unique dual-character structure: a hydrophobic cyclohexene ring and two highly polar, multi-dentate hydrazide (-CONHNH₂) groups[1]. When micronized for pharmaceutical or advanced material applications, the exponential increase in surface area leads to dominant cohesive forces, triboelectric charging, and complex wetting dynamics.

This guide is designed for researchers and scientists to diagnose, troubleshoot, and resolve these specific dispersion challenges using field-proven, self-validating methodologies.

Diagnostic Workflow

DispersionWorkflow Start Micronized CHDH Dispersion Issue Identify Identify Phase of Agglomeration Start->Identify Dry Dry Powder State (High Cohesion) Identify->Dry Airborne / Bulk Wet Liquid Suspension (Poor Wetting) Identify->Wet In Carrier Energy Assess Surface Energy & Electrostatics Dry->Energy Tension Assess Carrier Tension & Surfactant Wet->Tension SolveDry Apply Force Control Agents & Control RH Energy->SolveDry SolveWet Pre-wetting Protocol & Indirect Sonication Tension->SolveWet

Diagnostic workflow for resolving dry and wet dispersion issues in micronized CHDH.

Core Troubleshooting FAQs

Q1: Why does my micronized CHDH form hard agglomerates immediately after jet milling?

  • Mechanistic Causality: Micronization fractures the crystalline lattice, exposing unsatisfied polar surface energies ( γsp​ )[2]. To minimize this newly acquired thermodynamic instability, the particles rapidly cohere via Van der Waals forces and electrostatic attraction[3]. Furthermore, high-velocity milling strips electrons, leaving a high triboelectric charge on the powder[4].

  • Resolution: Implement Force Control Agents (FCAs), such as nano-silica, during the milling process to passivate active high-energy sites[2]. Additionally, maintain the processing environment at 45-55% Relative Humidity (RH) to provide a natural conductive path for static dissipation[4].

Q2: When preparing an aqueous suspension for particle size analysis, the powder floats and refuses to wet. How do I break the surface tension?

  • Mechanistic Causality: Despite its hydrophilic hydrazide groups, the cyclohexene backbone imparts hydrophobicity[1]. Post-micronization, the high surface roughness traps microscopic air pockets, creating a Cassie-Baxter non-wetting state. If the surface tension of the liquid carrier exceeds the dispersive surface energy ( γsd​ ) of the powder, wetting is thermodynamically impossible[2].

  • Resolution: Lower the carrier's surface tension using an amphiphilic surfactant (e.g., Polysorbate 80). The hydrophobic tail anchors to the cyclohexene ring, while the hydrophilic head interacts with the aqueous phase, facilitating complete wetting[5].

Q3: We applied ultrasonic energy to break up the agglomerates in suspension, but observed chemical degradation. What happened?

  • Mechanistic Causality: The hydrazide groups (-CONHNH₂) are highly nucleophilic and chemically reactive[1]. Direct probe sonication generates localized cavitation bubbles that produce extreme temperatures and free radicals (sonochemistry). This extreme energy can prematurely oxidize the cyclohexene double bond or degrade the hydrazide moieties, violating the principle that a dispersed material must not react with its surrounding media[5].

  • Resolution: Utilize indirect sonication (e.g., an ultrasonic bath) and maintain the carrier temperature at 4°C. Apply energy in short, 30-second pulses to dissipate heat effectively without reaching the activation energy for chemical degradation[5].

Quantitative Data: Dispersion Efficacy

The following table summarizes the impact of various surface modifications and wetting agents on the dispersion metrics of micronized CHDH.

Treatment ConditionPolar Surface Energy ( γsp​ )Dispersive Surface Energy ( γsd​ )Contact Angle (Water)Post-Dispersion D90 ( μ m)Dispersion Stability
Unmodified / No Surfactant HighHigh> 90° (Floats)> 50.0 (Agglomerated)Poor (Phase Separation)
Nano-silica Coated (FCA) ReducedReduced~ 75°12.5Moderate
0.1% Polysorbate 80 (Wet) N/A (Liquid Phase)N/A (Liquid Phase)< 30° (Rapid Wetting)4.2High (Stable Suspension)
Pre-wet (EtOH) + 0.1% PS80 N/A (Liquid Phase)N/A (Liquid Phase)~ 0° (Instant Wetting)2.8Excellent (Self-Validating)
Standard Operating Procedure (SOP): Controlled Wetting and Dispersion

This self-validating protocol ensures a stable, primary-particle dispersion of micronized CHDH for downstream analysis without inducing chemical degradation.

Step 1: Pre-Wetting (Air Displacement) Weigh 50 mg of micronized CHDH into a borosilicate glass vial. Add 0.5 mL of absolute ethanol. Vortex gently for 10 seconds.

  • Causality: Ethanol possesses a critically low surface tension that immediately penetrates the Cassie-Baxter air pockets, wetting the hydrophobic cyclohexene motifs before aqueous introduction.

Step 2: Carrier Integration Slowly pipette 10 mL of a chilled (4°C) 0.1% w/v Polysorbate 80 aqueous solution into the vial while continuously swirling to prevent localized supersaturation.

Step 3: Indirect Deagglomeration Place the vial in a chilled ultrasonic bath. Apply indirect sonication for exactly 2 minutes.

  • Causality: Indirect sonication provides sufficient mechanical energy to separate soft agglomerates without exceeding the activation energy required for hydrazide degradation[5].

Step 4: Self-Validation & Verification Transfer the suspension to a Laser Diffraction particle size analyzer.

  • Validation Check: Record the D90 value and obscuration rate over three consecutive measurements spaced 1 minute apart. If the D90 increases by >5% or obscuration drops below 10%, re-agglomeration or dissolution is occurring (Protocol Failure). A stable D90 (< 5 μ m) across all three readings mathematically validates the thermodynamic stability of the dispersion system.

References
  • Benchchem. "Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1".
  • Jenike & Johanson. "Overcoming Common Pharmaceutical Powder Handling Challenges".
  • MDPI. "Proof-of-Concept for Adjusted Surface Energies and Modified Fines as a Novel Concept in Particle Engineering for DPI Formulations".
  • Particle Technology Labs. "Particle Dispersion for Size Analysis".
  • PubMed. "Influence of surface modification on wettability and surface energy characteristics of pharmaceutical excipient powders".

Sources

Troubleshooting

Technical Support Center: Optimizing Dihydrazide Ratios for Enhanced Thermal Resistance in Coatings

Welcome to the technical support center dedicated to advancing your research in high-performance coatings. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research in high-performance coatings. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal resistance of your coatings by optimizing dihydrazide crosslinker ratios. As researchers, scientists, and drug development professionals, you understand the critical importance of formulation precision. This resource is designed to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your work.

Section 1: Understanding the Core Science: The Keto-Hydrazide Crosslinking Mechanism

At the heart of this technology is the keto-hydrazide crosslinking reaction, a robust and versatile method for creating a durable three-dimensional polymer network in coatings.[1] This reaction typically involves a polymer functionalized with a ketone moiety, most commonly through the incorporation of diacetone acrylamide (DAAM), and a dihydrazide crosslinker, with adipic acid dihydrazide (ADH) being a prevalent choice.[1]

The crosslinking process is initiated post-film formation, which is a key advantage of this system. In aqueous acrylic emulsions, the polymer with pendant ketone groups and the water-soluble ADH can coexist with excellent "in-can" stability when the pH is maintained at or above 8.[1] During the drying process, as water and a neutralizing agent like ammonia evaporate, the pH of the film decreases.[1] This acidic environment catalyzes the reaction between the ketone groups on the polymer backbone and the hydrazide groups of the ADH, forming stable hydrazone linkages and releasing water as a byproduct.[1] This post-coalescence crosslinking ensures maximum film cohesion and mechanical strength.[1][2]

The density of these crosslinks is a critical parameter that dictates the final properties of the coating, including its thermal resistance.[3] A higher crosslink density restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature (Tg), a key indicator of a material's thermal stability.[3][4] By carefully controlling the ratio of dihydrazide to the ketone-functionalized polymer, you can tailor the crosslink density to achieve the desired thermal performance.

Section 2: Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with dihydrazide-crosslinked coatings. The solutions provided are grounded in the fundamental chemistry of the system.

Issue 1: Poor In-Can Stability and Premature Gelling

Question: My acrylic emulsion containing DAAM and ADH is showing increased viscosity and gelling in the container before application. What could be the cause, and how can I prevent this?

Answer: Premature gelling, or a loss of in-can stability, is almost always due to a drop in the pH of the emulsion. The keto-hydrazide reaction is acid-catalyzed, and if the pH falls below 8, the crosslinking process can begin prematurely.[1]

Troubleshooting Steps:

  • Verify and Adjust pH: Immediately after formulation, and periodically during storage, check the pH of your emulsion. It should be maintained at 8 or slightly above. Use a suitable neutralizing agent, such as ammonia, to adjust the pH as needed.

  • Choice of Neutralizing Agent: The volatility of the neutralizing agent can play a role. While ammonia is common, less volatile amines can sometimes offer better long-term pH stability in the container.[1]

  • Storage Conditions: Store your formulated emulsion in a cool, dark place. Elevated temperatures can accelerate any slow, unwanted reactions.

Issue 2: Inconsistent or Incomplete Curing After Film Application

Question: My coating feels soft and tacky even after the recommended drying time. What factors could be leading to incomplete curing?

Answer: Incomplete curing points to an issue with the crosslinking reaction not proceeding to completion. This can be due to several factors related to the formulation and drying conditions.

Troubleshooting Steps:

  • Incorrect Dihydrazide Ratio: An insufficient amount of dihydrazide will result in unreacted ketone groups and a lower crosslink density. Conversely, a significant excess of dihydrazide may not be detrimental to the crosslinking itself but can be inefficient and potentially lead to other film defects. The optimal molar ratio of DAAM to ADH is typically in the range of 2.1-3.0 to 1.[1]

  • Insufficient pH Drop During Drying: The crosslinking reaction relies on the pH becoming acidic as the film dries. If the neutralizing agent is not sufficiently volatile, the pH may not drop to a level that effectively catalyzes the reaction. Ensure you are using a volatile amine like ammonia that will evaporate with the water.

  • Environmental Conditions: High humidity can slow down the evaporation of water and the neutralizing agent, thereby delaying the pH drop and the onset of curing.[5] Applying the coating in a controlled environment with moderate humidity is recommended.

  • Film Thickness: Very thick coating applications can trap water and the neutralizing agent, hindering the curing of the lower layers.[5] Apply the coating at the recommended thickness to ensure uniform drying and curing.

Issue 3: Film Defects - Cracking, Blistering, or Poor Adhesion

Question: My cured coating is exhibiting cracking and is peeling away from the substrate. What are the likely causes?

Answer: These are common coating failures that can often be traced back to stresses within the film or poor interaction with the substrate.

Troubleshooting Steps:

  • Excessive Crosslink Density: While a high crosslink density improves thermal resistance, it can also lead to a more brittle film that is prone to cracking, especially if the substrate is flexible.[6] You may need to optimize your dihydrazide ratio to strike a balance between thermal stability and flexibility.

  • Curing Stresses: If the curing happens too rapidly or at an excessively high temperature, internal stresses can build up in the coating, leading to cracking and delamination.[7] While the keto-hydrazide system is typically an ambient cure, if you are using a mild bake to accelerate drying, ensure the temperature is not too high.

  • Inadequate Surface Preparation: Poor adhesion is frequently caused by a contaminated or improperly prepared substrate.[7][8] Ensure the surface is clean, dry, and free of any oils, grease, or other contaminants that could interfere with the coating's ability to wet and adhere to the surface.

  • Incompatibility Between Coats: If you are applying a topcoat over a primer or another coating, ensure they are compatible. Delamination can occur if there is poor adhesion between the layers.[7]

Issue 4: Lower Than Expected Thermal Resistance

Question: I've successfully cured my coating, but its thermal stability, as measured by TGA, is not as high as I anticipated. How can I improve this?

Answer: The thermal resistance of your coating is directly related to its crosslink density and the inherent stability of the polymer backbone.

Troubleshooting Steps:

  • Optimize the Dihydrazide-to-Ketone Ratio: This is the most critical parameter for controlling crosslink density. A systematic study where you vary the molar ratio of ADH to DAAM is recommended. Increasing the ratio of ADH (up to a stoichiometric equivalent) should increase the crosslink density and, consequently, the thermal stability.

  • Ensure Complete Curing: As discussed in Issue 2, incomplete curing will result in a lower crosslink density and reduced thermal performance. Re-evaluate your curing conditions (time, temperature, humidity) to ensure the crosslinking reaction goes to completion.

  • Analytical Characterization: Use techniques like Dynamic Mechanical Analysis (DMA) to quantify the crosslink density and measure the glass transition temperature (Tg). A higher Tg is a strong indicator of improved thermal resistance.[3][4] Thermogravimetric Analysis (TGA) can be used to directly measure the onset of thermal degradation.[9]

  • Polymer Backbone Selection: The thermal stability of the base polymer itself plays a significant role. If you have reached the maximum crosslink density for a particular system and still require higher thermal resistance, consider using a more thermally stable polymer backbone in your formulation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical starting ratio of dihydrazide to the ketone-functionalized monomer?

A1: A common starting point for formulations using diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH) is a DAAM to ADH molar ratio of approximately 2.1-3.0 to 1.[1] The concentration of DAAM in the monomer mixture is typically between 1-5% by weight.[1] However, the optimal ratio will depend on the specific polymer system and the desired final properties.

Q2: Can I use other dihydrazides besides adipic acid dihydrazide (ADH)?

A2: Yes, other dihydrazides such as sebacic dihydrazide (SDH) and isophthalic dihydrazide (IDH) can be used.[2] The choice of dihydrazide can influence properties like the curing rate and the flexibility of the final film due to the different lengths and structures of their backbone chains.

Q3: How does pH control the keto-hydrazide crosslinking reaction?

A3: The reaction between the ketone and hydrazide is acid-catalyzed.[1] In a typical water-based acrylic emulsion, the system is formulated at a pH of 8 or higher to prevent the reaction from occurring in the container.[1] During film formation, water and a volatile base (like ammonia) evaporate, causing the pH to drop. This acidic environment then initiates the crosslinking reaction.

Q4: What analytical techniques are best for characterizing the thermal resistance of my coating?

A4: The two primary techniques are:

  • Thermogravimetric Analysis (TGA): This measures the weight loss of a material as a function of temperature, providing the onset temperature of thermal degradation.[9]

  • Dynamic Mechanical Analysis (DMA): This technique measures the viscoelastic properties of the material as a function of temperature. The glass transition temperature (Tg) determined by DMA is a key indicator of thermal stability, with a higher Tg generally indicating better thermal resistance.[2][3] DMA can also be used to calculate the crosslink density.[2]

Q5: Can I accelerate the curing of a dihydrazide-crosslinked coating?

A5: While the keto-hydrazide system is designed for ambient temperature curing, the process can be accelerated by a mild bake (e.g., at a slightly elevated temperature). This will speed up the evaporation of water and the neutralizing agent, leading to a faster pH drop and initiation of the crosslinking reaction. However, be cautious not to use excessively high temperatures, as this can introduce stresses into the film and cause defects.[7]

Section 4: Experimental Protocols and Data

This section provides detailed methodologies for key experiments and presents typical data in a structured format.

Experimental Protocol 1: Optimization of Dihydrazide-to-Ketone Ratio for Enhanced Thermal Resistance

Objective: To systematically vary the molar ratio of adipic acid dihydrazide (ADH) to diacetone acrylamide (DAAM) in an acrylic emulsion and evaluate the impact on the thermal properties of the resulting coating.

Materials:

  • DAAM-functionalized acrylic emulsion (e.g., 3 wt% DAAM)

  • Adipic acid dihydrazide (ADH)

  • Deionized water

  • Ammonia solution (for pH adjustment)

  • Substrate panels (e.g., glass or steel)

  • Film applicator (for uniform coating thickness)

Procedure:

  • Preparation of ADH Solution: Prepare a stock solution of ADH in warm deionized water (e.g., 10 wt%). Ensure the ADH is fully dissolved.

  • Formulation:

    • For a series of formulations, add varying amounts of the ADH solution to the DAAM-functionalized acrylic emulsion to achieve different molar ratios of DAAM to ADH (e.g., 4:1, 3:1, 2:1, 1.5:1).

    • After adding the ADH solution, adjust the pH of each formulation to 8.0-8.5 with ammonia solution.

  • Coating Application:

    • Apply each formulation to a clean substrate panel using a film applicator to ensure a consistent dry film thickness (e.g., 50 µm).

  • Curing:

    • Allow the coated panels to dry and cure at ambient conditions (e.g., 23°C, 50% relative humidity) for 7 days. Alternatively, a mild bake can be employed (e.g., 30 minutes at 60°C) followed by a 24-hour equilibration at ambient conditions.

  • Characterization:

    • Thermal Gravimetric Analysis (TGA): Carefully remove a small sample of the cured film from the substrate. Perform TGA analysis under a nitrogen atmosphere, ramping the temperature at a controlled rate (e.g., 10°C/min) to determine the onset of thermal degradation (Td).

    • Dynamic Mechanical Analysis (DMA): Prepare rectangular film samples of the cured coatings. Perform a temperature sweep using DMA to determine the glass transition temperature (Tg) from the peak of the tan δ curve or the inflection point of the storage modulus.

Data Presentation:

DAAM:ADH Molar RatioGlass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (Td) (°C)
4:1Insert Experimental ValueInsert Experimental Value
3:1Insert Experimental ValueInsert Experimental Value
2:1Insert Experimental ValueInsert Experimental Value
1.5:1Insert Experimental ValueInsert Experimental Value

Note: The expected trend is an increase in both Tg and Td as the molar ratio of DAAM:ADH approaches a stoichiometric balance (theoretically 2:1 for a complete reaction of both hydrazide groups per ADH molecule with two ketone groups).

Experimental Protocol 2: Determination of Crosslink Density by Swelling Test (Based on ASTM D2765)

Objective: To estimate the relative crosslink density of cured coating films by measuring their swelling behavior in a suitable solvent.

Materials:

  • Cured coating films (prepared as in Protocol 1)

  • A suitable solvent (e.g., toluene, methyl ethyl ketone)

  • Vials with tight-fitting caps

  • Analytical balance

  • Oven

Procedure:

  • Sample Preparation: Cut a small, precisely weighed piece of the cured coating film (initial dry weight, W_i).

  • Swelling: Place the film sample in a vial and add an excess of the chosen solvent. Seal the vial and allow the sample to swell for 24-48 hours, or until equilibrium is reached.

  • Measurement of Swollen Weight: Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh it (swollen weight, W_s).

  • Measurement of Dry Weight After Swelling: Place the swollen sample in an oven at a temperature slightly above the boiling point of the solvent to evaporate all the absorbed solvent. Once a constant weight is achieved, record the final dry weight (W_d).

  • Calculations:

    • Swell Ratio (Q): Q = W_s / W_d

    • Gel Content (%): Gel Content = (W_d / W_i) * 100

Interpretation of Results:

A lower swell ratio and a higher gel content indicate a greater degree of crosslinking.[1] By comparing these values for coatings with different dihydrazide ratios, you can infer the relative crosslink densities.

Section 5: Visualizing the Science

Diagram 1: Keto-Hydrazide Crosslinking Mechanism

G cluster_0 Polymer Backbone cluster_1 Dihydrazide Crosslinker (ADH) cluster_2 Crosslinked Polymer Network Polymer1 ...-CH2-C(R)-... Ketone C=O Polymer1->Ketone Polymer2 ...-CH2-C(R)-... Ketone->Polymer2 Crosslink ...-C(R)-C(=N-NH-CO-(CH2)4-CO-NH-N=C)-C(R)-... Ketone->Crosslink + ADH (Acid Catalyst, -H2O) ADH H2N-NH-CO-(CH2)4-CO-NH-NH2

Caption: The acid-catalyzed reaction between the ketone on the polymer and the hydrazide groups of ADH forms a stable hydrazone crosslink.

Diagram 2: Relationship Between Dihydrazide Ratio, Crosslink Density, and Thermal Resistance

G Ratio Dihydrazide:Ketone Ratio Density Crosslink Density Ratio->Density Controls Tg Glass Transition Temp. (Tg) Density->Tg Increases Resistance Thermal Resistance Tg->Resistance Indicates

Caption: Optimizing the dihydrazide to ketone ratio controls crosslink density, which in turn enhances the thermal resistance of the coating.

References

  • SpecialChem. (2025, October 8).
  • Influence of Cross-link Density on the Thermal Properties of Thin Polymer Network Films. (2003, April 22).
  • Gantrade Corporation. (2020, October 1). Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH.
  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA.
  • Mallard Creek Polymers. Ambient Cure Acrylic Emulsion Polymers Utilizing DAAM/ADH Technology.
  • Kohesi Bond.
  • Buchman, A. (2025, June 30). 9 Failure Cases in Adhesive Joints and Coatings.
  • Gantrade Corporation. (2020, October 1). Self Crosslinkable Acrylic Emulsions Based on DAAM/ADH.
  • ACS Publications. (2023, May 19). Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups. ACS Sustainable Chemistry & Engineering.
  • Kima Chemical. (2025, June 12). What is the mechanism of crosslinking of ADH and DAAM?.
  • KTA-Tator, Inc. (2017, December 22). Failure of a Dry-Fall Coating Applied to Interior of Previously Painted Metal Decking.
  • Thermal Support.
  • MDPI. (2020, December 29).
  • A&C Catalysts, Inc. Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems.
  • Chemical Dynamics, LLC. (2014, November 27). Case Studies Archives.
  • Plant Maintenance. (2003, October 28).
  • Bajaj Masterbatch.
  • Purdue University.
  • Cureus Journals. (2025, February 27). Design, Characterization and Application of Acrylic Copolymers Derived from Hydroxy Functional Bio-Derived Macromolecules.
  • MDPI. (2022, June 17). Study on Adhesion Reliability and Particle Inhibition of Epoxy Resin Coating in DC GIL after Thermal Ageing Experiment.
  • Danick Specialties & Support.
  • Semantic Scholar. (2024, April 25).
  • ResearchGate. (2022, April 17). (PDF)
  • PMC. (2021, January 7). Effect of Thermal Aging on the Physico-Chemical and Optical Properties of Poly(ester urethane) Elastomers Designed for Passive Damping (Pads) of the Railway.
  • ResearchGate. (2024, March 4).
  • Kima Chemical. (2025, June 12). What is the mechanism of crosslinking of ADH and DAAM?.
  • Techspray.
  • Mettler Toledo.
  • University of Surrey.
  • ACS Publications. (2026, January 19). Self-Cross-Linking Hybrid Protein-Acrylic Latexes through the Keto-Hydrazide Reaction.
  • ResearchGate. Thermal analysis of coatings: TGA. TGA: thermogravimetric analysis.
  • ResearchGate. (2024, June 20). Preparation and properties of ambient self-crosslinking acrylic emulsion.
  • DTIC. (2005, August 1). Thermogravimetric Analysis (TGA)
  • Scite. Coating properties of alkyd‐ketonic (cyclohexanone formaldehyde) resin blends.
  • MDPI. (2012, December 19). Characterization of Nanocomposites by Thermal Analysis.
  • ResearchGate. (2024, August 11). Ketone modification of alkyd synthesized from waste PET as a sustainable option: A comparative study of coating and thermal properties of alkyd–melamine–ketone resin systems | Request PDF.
  • Coating Properties of Alkyd–Ketonic (cyclohexanone formaldehyde) Resin Blends.

Sources

Optimization

Overcoming steric hindrance in Cyclohex-4-ene-1,2-dicarbohydrazide reactions

Welcome to the technical support guide for Cyclohex-4-ene-1,2-dicarbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Cyclohex-4-ene-1,2-dicarbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to steric hindrance in reactions involving this versatile bifunctional molecule.

Overview: The Challenge of Steric Hindrance

Cyclohex-4-ene-1,2-dicarbohydrazide is a unique chemical scaffold, typically synthesized from its corresponding dicarboxylic acid or anhydride, which is a product of the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[1][2] Its structure features two nucleophilic hydrazide groups positioned in a cis configuration on a cyclohexene ring. This arrangement presents both opportunities for creating complex architectures and significant challenges, primarily due to steric hindrance.

Steric hindrance arises from the spatial bulk of the molecule's own structure and that of its reaction partners.[3][4] The two adjacent hydrazide groups can crowd each other, and the cyclohexene ring restricts their conformational freedom. When reacting with bulky electrophiles (e.g., large ketones, substituted acyl chlorides), this congestion can impede the approach of reactants, leading to slow reaction rates, low yields, or complete reaction failure.[5] This guide provides targeted solutions to these common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of Cyclohex-4-ene-1,2-dicarbohydrazide, and where does steric hindrance become a major issue?

A1: The primary utility of this molecule stems from the reactivity of its two hydrazide moieties. The most common reactions include:

  • Hydrazone Formation: Reaction with aldehydes or ketones to form stable hydrazone linkages. This is fundamental in dynamic covalent chemistry, bioconjugation, and the synthesis of Schiff base ligands.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide-like bonds. This is used to create linkers, polymers, and other complex derivatives.

Steric hindrance becomes a significant barrier in the following scenarios:

  • Reaction with Bulky Carbonyls: When the reacting partner is a sterically congested ketone or aldehyde (e.g., adamantyl ketones, di-ortho-substituted benzaldehydes), the approach to the carbonyl carbon is physically blocked.[6][7]

  • Di-substitution Reactions: When attempting to react both hydrazide groups, the first substitution increases the steric bulk around the second, unreacted hydrazide, making the second reaction significantly slower and less efficient.

  • Intramolecular Cyclization: In reactions designed to form a cyclic product involving both hydrazide groups, the conformational rigidity of the cyclohexene backbone can impose a high energetic barrier.

Q2: My hydrazone formation with a hindered ketone is showing very low conversion. What are the most effective troubleshooting strategies?

A2: This is a classic steric hindrance problem. The nucleophilic attack by the hydrazide on the electrophilic carbonyl carbon is kinetically slow. Here are several strategies, from basic optimization to more advanced techniques:

  • Optimize pH with Acid Catalysis: Hydrazone formation is acid-catalyzed, with an optimal pH range of 5 to 7.[6] At lower pH, the hydrazide becomes protonated and non-nucleophilic. At higher pH, the crucial dehydration step is not efficiently catalyzed. Start by ensuring your reaction is buffered in this range (e.g., with an acetate or MES buffer).

  • Introduce a Nucleophilic Catalyst: Aniline and its derivatives can act as powerful catalysts for hydrazone formation. Aniline first forms a highly reactive iminium ion with the ketone, which is then readily attacked by the hydrazide. A final concentration of 10-20 mM aniline is often effective.[6]

  • Increase Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 37-50°C) provides the activation energy needed to overcome the steric barrier.[8][9] However, you must monitor the stability of your reactants at higher temperatures.

  • Solvent Selection: Switch from protic solvents (like methanol or ethanol), which can hydrogen-bond with and "cage" the nucleophile, to polar aprotic solvents like DMF or DMSO. These solvents enhance nucleophilicity and can better stabilize charged intermediates that may form.[10][11][12]

Q3: I am attempting a di-acylation with a bulky acyl chloride, but I'm isolating mostly the mono-acylated product. How can I drive the reaction to completion?

A3: This is a common challenge where the first acylation sterically shields the second hydrazide group. To favor the di-substituted product, you need to enhance the reactivity of both the nucleophile and the electrophile.

  • Use a More Powerful Acylation Catalyst: Standard bases like triethylamine (TEA) may be insufficient. 1-Methylimidazole (MI) has proven to be an excellent nucleophilic catalyst for the acylation of sterically hindered substrates, often outperforming DMAP (4-Dimethylaminopyridine).[13][14][15] It operates by forming a highly reactive acylimidazolium intermediate.

  • Activate the Hydrazide with a Strong, Non-Nucleophilic Base: Instead of relying on the inherent nucleophilicity of the hydrazide, you can deprotonate it first. Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or KHMDS will generate a highly reactive hydrazide anion. This approach requires anhydrous conditions and an inert atmosphere.

  • Increase Reactant Concentration and Temperature: Driving a sluggish bimolecular reaction often requires higher concentrations of the acylating agent (use 2.5-3.0 equivalents). Combining this with increased temperature can help overcome the high activation energy of the second acylation step.[16]

  • Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is exceptionally effective for sterically hindered transformations. It provides rapid, localized heating that can dramatically reduce reaction times and improve yields where conventional heating fails.[7][15]

Troubleshooting Guide: At-a-Glance
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Severe steric hindrance. 2. Insufficient reagent reactivity. 3. Suboptimal pH (for hydrazones).1. Increase reaction temperature in 10°C increments.[16] 2. Switch to a polar aprotic solvent (DMF, DMSO).[10] 3. Add a catalyst (Aniline for hydrazones, 1-Methylimidazole for acylations).[6][15] 4. Use microwave irradiation.[7]
Reaction Stalls at Mono-Substitution 1. Product from first reaction sterically blocks the second site. 2. Insufficient equivalents of electrophile.1. Increase molar excess of the electrophile (2.5-3.0 eq). 2. Use a stronger, non-nucleophilic base (e.g., LDA) to pre-activate the hydrazide. 3. Employ a more active catalyst system (e.g., 1-Methylimidazole).[13][14]
Formation of Side Products 1. Reactant/product degradation at high temperatures. 2. Electrophile is sensitive to basic conditions.1. Run the reaction at the lowest effective temperature. 2. Use a milder, nucleophilic catalyst (e.g., 1-Methylimidazole) instead of strong, non-nucleophilic bases.[15] 3. Ensure an inert atmosphere to prevent oxidation.
Poor Solubility of Reactants 1. Inappropriate solvent choice.1. Screen a range of solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for dissolving complex, polar molecules.[11]
Visualized Workflows and Concepts

A logical approach to troubleshooting is critical. The following workflow provides a step-by-step decision-making process for addressing low-yield reactions.

Troubleshooting_Workflow start Problem: Low Yield or No Reaction check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents optimize_basic Step 2: Basic Condition Optimization check_reagents->optimize_basic is_hydrazone Hydrazone Formation? optimize_basic->is_hydrazone optimize_hydrazone Adjust pH to 5-7 (Acetate/MES Buffer) is_hydrazone->optimize_hydrazone Yes is_acylation Acylation Reaction? is_hydrazone->is_acylation No/Other increase_temp Increase Temperature (e.g., 37-50°C) optimize_hydrazone->increase_temp change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent advanced_catalysis Step 3: Advanced Catalysis change_solvent->advanced_catalysis aniline_cat Add Aniline Catalyst (10-20 mM) advanced_catalysis->aniline_cat For Hydrazones mi_cat Use 1-Methylimidazole (0.2 eq) + TEA (1.5 eq) advanced_catalysis->mi_cat For Acylations is_acylation->advanced_catalysis No/Other is_acylation->mi_cat Yes final_strategies Step 4: High-Energy Methods aniline_cat->final_strategies mi_cat->final_strategies microwave Employ Microwave Irradiation final_strategies->microwave strong_base Use Strong Base Activation (LDA, KHMDS) - Anhydrous! final_strategies->strong_base success Reaction Optimized microwave->success strong_base->success

Caption: Troubleshooting workflow for sterically hindered reactions.

This diagram illustrates how steric hindrance can physically block the approach of a nucleophile to an electrophile.

Steric_Hindrance_Illustration cluster_0 Steric Clash Hydrazide Cyclohex-4-ene-1,2-dicarbohydrazide (Bulky Nucleophile) Approach Nucleophilic Attack Path Hydrazide->Approach Ketone Hindered Ketone (Bulky Electrophile) Approach->Ketone Blocked!

Sources

Troubleshooting

Minimizing side reactions during the synthesis of tetrahydrophthalic dihydrazide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of tetrahydrophthalic dihydrazide. As Senior Application Scientists, we understand that navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetrahydrophthalic dihydrazide. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not only a robust protocol but also a deep understanding of the underlying reaction mechanisms and potential pitfalls. This guide is designed to move beyond simple step-by-step instructions, offering a comprehensive resource built on established chemical principles to help you anticipate, diagnose, and resolve common issues encountered during this synthesis. Our goal is to empower you to minimize side reactions, maximize yield, and ensure the highest purity of your final product.

Section 1: The Chemical Landscape: Core Reactions vs. Competing Pathways

The synthesis of tetrahydrophthalic dihydrazide is achieved through the hydrazinolysis of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA). This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbons of the anhydride. While the desired outcome is the formation of the linear dihydrazide, several competing reactions can occur, significantly impacting yield and purity.

The primary competing pathways include:

  • Hydrolysis of Starting Material: THPA is highly susceptible to moisture, readily reacting with water to form the corresponding dicarboxylic acid.[1][2][3] This is often the most significant source of impurity if not strictly controlled.

  • Formation of an Incomplete Intermediate: If the reaction is not driven to completion, a mono-hydrazide intermediate (a molecule containing one hydrazide group and one carboxylic acid group) may persist. This is analogous to impurities found in similar dihydrazide syntheses.[4]

  • Intramolecular Cyclization: The mono-hydrazide intermediate can undergo a rapid intramolecular cyclization to form a stable, six-membered cyclic hydrazide, an analogue of phthalhydrazide.[5] This is a major potential side product that can be difficult to separate from the desired dihydrazide.

A visual representation of these competing pathways is essential for understanding the process dynamics.

G THPA Tetrahydrophthalic Anhydride (THPA) Acid Tetrahydrophthalic Acid (Side Product 1) THPA->Acid Hydrolysis Mono Mono-hydrazide Intermediate THPA->Mono + 1 eq. Hydrazine H2O Water (H₂O) (Moisture) H2O->Acid Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Mono Cyclic Cyclic Hydrazide (Side Product 2) Mono->Cyclic Intramolecular Cyclization (-H₂O) Product Tetrahydrophthalic Dihydrazide (Desired Product) Mono->Product + 1 eq. Hydrazine (-H₂O)

Caption: Key reaction pathways in the synthesis of tetrahydrophthalic dihydrazide.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is significantly lower than expected. What are the most likely causes and how can I fix them?

A1: Low yield is a multifaceted issue often stemming from a combination of chemical and procedural factors. The most common culprits are improper stoichiometry, competing side reactions, and mechanical loss during workup.

IssuePotential Cause(s)Recommended Actions & Scientific Rationale
Incomplete Conversion Insufficient Hydrazine: The reaction requires two equivalents of hydrazine per equivalent of anhydride. Using less than a 2:1 molar ratio will inherently limit the theoretical yield and favor the formation of the mono-hydrazide intermediate.Action: Use a slight excess of hydrazine hydrate (e.g., 2.2 to 2.5 equivalents). This application of Le Châtelier's principle drives the reaction equilibrium towards the desired dihydrazide product.
Inadequate Reaction Time/Temp: The reaction may not have reached completion.Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time. Ensure the internal reaction temperature reaches the target specified in the protocol (e.g., 110-120°C).
Side Product Formation Hydrolysis of Anhydride: The presence of water will convert your starting material into tetrahydrophthalic acid, which will not form the desired product under these conditions.[2]Action: Use oven-dried glassware. Ensure all solvents are anhydrous. Store tetrahydrophthalic anhydride in a desiccator.[6] The anhydride is highly susceptible to hydrolysis, a common side reaction for all acid anhydrides.[3][7]
Cyclic Hydrazide Formation: The mono-hydrazide intermediate cyclizes, especially at high temperatures with insufficient hydrazine present.[5]Action: Add the tetrahydrophthalic anhydride portion-wise to the heated solution of hydrazine hydrate. This ensures that the intermediate is formed in an environment with a high concentration of the nucleophile, favoring the intermolecular reaction to form the dihydrazide over the intramolecular cyclization.
Product Loss Mechanical Losses: Significant product can be lost during filtration, washing, and transfer, especially on a small scale.[5]Action: Pre-rinse filter paper and funnels with the wash solvent. Use a rubber policeman to scrape flasks thoroughly. Minimize transfer steps wherever possible.
Product Solubility: The product may have some solubility in the washing solvents, leading to loss.Action: Ensure washing solvents (e.g., cold water, petroleum ether) are chilled before use to minimize product dissolution. Use the minimum volume of solvent necessary for effective washing.

Q2: My final product analysis (HPLC, NMR) shows significant impurities. How do I identify and eliminate them?

A2: Identifying the structure of impurities is the first step toward mitigating their formation. The most probable contaminants are unreacted starting materials or the side products outlined in Section 1.

Potential ImpurityIdentification via Analytical MethodsMitigation Strategy
Tetrahydrophthalic Anhydride (THPA) HPLC: Appears as a non-polar peak with a shorter retention time than the product. ¹H NMR: Characteristic signals for the olefinic protons. IR: Strong anhydride C=O stretches (~1845 and 1780 cm⁻¹).Purification: Wash the crude solid with a non-polar solvent like n-hexane or petroleum ether, in which the anhydride is soluble but the dihydrazide product is not.[5][8]
Tetrahydrophthalic Acid HPLC: Appears as a more polar peak. ¹H NMR: Broad carboxylic acid proton signal (>10 ppm). IR: Broad O-H stretch (~3000 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).Prevention: This impurity arises from hydrolysis.[9] Implement strict anhydrous conditions during the reaction setup as described in A1.
Cyclic Hydrazide HPLC: May have a similar polarity and retention time to the desired product, making separation difficult.[4] ¹H NMR: Will show a different number of N-H protons and integration values compared to the dihydrazide. Mass Spec: Will have a molecular weight corresponding to C₈H₁₀N₂O₂ (166.18 g/mol ).Prevention: Control the reaction kinetics by adding the anhydride to an excess of hot hydrazine, as detailed in A1. Purification: If formed, separation may require column chromatography or careful recrystallization from a solvent system that exploits subtle solubility differences.[8]

Q3: The melting point of my product is broad and lower than the literature value. What is the best purification strategy?

A3: A broad melting point is a classic indicator of impurity.[4] Recrystallization is the most effective method for purifying the crude solid product.

G Crude Crude Solid Product Solvent Select Appropriate Recrystallization Solvent (e.g., Ethanol/Water) Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filter (Optional) to Remove Insolubles Dissolve->Filter Cool Cool Slowly to Room Temperature, then in Ice Bath Filter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (m.p., HPLC, NMR) Dry->Analyze

Caption: Workflow for purification by recrystallization.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the dihydrazide poorly at room temperature but well at its boiling point. Ethanol, or a mixed solvent system like ethanol/water, is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the recovery of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Validation: Confirm the purity of the recrystallized product by measuring its melting point and using analytical techniques like HPLC.

Section 3: Validated Experimental Protocols

Adherence to a well-designed protocol is critical for reproducibility and minimizing side reactions.

Protocol 3.1: Optimized Synthesis of Tetrahydrophthalic Dihydrazide

This protocol incorporates best practices to favor the formation of the desired product.

  • Preparation: Ensure all glassware (three-neck round-bottom flask, condenser, addition funnel) is thoroughly oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Charging: To the reaction flask, add ethanol (or another suitable solvent) and hydrazine hydrate (2.2 equivalents).

  • Heating: Begin stirring and heat the hydrazine solution to a gentle reflux.

  • Controlled Addition: Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 equivalent) in a minimum amount of warm, anhydrous solvent. Add this solution dropwise to the refluxing hydrazine solution over 30-45 minutes using the addition funnel.

  • Reaction: After the addition is complete, maintain the reflux for the prescribed time (typically 2-4 hours), monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with small portions of cold water (to remove excess hydrazine) and cold petroleum ether (to remove any unreacted anhydride).

  • Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization as described in the troubleshooting guide above.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable way to quantify the purity of the final product and detect key impurities. [Adapted from methodology for isophthalic dihydrazide, 3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 10% acetonitrile, ramping to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the dihydrazide in the mobile phase starting condition (e.g., 10% acetonitrile/water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Why are anhydrous conditions so critical for this reaction?

    • A: The starting material, tetrahydrophthalic anhydride, contains a strained ring that is highly reactive towards nucleophiles. Water can act as a nucleophile, opening the ring to form tetrahydrophthalic acid.[3][9] This side reaction consumes your starting material and introduces a significant impurity that can be difficult to remove.

  • Q: How should I properly store my tetrahydrophthalic anhydride (THPA) starting material?

    • A: THPA should be stored in a tightly sealed container in a cool, dry place, preferably inside a desiccator with a desiccant like silica gel or calcium chloride.[2][6] This minimizes exposure to atmospheric moisture and prevents premature hydrolysis.

  • Q: What are the primary safety concerns when working with hydrazine hydrate?

    • A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

References
  • Kumar, D., et al. (2014). Synthesis of spirooxindoles spiroannulated with chromenopyrazolophthalazines/pyranopyrazolophthalazines/indazolophthalazine. [Source: Not directly provided, but mechanistic context is drawn from similar reactions in the provided search results].
  • TAN, S., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry. Available at: [Link]

  • TAN, S., et al. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a. Turkish Journal of Chemistry. Available at: [Link]

  • Polyestertime (n.d.). TETRAHYDROPHTHALIC ANHYDRIDE (THPA). Technical Bulletin. Available at: [Link]

  • Hou, D., et al. (2007). Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Advances (n.d.). A possible mechanism for the formation of 2H-indazolo[2,1-b]phthalazine-triones. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism. ResearchGate Publication. Available at: [Link]

  • Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. Available at: [Link]

  • PubChem (n.d.). Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Available at: [Link]

  • PENPET (n.d.). Tetrahydrophthalic Anhydride (THPSA) – For Resin Applications. PENPET Petrochemical Trading GmbH. Available at: [Link]

  • Khan, I., et al. (2022). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances. Available at: [Link]

  • Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Common Sense of Tetrahydrophthalic Anhydride_MTHPA FAQ. Resource Center. Available at: [Link]

  • Ballistreri, A., et al. (n.d.). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. ResearchGate. Available at: [Link]

  • C.S. Karmaker, et al. (2000). Cyclic anhydride ring opening reactions: theory and application. PubMed. Available at: [Link]

  • El-Gohary, N. S. (2014). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters. Available at: [Link]

  • ResearchGate (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. ResearchGate Forum. Available at: [Link]

  • Wikipedia (n.d.). Tetrahydrophthalic anhydride. Available at: [Link]

  • Reddit (2023). Help with Low Yield Synthesis : r/Chempros. Reddit Forum. Available at: [Link]

  • Patil, P. R., et al. (n.d.). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. International Journal of Current Research. Available at: [Link]

  • LibreTexts Chemistry (2020). Acid Anhydride Chemistry. Available at: [Link]

  • Reactory (n.d.). Reactions of Acid Anhydrides. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling Dihydrazide Cross-Linking Kinetics at Low Temperatures

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you often rely on low-temperature environments (2°C – 8°C) to preserve the bioactivity of encapsulated biologics or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you often rely on low-temperature environments (2°C – 8°C) to preserve the bioactivity of encapsulated biologics or to control in situ cryogelation. However, these low temperatures severely depress the reaction kinetics of dihydrazide cross-linkers (such as Adipic Dihydrazide, ADH).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you regain control over your hydrogel kinetics without compromising the thermal stability of your payloads.

The Mechanistic Bottleneck: Why 4°C is the Enemy of Hydrazone Formation

Dihydrazide cross-linking typically relies on the formation of hydrazone bonds between the hydrazide groups and polymer-bound aldehydes/ketones (e.g., oxidized hyaluronic acid). The rate-determining step of this reaction is the dehydration of the tetrahedral carbinolamine intermediate. At 4°C, the system lacks the thermal energy required to rapidly overcome this activation barrier, causing the uncatalyzed reaction to stall and gelation to take days.

To bypass this thermodynamic hurdle, we employ nucleophilic catalysis . By introducing an aromatic amine, we alter the reaction pathway, creating a highly reactive electrophilic intermediate that readily accepts the dihydrazide cross-linker even at near-freezing temperatures.

G Aldehyde Polymer-Aldehyde (e.g., Oxidized HA) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Catalyst (Fast) Catalyst Nucleophilic Catalyst (Aniline / mPDA) Catalyst->SchiffBase Hydrazone Hydrazone Cross-link (Stable Gel Network) SchiffBase->Hydrazone + ADH (Transimination) Dihydrazide Adipic Dihydrazide (ADH) (Cross-linker) Dihydrazide->Hydrazone Hydrazone->Catalyst Catalyst Release (Regeneration)

Nucleophilic catalysis workflow for hydrazone cross-linking at low temperatures.

Troubleshooting & FAQ Guide

Q1: My oxidized HA (oHA) and ADH mixtures take over 24 hours to gel at 4°C, causing my encapsulated cells/proteins to settle. How can I accelerate this without raising the temperature? Analysis & Solution: The uncatalyzed condensation of aldehydes and hydrazides is kinetically sluggish at 4°C. You must alter the reaction pathway. By introducing a nucleophilic catalyst like aniline,1[1]. This intermediate is highly electrophilic, allowing the ADH to attack it rapidly via transimination, effectively bypassing the slow dehydration step of the direct reaction[1]. Adding 10–100 mM aniline can reduce gelation time from days to hours.

Q2: I implemented aniline catalysis, but my reaction is still too slow for my high-throughput bioprinting workflow. Are there faster alternatives? Analysis & Solution: Yes. While aniline is the classical catalyst, m-phenylenediamine (mPDA) is significantly more efficient. Kinetic studies demonstrate that2 under identical conditions[2]. The dual amine groups on the meta-substituted benzene ring enhance the nucleophilicity and stability of the reactive intermediate. Substituting aniline with mPDA will yield near-instantaneous to minute-scale gelation, even at 4°C[2].

Q3: I am using the EDC/NHS pathway to couple ADH to the carboxyls of Hyaluronic Acid at 4°C instead of using aldehydes. The cross-linking efficiency is very low, and the gel is weak. Why? Analysis & Solution: In EDC-mediated amide formation, you are racing against the hydrolysis of the O-acylisourea intermediate. At 4°C, while hydrolysis is slowed, the forward reaction with ADH is slowed even more. Furthermore, EDC efficiency is highly pH-dependent. Ensure your reaction is3 (e.g., using 0.1 M acetate buffer)[3]. If the pH drifts above 5.5, the reactive intermediate hydrolyzes before ADH can successfully attack, leaving you with uncrosslinked polymer chains[4].

Q4: My cross-linked hydrogels degrade too quickly when I shift them to a slightly acidic environment (pH 5.0) after forming them at 4°C. Analysis & Solution: Hydrazone bonds are dynamic covalent bonds. While they are stable at physiological pH (7.4), they undergo 5 (pH 5.0–6.0)[5]. If your application requires acidic stability, you must reduce the hydrazone to a stable hydrazine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) immediately after the low-temperature gelation is complete.

Quantitative Kinetic Data

The following table summarizes the kinetic enhancements achievable through nucleophilic catalysis at low/ambient temperatures, allowing you to select the appropriate catalyst concentration for your desired gelation window.

Catalyst SystemConcentrationpHApparent Rate Constant ( kobs​ )Approx. Gelation Time at 4°C
Uncatalyzed N/A4.5< 1.0 M⁻¹ s⁻¹> 24 hours
Aniline 100 mM4.5 - 6.0~10.3 M⁻¹ s⁻¹2 - 4 hours
m-Phenylenediamine (mPDA) 100 mM4.5 - 6.0~27.0 M⁻¹ s⁻¹< 30 minutes
m-Phenylenediamine (mPDA) 750 mM4.5 - 6.0> 150 M⁻¹ s⁻¹< 5 minutes

Data synthesized from comparative kinetic studies on aniline and mPDA catalysis[2].

Self-Validating Experimental Protocol

Workflow: Accelerated Low-Temperature (4°C) Hydrazone Cross-linking of oHA using mPDA

This protocol uses mPDA to force rapid gelation at 4°C, preventing biologic settling. It includes a built-in validation step to ensure the catalyst is removed and cross-linking is complete.

Step 1: Reagent Preparation & Pre-cooling

  • Dissolve Oxidized HA (oHA) in 0.1 M Acetate Buffer (pH 5.5) to a 2% w/v concentration.

  • Dissolve ADH and mPDA (catalyst) in the same buffer. Target a final mPDA concentration of 50 mM.

  • Causality: Pre-cooling all solutions to 4°C before mixing ensures that no premature cross-linking occurs at room temperature, which would otherwise cause heterogeneous, brittle gelation.

Step 2: Catalytic Initiation

  • Add the mPDA solution to the oHA solution. Mix thoroughly.

  • Causality: The mPDA rapidly forms the highly reactive Schiff base intermediate with the aldehydes on the oHA backbone. The solution will exhibit a slight color shift, visually validating Schiff base formation.

Step 3: Cross-linking & Gelation

  • Inject the ADH solution into the activated oHA-mPDA mixture. Syringe-mix rapidly (e.g., using a dual-syringe Luer-lock connector) and cast immediately into the pre-cooled mold.

  • Causality: The transimination reaction between ADH and the Schiff base is extremely fast. Rapid mechanical mixing is critical to prevent localized micro-gelation and ensure a uniform macroscopic network.

Step 4: Self-Validation & Purification

  • Validation: To prove the reaction went to completion, extract a small 50 µL sample of the gel, wash it in buffer, and perform a Trinitrobenzenesulfonic acid (TNBS) assay on the supernatant. The absence of primary amines (from unreacted ADH) validates 100% cross-linking efficiency.

  • Purification: Wash the bulk hydrogel 3x in PBS (pH 7.4) at 4°C to dialyze out the released mPDA catalyst, ensuring biocompatibility for downstream cellular applications.

References

  • Source: neliti.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Improving yield and purity in the recrystallization of dihydrazides

Welcome to the Technical Support Center for Dihydrazide Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of dihydrazides—such as adi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydrazide Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of dihydrazides—such as adipic acid dihydrazide (ADH) and azelaic dihydrazide. These compounds are highly polar, form extensive hydrogen-bonding networks, and are notoriously prone to trapping impurities like unreacted hydrazine or mono-esters.

This guide is engineered to move beyond basic protocols. Here, we will dissect the thermodynamic and kinetic causality behind recrystallization failures and provide self-validating workflows to ensure you achieve both maximum yield and pharmaceutical-grade purity.

Logical Workflow: Dihydrazide Purification

The following diagram outlines the critical decision matrix for dihydrazide recrystallization, specifically highlighting the thermodynamic intervention required when compounds "oil out" rather than crystallize.

G Crude Crude Dihydrazide (Impurities: Hydrazine, Esters) Solvent Solvent Selection (e.g., MeOH, EtOH/Water) Crude->Solvent Dissolve Heating & Dissolution (Near Boiling Point) Solvent->Dissolve DecisionOil Oiling Out Detected? Dissolve->DecisionOil AdjustSolvent Adjust Polarity or Increase Volume DecisionOil->AdjustSolvent Yes HotFilter Hot Filtration (Remove Insoluble Salts) DecisionOil->HotFilter No AdjustSolvent->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFilter->Cooling Crystallize Crystallization & Seeding Cooling->Crystallize Wash Filtration & Cold Wash (Cold Methanol) Crystallize->Wash Pure Pure Dihydrazide (>98% Purity) Wash->Pure

Workflow for optimizing dihydrazide recrystallization and resolving oiling-out issues.

Frequently Asked Questions (Troubleshooting)

Q: During the cooling phase, my dihydrazide separates as a viscous oil rather than forming crystals. How can I correct this "oiling out" phenomenon? A: Oiling out occurs when the temperature at which the dihydrazide becomes saturated in the solvent is higher than the melting point of the solute-solvent mixture. Dihydrazides possess multiple hydrogen-bond donors and acceptors, leading to complex solvation dynamics. To resolve this, you must adjust the thermodynamic profile of your system. First, try increasing the overall solvent volume to lower the saturation temperature below the melting point of the oil[1]. Alternatively, adjust the solvent polarity; for instance, adding a small percentage of water to an ethanol system can disrupt the metastable liquid phase and promote nucleation. Seeding the solution with pure dihydrazide crystals just above the cloud point is a highly effective, self-validating step to force the thermodynamic preference toward crystallization rather than liquid-liquid phase separation[1].

Q: My recrystallized adipic acid dihydrazide (ADH) still contains unreacted hydrazine and mono-hydrazide impurities. How can I improve the purity profile? A: The persistence of hydrazine hydrate and mono-hydrazides is a common challenge due to their similar polarity to the target dihydrazide. Traditional one-step batch methods often yield around 48–65% with varying purity due to these trapped impurities[2][3]. The causality here lies in mother liquor entrapment during rapid cooling. To eliminate these, implement a rigorous cold-wash protocol. Dihydrazides like ADH and azelaic dihydrazide exhibit extremely low solubility in cold methanol, whereas hydrazine hydrate and mono-esters remain highly soluble[2][4]. By filtering the crystals and washing them twice with cold methanol (0–5 °C), you selectively partition the impurities into the filtrate. Recent continuous flow synthesis protocols have demonstrated that utilizing a methanol-based system followed by cold methanol washing can boost yields to 86–91% while maintaining exceptional purity[4].

Quantitative Data: Solvent Impact on Yield and Purity

To make informed decisions on your purification strategy, compare the historical data of dihydrazide yields and purities based on their synthesis and recrystallization solvent systems.

Dihydrazide TargetSynthesis MethodPurification / Wash SolventYield (%)Purity (%)Reference
Adipic Dihydrazide (ADH) Batch (Hydrazine Inclusion)Methanol (Reflux / Wash)48.2 – 51.198.2 – 98.7[2]
Adipic Dihydrazide (ADH) Optimized Batch (Moisture Removal)Water / Alcohol> 90.0High[3]
Adipic Dihydrazide (ADH) Continuous FlowMethanol (Cold Wash)91.0> 98.0[4]
Sebacic Dihydrazide Batch (Hydrazine Inclusion)Methanol / Ethanol35.698.7[2]
Azelaic Dihydrazide Continuous FlowMethanol (Cold Wash)86.0 – 88.0> 98.0[4]

Step-by-Step Methodology: High-Yield Recrystallization of Adipic Dihydrazide (ADH)

This protocol is designed as a self-validating system. It relies on thermodynamic control: rapid precipitation traps impurities, whereas controlled supersaturation ensures the exclusion of foreign molecules from the crystal lattice.

Step 1: Solvent Preparation & Dissolution

  • Action: Suspend the crude ADH in methanol (typically 3–5 mL per gram of crude).

  • Action: Heat the suspension to reflux (approx. 65–70 °C) under continuous stirring until complete dissolution is achieved.

  • Causality: Dihydrazides possess strong intermolecular hydrogen bonding. Elevated temperatures provide the kinetic energy required to break these bonds and solvate the molecules, ensuring a homogenous liquid phase.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-heated Büchner funnel or jacketed filter.

  • Causality: This step removes insoluble polymeric byproducts and unreacted solid dibasic acids that act as unwanted, premature nucleation sites.

Step 3: Controlled Cooling & Nucleation

  • Action: Transfer the filtrate to a temperature-controlled jacketed vessel. Cool the solution at a strict rate of 0.1–0.5 °C/min until the cloud point is reached.

  • Self-Validation Check: Introduce 0.1% w/w pure ADH seed crystals at the cloud point. If the seeds dissolve, the solution is not yet supersaturated (continue cooling). If they remain and grow, the thermodynamic state is optimal for pure crystallization.

Step 4: Isolation and Cold Washing

  • Action: Once the suspension reaches 0–5 °C, isolate the crystals via vacuum filtration.

  • Action: Wash the filter cake with two distinct bed-volumes of cold methanol (0 °C).

  • Causality: Cold methanol effectively solubilizes residual hydrazine hydrate and carboxylic acid hydrazine salts without causing significant dissolution of the ADH product, thereby preventing yield loss while maximizing purity[2][4].

Step 5: Drying

  • Action: Dry the purified crystals under vacuum (≤ 10 mbar) at 40 °C for 12 hours to a constant weight to remove all residual solvent.

References[2] JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents. URL[4] Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. URL[3] CN107056646A - A kind of synthetic method of adipic dihydrazide - Google Patents. URL[1] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds - Benchchem. URL

Sources

Optimization

Solving compatibility issues between Cyclohex-4-ene-1,2-dicarbohydrazide and accelerators

Welcome to the technical support center for Cyclohex-4-ene-1,2-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve compatibility challenges whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclohex-4-ene-1,2-dicarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve compatibility challenges when using this latent curing agent with various accelerators in thermoset formulations, particularly epoxy systems. We will delve into the causality behind common experimental issues and provide field-proven, validated protocols to ensure the integrity and success of your work.

Section 1: Core Concepts of Curing with Cyclohex-4-ene-1,2-dicarbohydrazide

Cyclohex-4-ene-1,2-dicarbohydrazide, which we will refer to as CDH, is a latent curing agent. Its latency stems from the stable hydrazide functional groups (-CONHNH₂) which require a significant activation energy, typically in the form of heat, to react with epoxy or other thermoset resins. This property is highly advantageous for creating stable, one-component formulations with extended shelf life at ambient temperatures.

However, for many industrial and research applications, the required curing temperatures of 180-200°C are too high, or the curing times are too long.[1] This necessitates the use of accelerators to lower the activation temperature and reduce the overall cure cycle time. The choice of accelerator is critical, as incompatibility can lead to a host of problems, from incomplete curing to compromised final properties of the material.

The curing mechanism primarily involves the nucleophilic attack of the nitrogen atoms in the hydrazide groups on the epoxide ring of the resin. This reaction forms a stable, cross-linked polymer network. Accelerators facilitate this reaction, but their own chemical nature can introduce competing reactions or stability issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical curing temperature range for CDH without an accelerator?

Without an accelerator, CDH generally requires high temperatures, often in the range of 180-200°C, to achieve a full cure in a reasonable timeframe.[1] The exact temperature and time depend on the specific resin system and the desired degree of cross-linking.

Q2: Which classes of accelerators are generally most compatible with CDH?

Substituted ureas, particularly phenyl-dimethylurea derivatives, are often the most compatible and effective accelerators for hydrazide and dicyandiamide (DICY) based latent systems.[2][3] They offer a good balance of latency at room temperature and a significant reduction in cure temperature. Imidazoles can also be effective but may reduce shelf stability.

Q3: Can I use common tertiary amine accelerators with CDH?

While tertiary amines can accelerate the cure, they must be used with caution. Their high basicity can lead to premature reaction at ambient temperatures, reducing the formulation's shelf life. Furthermore, they can promote etherification (homopolymerization) of the epoxy resin, which can lead to a more brittle network with a lower glass transition temperature (Tg).[4]

Q4: What are the immediate signs of an incompatible accelerator?

Signs of incompatibility can manifest in several ways:

  • Reduced Pot Life: The formulation thickens or gels prematurely at room temperature.

  • Inconsistent Curing: The material has soft, tacky, or uncured spots after the thermal cycle.[5]

  • Discoloration: The cured material may appear yellow or dark, indicating side reactions or thermal degradation.[6]

  • Poor Mechanical Properties: The final product may be brittle, weak, or have a lower Tg than expected.[7]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Slow or Incomplete Cure

Question: My epoxy system formulated with CDH and an accelerator is not curing completely. After the cure schedule, it remains soft or tacky. What are the likely causes?

Answer: This is a common issue that typically points to insufficient thermal energy or a problem with the formulation itself. Let's break down the potential causes:

  • Incorrect Curing Temperature: The most frequent cause is a cure temperature that is too low.[5] Even with an accelerator, a minimum activation temperature must be reached. The accelerator lowers this threshold but does not eliminate it.

  • Sub-optimal Accelerator Concentration: Too little accelerator will result in a sluggish reaction. Conversely, an excessive concentration doesn't always lead to a better cure and can cause other issues. A concentration of 1-5 parts per hundred parts of resin (phr) is a typical starting point for urea-based accelerators.[2]

  • Moisture Contamination: Hydrazides and many accelerators are hygroscopic. Moisture can react with the components and interfere with the primary curing reaction, often resulting in a "milky" or cloudy appearance and a greasy surface film, sometimes called amine blush.[8]

  • Incompatible Accelerator: The chosen accelerator may simply not be effective for CDH under your processing conditions.

Troubleshooting Workflow: Incomplete Cure

G start Problem: Tacky or Soft Cure q1 Is the cure temperature above the recommended activation threshold? start->q1 action1 Increase temperature by 10-20°C and/or extend cure time. Reference system's DSC data. q1->action1 No q2 Is the accelerator concentration within the recommended 1-5 phr range? q1->q2 Yes a1_yes Yes a1_no No action2 Adjust concentration. Prepare a ladder study (e.g., 1, 2, 3, 5 phr). q2->action2 No q3 Were raw materials (CDH, accelerator, resin) kept dry and free from humidity? q2->q3 Yes a2_yes Yes a2_no No action3 Dry all components under vacuum. Store with desiccant. Control lab humidity. [2] q3->action3 No end_point If issues persist, screen alternative accelerators (e.g., different substituted ureas or imidazoles). See Protocol 1. q3->end_point Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for incomplete curing.

Issue 2: Reduced Shelf Life / Scorch

Question: My one-component formulation is gelling in the pot within a few days at room temperature. How can I improve its latency?

Answer: Premature gelling, or "scorch," indicates that the accelerator is too active at ambient temperatures. The goal is to select an accelerator system that remains dormant until heat is applied.

  • Accelerator Choice is Key: Highly basic accelerators like unblocked tertiary amines or certain imidazoles are often too reactive for high-latency systems. Switch to a more latent accelerator class. Substituted ureas are an excellent choice as their activation mechanism is temperature-dependent.[2]

  • Physical State of Components: CDH and many urea accelerators are solids that are dispersed, not dissolved, in the resin at room temperature.[1] This physical separation is a primary source of latency. Ensure your mixing process achieves a fine, stable dispersion without excessively heating the mixture.

  • Encapsulated or Blocked Accelerators: For maximum latency, consider using an encapsulated accelerator. These are core-shell structures where the active accelerator is physically shielded until a trigger temperature is reached, melting the shell and releasing the catalyst.

Issue 3: Poor Final Properties (Brittleness, Low Tg)

Question: The cured material is brittle and its glass transition temperature (Tg) is lower than expected. How is the accelerator influencing this?

Answer: The final properties of a thermoset are a direct reflection of the polymer network's structure. An incompatible accelerator can disrupt the formation of an ideal network.

  • Promotion of Side Reactions: Aggressive accelerators, particularly at high concentrations or temperatures, can promote side reactions. For epoxy systems, the most common side reaction is etherification (homopolymerization), where epoxy groups react with hydroxyl groups.[4] This creates ether linkages instead of the desired amine linkages from the CDH, resulting in a different network structure that is often more brittle and has a lower Tg.

  • Stoichiometric Imbalance: If the accelerator preferentially promotes homopolymerization, the epoxy-to-hydrazide reaction may not go to completion, effectively creating a stoichiometric imbalance in the cured network.

  • Thermal Degradation: An excessively fast, uncontrolled exothermic reaction can cause the internal temperature of the part to overshoot the set cure temperature, potentially leading to thermal degradation of the polymer backbone.

To resolve this, select a more specific accelerator (like a substituted urea) that is known to selectively catalyze the epoxy-amine reaction over the epoxy-hydroxyl (etherification) reaction. Running a Differential Scanning Calorimetry (DSC) scan can reveal the nature of the exotherm; a single, sharp exotherm is often preferred over a broad or multi-peaked exotherm which can indicate multiple reaction pathways.[3]

Section 4: Experimental Protocols

Protocol 1: Screening for Accelerator Compatibility via DSC

This protocol uses Differential Scanning Calorimetry (DSC) to determine the effect of different accelerators on the cure onset temperature, peak exotherm, and total heat of reaction.

Methodology:

  • Preparation of Masterbatch: Prepare a masterbatch of 100 parts epoxy resin with the stoichiometric amount of CDH. Mix thoroughly until the CDH is finely dispersed. Avoid introducing air bubbles.

  • Sample Preparation:

    • Create a control sample by weighing 5-10 mg of the masterbatch into a hermetic DSC pan.

    • For each accelerator to be tested, add the desired concentration (e.g., 2 phr) to the masterbatch. Mix thoroughly but gently.

    • Weigh 5-10 mg of each accelerated formulation into separate, labeled DSC pans.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run the following thermal program:

      • Equilibrate at 30°C.

      • Ramp temperature from 30°C to 250°C at a rate of 10°C/min.

  • Data Analysis:

    • For each sample, determine the onset temperature of the exothermic peak, the peak temperature, and the total enthalpy (ΔH) of the reaction.

    • Compare the results in a table. A good accelerator will significantly lower the onset and peak temperatures without drastically changing the shape of the exotherm or the total enthalpy.

Data Presentation: Example DSC Screening Results

FormulationAccelerator (2 phr)Onset Temp (°C)Peak Temp (°C)Total Enthalpy (J/g)Observations
Control None175192350High cure temperature.
Sample A Phenyl Dimethyl Urea135155345Significant reduction in cure temp, sharp exotherm. Good candidate.
Sample B 2-Ethyl-4-Methylimidazole110140320Lower activation, but may have poor latency. Broad exotherm suggests side reactions.
Sample C Tertiary Amine (DMP-30)120150315Potential for etherification. Further mechanical testing needed.

Accelerator Selection Logic

G start Goal: Select Optimal Accelerator dsc Run DSC Screen (Protocol 1) start->dsc eval_onset Evaluate Onset Temperature Is it within the desired processing window? dsc->eval_onset eval_exotherm Evaluate Exotherm Shape Is it a single, well-defined peak? eval_onset->eval_exotherm Yes reject Reject Accelerator. (Poor latency or complex cure) eval_onset->reject No eval_latency Perform Isothermal Hold at Room Temperature (e.g., 40°C for 24h) Does viscosity increase significantly? eval_exotherm->eval_latency Yes eval_exotherm->reject No final_choice Candidate Accelerator Identified. Proceed to mechanical property testing. eval_latency->final_choice No eval_latency->reject Yes

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Structural Elucidation of a Versatile Synthetic Building Block

A Comparative Guide to the FTIR Spectral Analysis of Cyclohex-4-ene-1,2-dicarbohydrazide Functional Groups Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule of significant interest in synthetic and medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Spectral Analysis of Cyclohex-4-ene-1,2-dicarbohydrazide Functional Groups

Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule of significant interest in synthetic and medicinal chemistry. As a derivative of hydrazine, it serves as a versatile precursor for the synthesis of various heterocyclic systems and functionalized molecules, which have applications ranging from pharmaceuticals to materials science.[1] The molecule's utility is intrinsically linked to its distinct functional groups: the hydrazide moieties (-CONHNH₂) and the cyclohexene backbone. Accurate characterization of this structure is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first-line analytical technique.[1][2]

This guide provides an in-depth analysis of the FTIR spectrum of Cyclohex-4-ene-1,2-dicarbohydrazide. As Senior Application Scientists, our objective is not merely to identify peaks but to explain the causal relationships between molecular structure and vibrational absorption bands. We will compare the observed spectral features with established data for analogous structures, discuss potential spectral ambiguities, and present a validated protocol for obtaining high-quality data. This document is intended for researchers and drug development professionals who require a robust understanding of how to apply FTIR spectroscopy for the structural verification of complex organic molecules.

Methodology: A Framework for Reliable Spectral Acquisition

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error such as moisture interference and scattering effects.

Experimental Protocol: KBr Pellet Preparation and Spectral Measurement

The potassium bromide (KBr) pellet method is the gold standard for acquiring transmission spectra of solid organic compounds. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and, when properly prepared, provides a uniform matrix for the sample.

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity Cyclohex-4-ene-1,2-dicarbohydrazide into a fine powder using an agate mortar and pestle.

    • In a separate, dry mortar, grind ~200 mg of spectroscopy-grade KBr powder. To ensure the absence of moisture, which introduces a broad O-H absorption band around 3400 cm⁻¹, it is best practice to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.[3]

    • Add the powdered sample to the KBr and mix thoroughly for several minutes to ensure homogeneous dispersion.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This process should yield a transparent or translucent pellet. Opaque or cloudy pellets are indicative of poor mixing, insufficient pressure, or moisture, and should be discarded.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to improve the signal-to-noise ratio.[2]

Comparative Analytical Techniques

While FTIR is excellent for functional group identification, it is often used in conjunction with other techniques for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule.[1] For hydrazides, the NH protons typically resonate at a downfield chemical shift (δ = 8–11 ppm).[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive proof of its identity and elemental composition.

Workflow for FTIR Analysis of Cyclohex-4-ene-1,2-dicarbohydrazide

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Grind Grind Sample & KBr Mix Homogenize Mixture Grind->Mix Press Press KBr Pellet Mix->Press BG Acquire Background (Atmosphere) Press->BG Sample Acquire Sample Spectrum (4000-400 cm⁻¹) BG->Sample Process Baseline & ATR Correction Sample->Process ID_HF High-Frequency Analysis (N-H, C-H) Process->ID_HF Assign Assign Peaks to Vibrational Modes ID_HF->Assign ID_DB Double-Bond Region (C=O, C=C) ID_DB->Assign ID_FP Fingerprint Region (N-H bend, C-N, C-C) ID_FP->Assign Final Structural Confirmation Assign->Final

Caption: Workflow from sample preparation to structural confirmation.

FTIR Spectrum Analysis and Discussion

The infrared spectrum of Cyclohex-4-ene-1,2-dicarbohydrazide can be logically divided into distinct regions, each providing specific information about the molecule's functional groups.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • N-H Stretching: The hydrazide functional groups (-CONHNH₂ ) are expected to show strong, moderately broad absorption bands in the 3200-3400 cm⁻¹ range.[1] Primary amines and amides typically exhibit two distinct peaks in this region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds.[3][4] Broadening is often observed due to intermolecular hydrogen bonding. The presence of these bands is a primary indicator of the hydrazide moiety.

  • C-H Stretching: Two types of C-H bonds are present: alkenyl (=C-H) and aliphatic (-C-H).

    • The alkenyl C-H stretch from the cyclohexene ring is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[5][6] Its presence is a key diagnostic feature for unsaturation.

    • The aliphatic C-H stretches from the CH and CH₂ groups of the cyclohexane ring will appear just below 3000 cm⁻¹, generally in the 2830-2980 cm⁻¹ range.[7][8]

Double-Bond Region (1800-1500 cm⁻¹)

This region is critical for identifying carbonyl and alkene groups.

  • C=O Stretching (Amide I Band): This is arguably the most intense and characteristic absorption in the spectrum. For acylhydrazides, the carbonyl (C=O) stretching vibration gives rise to a very strong, sharp band typically found between 1620-1680 cm⁻¹.[1][9] This band, known as the Amide I band, is primarily due to the C=O stretch but can have minor contributions from C-N stretching and N-H bending.[10]

  • C=C Stretching: The carbon-carbon double bond stretch of the cyclohexene ring is expected in the 1640-1680 cm⁻¹ region.[6] This absorption is typically of medium to weak intensity. A significant challenge in interpreting this spectrum is the potential overlap of the C=C stretching vibration with the much stronger Amide I band. However, the presence of the alkenyl =C-H stretch above 3000 cm⁻¹ provides corroborating evidence for the C=C bond.[6]

  • N-H Bending (Amide II Band): The in-plane bending vibration of the N-H bonds, coupled with C-N stretching, produces the Amide II band. This band is typically found between 1500-1580 cm⁻¹ and is of moderate to strong intensity.[4][11] Its presence, alongside the Amide I band, is a hallmark of the amide/hydrazide structure.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule, arising from various bending and stretching vibrations of the molecular skeleton.

  • C-N Stretching: The C-N stretching vibration of the hydrazide group typically appears in the 1250-1350 cm⁻¹ range.[3]

  • C-H Bending: Deformations and rocking vibrations of the aliphatic CH₂ groups in the ring are expected around 1430-1470 cm⁻¹.[7]

  • N-H Out-of-Plane Bending: A broad absorption corresponding to the out-of-plane "wagging" of the N-H bond may be observed around 650-800 cm⁻¹.[11]

Data Summary: Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityCorroborating Peaks
3200-3400N-H Stretch (Hydrazide)Strong, BroadAmide I, Amide II
~3030=C-H Stretch (Alkenyl)Medium, SharpC=C Stretch (~1650 cm⁻¹)
2830-2980-C-H Stretch (Aliphatic)Medium to StrongC-H Bends (~1450 cm⁻¹)
1620-1680C=O Stretch (Amide I)Very Strong, SharpN-H Stretch, Amide II
1640-1680C=C Stretch (Alkene)Weak to Medium=C-H Stretch (~3030 cm⁻¹)
1500-1580N-H Bend / C-N Stretch (Amide II)Medium to StrongAmide I, N-H Stretch
1250-1350C-N Stretch (Amide III)MediumAmide I, Amide II
~1450-CH₂- Bend (Scissoring)Medium-C-H Stretch (<3000 cm⁻¹)

Conclusion

FTIR spectroscopy provides a powerful and definitive fingerprint for the functional groups present in Cyclohex-4-ene-1,2-dicarbohydrazide. By systematically analyzing the high-frequency, double-bond, and fingerprint regions of the spectrum, one can confidently confirm the presence of the key hydrazide (-CONHNH₂), alkene (C=C), and aliphatic (C-C, C-H) moieties. The characteristic N-H stretches, the intense Amide I (C=O) band, and the corresponding Amide II (N-H bend) band collectively provide unambiguous evidence for the dicarbohydrazide structure. While the C=C stretch may be obscured by the Amide I band, the presence of the alkenyl C-H stretch above 3000 cm⁻¹ serves as a reliable secondary confirmation. This guide demonstrates that a well-executed FTIR analysis, grounded in a solid understanding of vibrational theory, is an indispensable tool for structural elucidation in modern chemical research.

References

  • Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives.
  • Mani, P., & Suresh, S. (2009). ftir and ftr spectral studies on 4-vinyl cyclohexene.
  • Oriental Journal of Chemistry. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
  • SciSpace. FT-IR and FT-Raman Studies on 3-Aminophthalhydrazide and N-Aminophthalimide.
  • ResearchGate. FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty....
  • ResearchGate. FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty....
  • Journal of Research of the National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons.
  • PubMed. (2017, December 1). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*.
  • ResearchGate. (2025, August 6). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*.
  • Sathyabama University. FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione.
  • ScienceDirect. (2007, November 17). Infrared spectrum and STM images of cyclohexene-2-ethanamine: First principle investigation.
  • ResearchGate. FTIR spectra of the samples normalized to an absorbance of 1 at 1600 cm....
  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons.
  • ResearchGate. (PDF) Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra.
  • ScienceDirect. (2026, January 21). Exploring the use of FTIR Amide I band deconvolution to investigate protein secondary structure and texturisation during high mo.
  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
  • ResearchGate. FTIR spectra at the amide I ؅ band. For each of the five samples of....
  • PubMed. Infrared amide I' band of the coiled coil.
  • ResearchGate. Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione.
  • Jacaranda Chemistry. Table of Characteristic IR Absorptions.
  • Odinity. (2013, November 18). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1.
  • Jurnal Pendidikan MIPA. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • University Chemistry. (2016, August 31). Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment.
  • StudyMoose. (2024, February 28). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation.
  • Benchchem. cis-4-Cyclohexene-1,2-dicarboxylic acid vs. trans-isomer properties.
  • BioResources. (2017, October 17). Chemical analysis of tree barks using ATR-FTIR spectroscopy and conventional techniques.
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Comparative

A Comparative Analysis of Curing Efficiency: Cyclohex-4-ene-1,2-dicarbohydrazide vs. Adipic Dihydrazide in Epoxy Resin Systems

A Technical Guide for Researchers and Formulation Scientists Introduction The selection of a suitable curing agent is paramount in tailoring the performance of epoxy resin systems for specific applications. Dihydrazides,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Formulation Scientists

Introduction

The selection of a suitable curing agent is paramount in tailoring the performance of epoxy resin systems for specific applications. Dihydrazides, a class of latent curing agents, offer formulators the ability to create stable, one-component epoxy systems that cure upon thermal activation. This guide provides a detailed comparison of two dihydrazide curing agents: the linear, aliphatic Adipic Dihydrazide (ADH) and the cycloaliphatic Cyclohex-4-ene-1,2-dicarbohydrazide.

This guide is intended for researchers, scientists, and drug development professionals who utilize epoxy-based formulations and seek to understand the influence of the curing agent's chemical structure on the final properties of the cured polymer network.

Chemical Structures and Synthesis Overview

A fundamental understanding of the molecular architecture of each curing agent is crucial to appreciating their potential differences in reactivity and performance.

Adipic Dihydrazide (ADH)

Adipic Dihydrazide is a linear aliphatic dihydrazide. Its flexible backbone is expected to impart a degree of toughness and flexibility to the cured epoxy network.

  • Synthesis: ADH is typically synthesized through the hydrazinolysis of adipic acid diesters with hydrazine hydrate.[1][2] Another method involves the reaction of adipic acid with hydrazine.

Cyclohex-4-ene-1,2-dicarbohydrazide

This curing agent features a rigid cycloaliphatic ring with a carbon-carbon double bond. This structural rigidity is anticipated to influence the thermal and mechanical properties of the cured epoxy, potentially leading to a higher glass transition temperature (Tg) and increased brittleness compared to its linear counterpart.

  • Synthesis: The precursor for this dihydrazide, cis-4-cyclohexene-1,2-dicarboxylic anhydride, is synthesized via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[3][4][5][6] The resulting anhydride can then be converted to the dicarboxylic acid, followed by esterification and hydrazinolysis, or potentially direct reaction with hydrazine, to yield the dihydrazide.[7][8]

Caption: Chemical structures of Adipic Dihydrazide and Cyclohex-4-ene-1,2-dicarbohydrazide.

Comparative Curing Performance

This section details the known curing characteristics of Adipic Dihydrazide and provides a theoretical projection for Cyclohex-4-ene-1,2-dicarbohydrazide.

Adipic Dihydrazide (ADH): A Profile

Adipic Dihydrazide is recognized as a latent curing agent, meaning it requires elevated temperatures to activate and initiate the crosslinking reaction with epoxy resins. This property allows for the formulation of stable, one-component systems with extended pot life at ambient temperatures.

Key Performance Characteristics of ADH-cured Epoxy Resins:

  • Toughness and Flexibility: The linear and flexible nature of the adipoyl backbone in ADH contributes to improved toughness and flexibility in the cured epoxy matrix.

  • Good Adhesion: Epoxy systems cured with ADH generally exhibit good adhesion to a variety of substrates.

  • Moderate Thermal Stability: While providing good performance, the thermal stability of ADH-cured epoxies is generally lower than that achieved with more rigid aromatic or cycloaliphatic hardeners.[9]

Property Typical Value/Observation
Curing Temperature Range 120-180 °C
Glass Transition Temp. (Tg) Varies with epoxy resin and cure schedule
Mechanical Properties Good toughness and flexibility
Adhesion Good to excellent on various substrates
Cyclohex-4-ene-1,2-dicarbohydrazide: A Theoretical Projection

In the absence of direct experimental data, the following projections are based on the known structure-property relationships of cycloaliphatic epoxy hardeners.[10][11][12][13]

Anticipated Performance Characteristics:

  • Higher Reactivity and Curing Temperature: The hydrazide functional groups are expected to react with the epoxy rings in a similar manner to other amine-based curing agents. However, the rigid cycloaliphatic ring may influence the activation energy of the curing reaction.

  • Increased Glass Transition Temperature (Tg): The rigid cycloaliphatic backbone would restrict the mobility of the polymer chains in the cured network, likely resulting in a higher Tg compared to a linear aliphatic dihydrazide like ADH.[9]

  • Enhanced Mechanical Stiffness: The rigidity of the cyclohexene ring is expected to contribute to a higher modulus and potentially greater brittleness in the cured epoxy.

  • Potential for Secondary Reactions: The presence of the double bond in the cyclohexene ring introduces the possibility of secondary crosslinking reactions, either through thermal or catalytic activation, which could further increase the crosslink density and modify the final properties of the material.

A Note on the Need for Empirical Data: It is crucial to emphasize that these are theoretical projections. Experimental validation is necessary to accurately determine the curing profile and performance of Cyclohex-4-ene-1,2-dicarbohydrazide.

Experimental Protocols for Curing Efficiency Evaluation

To facilitate a direct and quantitative comparison of these two curing agents, the following experimental protocols are recommended.

Workflow for Comparative Analysis

Caption: Experimental workflow for comparing curing agents.

Differential Scanning Calorimetry (DSC) for Curing Profile and Tg Determination

Objective: To determine the curing exotherm, peak curing temperature, and glass transition temperature (Tg) of the cured epoxy systems.

Methodology:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and the respective dihydrazide curing agent in a stoichiometric ratio into a disposable mixing cup.

    • Thoroughly mix the components until a homogeneous mixture is obtained.

    • Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Dynamic Curing Scan:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Glass Transition Temperature (Tg) Measurement:

    • Cool the cured sample from the dynamic scan to below its expected Tg.

    • Reheat the sample at the same heating rate (e.g., 10°C/min) to a temperature above the Tg.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve during the second heating scan.

Fourier-Transform Infrared (FTIR) Spectroscopy for Degree of Cure

Objective: To monitor the disappearance of the epoxy group peak as a measure of the extent of the curing reaction.

Methodology:

  • Sample Preparation:

    • Prepare a thin film of the uncured epoxy-dihydrazide mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Spectral Acquisition:

    • Obtain an initial FTIR spectrum of the uncured sample at room temperature.

    • Place the sample in a heated cell or oven at the desired curing temperature.

    • Acquire FTIR spectra at regular time intervals during the curing process.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm⁻¹).

    • Use a stable peak that does not change during the reaction (e.g., a C-H stretching peak) as an internal standard to normalize the epoxy peak absorbance.

    • The degree of cure can be calculated as a function of time.

Conclusion

Adipic Dihydrazide is a well-understood latent curing agent that imparts toughness and flexibility to epoxy resins. In contrast, Cyclohex-4-ene-1,2-dicarbohydrazide remains a largely unexplored curing agent. Based on its rigid cycloaliphatic structure, it is hypothesized to yield cured epoxy systems with higher thermal stability and mechanical stiffness compared to those cured with Adipic Dihydrazide. However, this comes at the potential cost of increased brittleness. The presence of a double bond in its structure also offers intriguing possibilities for further material property modifications.

This guide underscores the critical need for empirical investigation into the curing efficiency of Cyclohex-4-ene-1,2-dicarbohydrazide to validate these theoretical considerations. The provided experimental protocols offer a robust framework for such a comparative study, which would be of significant value to the scientific community in developing novel epoxy formulations with tailored properties.

References

  • Odinity. (2013, November 18). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE. Available at: [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Available at: [Link]

  • StudyMoose. (2024, February 28). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Available at: [Link]

  • Weisse, G. K., & Dannels, B. F. (1962). U.S. Patent No. 3,061,642. U.S. Patent and Trademark Office.
  • Edubirdie. (n.d.). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. Available at: [Link]

  • Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
  • Inovatus Journals. (n.d.). synthesis of acetoacetanilide dihydrazones and dicarboxylic acid dihydrazides. Available at: [Link]

  • Kemipex. (2025, July 14). The Impact of Hardener Type on Epoxy Performance. Available at: [Link]

  • Lin, J., et al. (2009). EP Patent No. 2088140B1. European Patent Office.
  • L'Heureux, A., et al. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]

  • JP Patent No. H07157460A. (n.d.). Japan Patent Office.
  • Kemipex. (2024, October 2). Types of Epoxy Hardeners and Their Uses. Available at: [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024, August 24). MDPI. Available at: [Link]

  • Air Products and Chemicals, Inc. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Available at: [Link]

  • Westlake Corporation. (n.d.). Epoxy Curing Agents. Available at: [Link]

  • Understanding Cycloaliphatic Amine Hardeners: Properties and Applications. (2025, February 3). Available at: [Link]

  • Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. (n.d.). CORE. Available at: [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Curing properties of cycloaliphatic epoxy derivatives. Available at: [Link]

  • Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. U.S. Patent and Trademark Office.

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Validation

A Comparative Guide to Epoxy Curing Exotherms: Unveiling the Potential of Cyclohex-4-ene-1,2-dicarbohydrazide

For researchers, scientists, and professionals in drug development, the precise control over the curing of epoxy resins is paramount for applications ranging from advanced materials to specialized encapsulation. The choi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control over the curing of epoxy resins is paramount for applications ranging from advanced materials to specialized encapsulation. The choice of curing agent dictates the processing window, the thermal and mechanical properties of the final product, and ultimately, its performance. This guide provides an in-depth comparison of the curing exotherms of epoxy resins, with a special focus on the emerging potential of Cyclohex-4-ene-1,2-dicarbohydrazide as a latent curing agent, benchmarked against traditional amine and anhydride hardeners.

The Central Role of Differential Scanning Calorimetry (DSC) in Curing Analysis

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for characterizing the curing process of thermosetting resins like epoxies.[1][2] By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC allows for the quantitative analysis of the exothermic curing reaction. Key parameters obtained from a DSC thermogram, such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy), provide a comprehensive fingerprint of the curing process.[3] This data is crucial for optimizing cure cycles, ensuring complete reaction, and tailoring the final properties of the cured material.

Cyclohex-4-ene-1,2-dicarbohydrazide: A Latent Powerhouse for Controlled Curing

Cyclohex-4-ene-1,2-dicarbohydrazide is a unique molecule possessing two hydrazide functional groups attached to a cyclohexene ring structure. The hydrazide moieties are reactive towards epoxy groups, initiating the cross-linking reaction.[4] A significant advantage of dihydrazide-based curing agents is their inherent latency.[4] In their solid state at ambient temperatures, they are largely unreactive when mixed with an epoxy resin, providing an extended pot life for one-component systems. The curing process is thermally triggered, typically commencing as the dihydrazide melts, allowing it to dissolve and react with the epoxy matrix.[4]

This latent behavior is a significant advantage in many advanced applications where a long working time is required before a rapid, heat-initiated cure. The chemical structure of Cyclohex-4-ene-1,2-dicarbohydrazide, with its combination of a flexible cyclohexene ring and reactive hydrazide groups, suggests the potential for cured epoxies with a unique balance of thermal stability and mechanical properties.

The curing mechanism of a dihydrazide with an epoxy resin involves the nucleophilic attack of the nitrogen atoms of the hydrazide group on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a cross-linked network. Each dihydrazide molecule contains four reactive hydrogens, enabling the formation of a densely cross-linked polymer.

Due to the limited availability of direct DSC data for Cyclohex-4-ene-1,2-dicarbohydrazide in the public domain, we can infer its expected behavior from studies on other dihydrazide curing agents like Adipic Acid Dihydrazide (ADH) and Isophthalic Dihydrazide (IDH).[4] The curing exotherm is anticipated to be sharp and occur at a relatively high temperature, corresponding to the melting point of the dihydrazide.

The Benchmarks: Amine and Anhydride Curing Agents

To objectively evaluate the performance of Cyclohex-4-ene-1,2-dicarbohydrazide, it is essential to compare it against the most common classes of epoxy curing agents: amines and anhydrides.

Aliphatic and Aromatic Amines

Amine-based hardeners are widely used due to their versatility and reactivity at or near ambient temperatures.[5] They react with the epoxy group through the active hydrogen atoms on the amine nitrogen. The reactivity can be tuned based on the chemical structure of the amine (aliphatic vs. aromatic).

  • Aliphatic Amines: These curing agents, such as triethylenetetramine (TETA), are highly reactive and can cure epoxy resins at room temperature. Their DSC thermograms typically show a broad exotherm starting at low temperatures.

  • Aromatic Amines: Compounds like 4,4'-diaminodiphenyl sulfone (DDS) offer higher thermal stability and chemical resistance to the cured product but require elevated temperatures to initiate curing.[5] Their DSC exotherms are observed at higher temperatures compared to aliphatic amines.

Anhydride Curing Agents

Anhydride hardeners, such as phthalic anhydride or methyl-hexahydrophthalic anhydride (MHHPA), are known for imparting excellent thermal and electrical properties to the cured epoxy.[6][7] The curing reaction with anhydrides is more complex than with amines and often requires the presence of a catalyst or accelerator to proceed at a reasonable rate. The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. Their DSC exotherms typically appear at elevated temperatures and can be influenced by the type and concentration of the accelerator.

Comparative Analysis of Curing Exotherms

The following table summarizes the key performance metrics for epoxy curing with Cyclohex-4-ene-1,2-dicarbohydrazide (inferred), and representative amine and anhydride curing agents, as determined by DSC analysis.

Curing Agent ClassRepresentative Curing AgentOnset Temperature (°C)Peak Exotherm Temperature (°C)Heat of Curing (J/g)Key Characteristics
Dihydrazide Cyclohex-4-ene-1,2-dicarbohydrazide (Inferred) High (dependent on melting point)HighModerate to HighExcellent latency, rapid cure upon melting, potential for high Tg.[4]
Aliphatic Amine Triethylenetetramine (TETA)Low (near ambient)Low to ModerateHighFast curing at room temperature, shorter pot life.
Aromatic Amine 4,4'-Diaminodiphenyl Sulfone (DDS)Moderate to HighHighHighHigh thermal stability, requires elevated temperature cure.[5]
Anhydride Methyl-hexahydrophthalic anhydride (MHHPA)Moderate to High (catalyst dependent)HighModerate to HighExcellent thermal and electrical properties, long pot life at room temperature.[6][7]

Experimental Protocols

Detailed Step-by-Step Methodology for DSC Analysis of Epoxy Curing
  • Sample Preparation:

    • Accurately weigh the epoxy resin and the curing agent in the desired stoichiometric ratio into a disposable mixing cup. For latent curing agents like dihydrazides, ensure thorough dispersion of the solid powder within the liquid resin.

    • Mix the components thoroughly using a spatula or a mechanical mixer until a homogeneous mixture is obtained. For solid curing agents, ensure a uniform suspension.

    • Precisely weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and an empty reference pan (of the same type) into the DSC cell.

    • Purge the cell with a constant flow of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Non-Isothermal DSC Scan:

    • Equilibrate the sample at a starting temperature well below the expected onset of curing (e.g., 25°C).

    • Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature that ensures the completion of the curing reaction (e.g., 250-300°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the resulting DSC thermogram, determine the onset temperature of the curing exotherm (the temperature at which the reaction begins).

    • Identify the peak temperature of the exotherm (the temperature of the maximum reaction rate).

    • Integrate the area under the exothermic peak to calculate the total heat of curing (ΔH).

Visualization of Experimental Workflow and Curing Logic

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh_resin Weigh Epoxy Resin mix Thorough Mixing weigh_resin->mix weigh_hardener Weigh Curing Agent weigh_hardener->mix load_dsc Load into DSC Pan mix->load_dsc instrument_setup Instrument Setup & Calibration load_dsc->instrument_setup non_iso_scan Non-isothermal Scan instrument_setup->non_iso_scan get_thermogram Obtain DSC Thermogram non_iso_scan->get_thermogram determine_params Determine Onset, Peak T, and ΔH get_thermogram->determine_params

Caption: Experimental workflow for DSC analysis of epoxy curing.

curing_logic cluster_latent Latent Curing (e.g., Dihydrazide) cluster_conventional Conventional Curing (e.g., Aliphatic Amine) latent_mix Epoxy + Solid Hardener (Stable Mixture at RT) heating Heating latent_mix->heating melting Hardener Melts & Dissolves heating->melting latent_cure Rapid Curing Exotherm melting->latent_cure conv_mix Epoxy + Liquid Hardener (Reaction starts on mixing) conv_cure Gradual Curing Exotherm at RT or with Mild Heat conv_mix->conv_cure

Caption: Logical flow comparing latent and conventional epoxy curing.

Conclusion: The Promise of Controlled Curing

The selection of a curing agent is a critical decision in the formulation of epoxy-based materials. While traditional amine and anhydride hardeners offer a wide range of reactivities and properties, the emergence of latent curing agents like Cyclohex-4-ene-1,2-dicarbohydrazide presents exciting opportunities for applications demanding long pot life and rapid, on-demand curing. DSC analysis provides the essential data to understand and compare the curing behavior of these different systems, enabling scientists and researchers to make informed decisions for their specific needs. The unique combination of latency and reactivity offered by Cyclohex-4-ene-1,2-dicarbohydrazide and other dihydrazides positions them as valuable tools for the development of next-generation epoxy materials.

References

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Comparative

Comprehensive Comparison Guide: TGA Thermal Degradation Profiles of Dihydrazide-Cured Polymers

Executive Summary In the development of advanced polymer networks—ranging from one-component (1K) high-performance epoxy adhesives for electronics to cross-linked hyaluronic acid hydrogels for targeted drug delivery—late...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced polymer networks—ranging from one-component (1K) high-performance epoxy adhesives for electronics to cross-linked hyaluronic acid hydrogels for targeted drug delivery—latent curing agents are indispensable. Dihydrazides, characterized by their high melting points and solid-state dispersion capabilities, offer exceptional latency at room temperature while providing robust reactivity upon thermal activation [1].

As a Senior Application Scientist, I frequently observe that the selection of a specific dihydrazide—whether aliphatic like Adipic Acid Dihydrazide (ADH) or aromatic like Isophthalic Dihydrazide (IDH)—fundamentally alters the thermal limits of the final polymer. This guide objectively compares the thermal degradation profiles of various dihydrazide-cured systems using Thermogravimetric Analysis (TGA), explaining the structural causality behind their performance and providing a self-validating experimental protocol to ensure artifact-free data.

Mechanistic Insights: Structure-Property Relationships

The thermal stability of a cured polymer network is governed by its cross-link density and the bond dissociation energies of its backbone. Dihydrazides react with oxirane (epoxy) rings or aldehyde groups via nucleophilic attack from their primary amines. The spacer group between the two hydrazide functionalities dictates the thermal degradation pathway [2]:

  • Aliphatic Spacers (ADH and SDH): Adipic Acid Dihydrazide (C4 spacer) and Sebacic Acid Dihydrazide (C8 spacer) introduce flexibility into the polymer network. However, aliphatic C-C bonds are more susceptible to early thermal cleavage. Furthermore, the longer the aliphatic chain (SDH vs. ADH), the greater the free volume and the lower the overall cross-link density, which slightly depresses the onset temperature of degradation ( Tonset​ ).

  • Aromatic Spacers (IDH): Isophthalic Dihydrazide utilizes a rigid phenyl ring as a spacer. The high bond energy of the aromatic ring resists thermal scission. During pyrolysis, the aromatic rings act as nucleating sites for graphitization, significantly increasing the residual char yield [3].

  • Cyanoguanidine (DICY): Dicyandiamide is the industry-standard latent curing agent. While it provides excellent thermal stability, it often requires accelerators (like ureas or imidazoles) which can complicate the thermal degradation profile [4]. Dihydrazides offer a cleaner, accelerator-free alternative for specific high-temperature or biomedical applications.

Comparative TGA Data Analysis

To objectively evaluate these curing agents, we compare the TGA metrics of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with stoichiometric amounts of ADH, SDH, IDH, and DICY.

Note: Data represents typical values obtained under a nitrogen atmosphere at a heating rate of 10°C/min.

Curing AgentChemical Nature Tonset​ (5% Wt. Loss, °C) Tmax​ (Peak DTG, °C)Char Yield (at 600°C, %)
ADH Aliphatic (C4 spacer)~310~36512 - 15
SDH Aliphatic (C8 spacer)~300~36010 - 12
IDH Aromatic (Phenyl spacer)~350~39025 - 30
DICY Cyanoguanidine~340~38518 - 22

Causality in the Data:

  • Tonset​ Depression in SDH: SDH exhibits a lower Tonset​ (~300°C) compared to ADH (~310°C). The longer octamethylene spacer in SDH reduces the cross-link density per unit volume, making the network more vulnerable to early thermal degradation.

  • High Char Yield in IDH: IDH yields nearly double the char of aliphatic dihydrazides. Instead of volatilizing into small gaseous molecules, the isophthalic rings undergo thermal condensation and cross-linking at extreme temperatures, forming a stable carbonaceous char layer that protects the underlying material.

Self-Validating Experimental Protocol: TGA of Cured Polymers

A critical error in thermal analysis is executing TGA on a sample that has not reached 100% conversion. If a sample is under-cured, residual curing (a mass-neutral event) will occur simultaneously with early-stage degradation during the TGA run, artificially skewing the Tonset​ data.

To ensure absolute scientific integrity, use the following self-validating workflow :

Step 1: Cure Verification (The Validation Step)

  • Weigh ~5 mg of the cured polymer into an aluminum DSC pan.

  • Run a Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min.

  • Causality Check: Analyze the thermogram. If an exothermic peak is present, unreacted epoxide and hydrazide groups remain. Do not proceed to TGA. Post-cure the bulk sample until a subsequent DSC scan shows a perfectly flat baseline post- Tg​ .

Step 2: Instrument Calibration & Baseline Setup

  • Load an empty platinum or alumina TGA pan.

  • Run a baseline subtraction profile from 25°C to 800°C under N2​ to account for buoyancy effects (apparent mass gain due to decreasing gas density at high temperatures).

Step 3: TGA Execution

  • Load 10–15 mg of the verified, fully cured polymer into the TGA pan. Ensure the sample sits flat to maximize thermal contact.

  • Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Rationale: An inert atmosphere isolates purely thermal cleavage mechanisms from oxidative degradation.

  • Heat the sample from 25°C to 800°C at a constant rate of 10°C/min.

Step 4: Data Extraction

  • Determine Tonset​ by marking the temperature at exactly 5% mass loss.

  • Apply a first-derivative transformation to the mass-loss curve to generate the DTG (Derivative Thermogravimetry) plot. The nadir of this peak represents Tmax​ .

  • Record the residual mass percentage at 600°C as the Char Yield.

Visualizing the Degradation Pathway

The following diagram illustrates the divergent thermal degradation pathways based on the dihydrazide backbone structure.

TGA_Pathway Start Fully Cured Epoxy-Dihydrazide Network (Verified via DSC) Stage1 Stage 1: Dehydration & Small Molecule Loss (150°C - 250°C) Start->Stage1 Heating under N2 Stage2 Stage 2: Main Chain Scission & Pyrolysis (300°C - 450°C) Stage1->Stage2 T > 300°C PathA Aliphatic Backbone (ADH, SDH) Rapid C-C Bond Cleavage Stage2->PathA Aliphatic Spacer PathB Aromatic Backbone (IDH) Ring Retention & Cross-linking Stage2->PathB Aromatic Spacer ResultA High Volatile Yield Low Char Formation (<15%) PathA->ResultA ResultB Graphitization High Char Formation (>25%) PathB->ResultB

Figure 1: Thermal degradation pathways of aliphatic vs. aromatic dihydrazide-cured epoxy networks.

References

  • Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays Source: MDPI (Polymers) URL:[Link]

  • Synthesis and characterization of new bio-based poly(acylhydrazone) vanillin vitrimers Source: Universitat Politècnica de Catalunya (UPCommons) URL:[Link]

  • Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry Source: MDPI (Materials) URL:[Link]

Validation

A Comparative Guide to HPLC Methods for Purity Determination of Cyclohex-4-ene-1,2-dicarbohydrazide

Prepared by: [Your Name/Lab Name], Senior Application Scientist Introduction Cyclohex-4-ene-1,2-dicarbohydrazide is a chemical intermediate of significant interest in the synthesis of various active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: [Your Name/Lab Name], Senior Application Scientist

Introduction

Cyclohex-4-ene-1,2-dicarbohydrazide is a chemical intermediate of significant interest in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. Its purity is a critical quality attribute that can directly impact the yield, purity, and safety profile of the final product. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the purity determination of non-volatile and thermally labile compounds like dicarbohydrazides. This guide provides a comprehensive comparison of potential reversed-phase HPLC (RP-HPLC) methodologies for the robust and accurate purity profiling of Cyclohex-4-ene-1,2-dicarbohydrazide, grounded in fundamental chromatographic principles and regulatory expectations.

The inherent polarity of the two hydrazide functional groups, coupled with the presence of a cyclohexene backbone, presents a unique challenge in chromatographic method development. The goal is to achieve adequate retention of the main analyte while ensuring effective separation from potential process-related impurities, such as starting materials, by-products, and degradants. This guide will explore a primary method utilizing a standard C18 stationary phase and then compare it with an alternative method employing a polar-embedded column, offering a different selectivity profile.

Part 1: Primary Method - Reversed-Phase HPLC on a C18 Stationary Phase

The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, offering a robust and well-understood platform for the separation of a wide range of molecules. Its hydrophobic nature provides a strong basis for the retention of the cyclohexene ring of the target analyte.

Rationale for Method Design

The selection of each parameter in this method is based on the physicochemical properties of Cyclohex-4-ene-1,2-dicarbohydrazide and established chromatographic principles.

  • Column Chemistry (C18): The non-polar C18 phase interacts with the hydrophobic cyclohexene core of the molecule. The high surface area and carbon load of modern C18 columns provide the necessary retention for what is otherwise a polar compound.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): Due to the presence of two basic hydrazide groups, pH control of the mobile phase is critical. An acidic modifier, such as formic acid or trifluoroacetic acid, is used to protonate the hydrazide moieties. This suppresses silanol interactions on the column surface, leading to improved peak shape and reproducibility. An acetonitrile gradient is employed to elute the main peak and any more hydrophobic impurities within a reasonable runtime.

  • Detection (UV at 210 nm): The hydrazide functional group lacks a strong chromophore in the upper UV region. However, the carbonyl group adjacent to the nitrogen atoms allows for UV absorbance at lower wavelengths, typically around 205-215 nm. A wavelength of 210 nm is chosen to provide a good balance between sensitivity and baseline noise from the mobile phase.

Experimental Workflow: Primary Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh & Dissolve Sample in Diluent (Water/ACN) mp_a Mobile Phase A: 0.1% Formic Acid in Water mp_b Mobile Phase B: Acetonitrile pump Gradient Pump mp_b->pump Load injector Autosampler (10 µL injection) pump->injector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) injector->column detector UV/Vis Detector (λ = 210 nm) column->detector cds Chromatography Data System (CDS) detector->cds Acquire integration Peak Integration & Area Calculation cds->integration purity Purity Calculation (% Area Normalization) integration->purity

Caption: Workflow for the primary RP-HPLC method using a C18 column.

Detailed Protocol: Primary Method
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Sample Preparation Accurately weigh ~10 mg of Cyclohex-4-ene-1,2-dicarbohydrazide and dissolve in 10 mL of a 50:50 Water/Acetonitrile mixture to a final concentration of 1 mg/mL.
Purity Calculation Area percent normalization, assuming all impurities have a similar response factor.

Part 2: Alternative Method - Polar-Embedded Stationary Phase

While the C18 column is a robust starting point, its highly hydrophobic nature might lead to poor retention of very polar impurities or require highly aqueous mobile phases where "phase collapse" or "dewetting" can be a risk. An alternative approach is to use a polar-embedded stationary phase. These phases have a polar group (e.g., amide, carbamate) incorporated near the base of the alkyl chain, which provides a different selectivity and enhanced compatibility with highly aqueous mobile phases.

Rationale for Alternative Design
  • Column Chemistry (Polar-Embedded): The embedded polar group can interact with the polar hydrazide moieties of the analyte and its impurities through hydrogen bonding, offering a different retention mechanism compared to the purely hydrophobic interactions on a C18 phase. This can be particularly advantageous for separating impurities with minor structural differences in their polar regions. Furthermore, it allows for the use of higher water content in the mobile phase without loss of performance.

  • Mobile Phase (Buffered): With a polar-embedded column, using a buffer like ammonium formate at a controlled pH (e.g., pH 3.0) can provide more consistent analyte ionization and interaction with the stationary phase compared to just using an acid modifier. This can lead to improved peak symmetry and method robustness.

Experimental Workflow: Alternative Method

cluster_prep_alt Sample & Mobile Phase Preparation cluster_hplc_alt HPLC System cluster_data_alt Data Analysis s_prep_alt Weigh & Dissolve Sample in Diluent (Mobile Phase A) mp_a_alt Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 mp_b_alt Mobile Phase B: Acetonitrile pump_alt Gradient Pump mp_b_alt->pump_alt Load injector_alt Autosampler (10 µL injection) pump_alt->injector_alt column_alt Polar-Embedded Column (e.g., 4.6 x 150 mm, 5 µm) injector_alt->column_alt detector_alt UV/Vis Detector (λ = 210 nm) column_alt->detector_alt cds_alt Chromatography Data System (CDS) detector_alt->cds_alt Acquire integration_alt Peak Integration & Area Calculation cds_alt->integration_alt purity_alt Purity Calculation (% Area Normalization) integration_alt->purity_alt

Caption: Workflow for the alternative HPLC method using a polar-embedded column.

Part 3: Method Comparison and Performance Data

The choice between these two methods will depend on the specific impurity profile of the sample. The following table summarizes the expected performance characteristics and provides a basis for method selection. The data presented is hypothetical, based on typical performance observed for these column types, and would require experimental verification as per ICH Q2(R1) guidelines on analytical validation.

Parameter Primary Method (C18) Alternative Method (Polar-Embedded) Commentary
Selectivity Primarily based on hydrophobicity. May co-elute polar impurities.Offers mixed-mode selectivity (hydrophobic and polar interactions). Potentially better resolution for polar by-products.The polar-embedded phase is advantageous if key impurities are structurally similar but differ in polarity.
Retention Factor (k) Expected k > 2 for the main peak with an optimized gradient.May offer higher retention for the main analyte due to secondary polar interactions.A higher retention factor generally leads to better resolution from the void volume.
Peak Asymmetry Good (typically 1.0 - 1.5) with proper mobile phase acidification.Excellent (typically 1.0 - 1.2) due to reduced silanol interactions and better mobile phase wetting.The polar-embedded column often provides superior peak shape for basic compounds.
Robustness Highly robust and well-established technology. Susceptible to dewetting if the gradient starts with >98% water.Robust, with high tolerance to 100% aqueous mobile phases. Selectivity can be sensitive to mobile phase pH.The C18 is more common, but the polar-embedded phase offers greater flexibility with highly aqueous conditions.
Ideal Use Case General-purpose purity testing and quality control where the impurity profile is well-characterized.Method development for complex samples with closely eluting polar impurities or when using MS detection (volatile buffers).

Conclusion and Recommendations

For routine quality control of Cyclohex-4-ene-1,2-dicarbohydrazide, the primary method utilizing a standard C18 column offers a reliable, robust, and cost-effective solution. It is grounded in the most widely used chromatographic principles and is likely to meet the requirements for purity determination where the impurity profile is known and resolution is not a significant challenge.

However, during process development or for forensic analysis of unknown impurity profiles, the alternative method with a polar-embedded column is highly recommended. Its unique selectivity can provide critical separation of polar, process-related impurities that might be missed by a standard C18 column. The enhanced stability in highly aqueous mobile phases and potential for superior peak shape for the basic hydrazide moieties make it a powerful tool for in-depth characterization and method optimization.

Ultimately, the selection of the optimal HPLC method requires empirical evaluation. It is advised to screen both column chemistries during method development to determine which provides the most comprehensive and robust separation for the specific sample matrix being analyzed. All methods must be fully validated according to ICH guidelines to ensure they are fit for their intended purpose.

References

  • Title: The role of pH in reversed-phase chromatography Source: Waters Corporation URL: [Link]

  • Title: A review of UV-visible spectrophotometry Source: ResearchGate URL: [Link]

  • Title: A New Generation of Polar-Embedded Reversed-Phase Columns for HPLC Source: Analytical Chemistry URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

Comparative

Mechanical property comparison of resins cured with cyclic vs linear dihydrazides

Mechanical Property Comparison of Epoxies Cured with Cyclic vs. Linear Dihydrazides: A Guide for Advanced Materials & Biomedical Engineering As a Senior Application Scientist, I frequently observe that the selection of c...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanical Property Comparison of Epoxies Cured with Cyclic vs. Linear Dihydrazides: A Guide for Advanced Materials & Biomedical Engineering

As a Senior Application Scientist, I frequently observe that the selection of crosslinking agents is treated as a secondary concern in polymer formulation. However, for researchers and drug development professionals designing structural materials—whether for microfluidic diagnostic chips, medical device encapsulation, or robust hydrogel-based drug delivery systems—the molecular architecture of the curing agent fundamentally dictates the ultimate performance of the material.

Dihydrazides act as highly effective thermal latent curing agents. Because they contain two reactive hydrazide groups ( C=ONHNH2​ ), a single dihydrazide molecule provides four active hydrogens capable of reacting with epoxide rings[1]. This guide objectively compares the mechanical properties imparted by linear versus cyclic dihydrazides and provides a self-validating protocol for their implementation.

Mechanistic Causality: Backbone Architecture and Network Dynamics

The macroscopic mechanical properties of a cured epoxy resin are a direct consequence of the dihydrazide's backbone architecture.

  • Linear Dihydrazides (e.g., ADH, SDH): Adipic dihydrazide (ADH) and sebacic dihydrazide (SDH) feature aliphatic carbon backbones (C4 and C8, respectively). This linear, flexible structure increases the free volume within the crosslinked network. Consequently, the cured resin exhibits superior chain mobility, translating to high toughness, excellent flexibility, and high elongation[2]. The longer the aliphatic chain (SDH vs. ADH), the less brittle the system becomes, which significantly enhances adhesive strength[3].

  • Cyclic Dihydrazides (e.g., IDH, VDH): Isophthalic dihydrazide (IDH) possesses a rigid aromatic core. This symmetry and rigidity restrict molecular rotation, yielding polymers with exceptional thermal stability and high glass transition temperatures ( Tg​ )[4]. However, this rigidity also increases brittleness and yields lower adhesion strength compared to linear counterparts[3]. Conversely, heterocyclic dihydrazides like valine dihydrazide (VDH) utilize a bulky ring structure that disrupts crystalline packing. This dramatically lowers the melting point (to ~120°C) and promotes rapid diffusion during curing, resulting in unparalleled adhesion and elongation[3].

G cluster_linear Linear Dihydrazides (ADH, SDH) cluster_cyclic Cyclic Dihydrazides (IDH, VDH) L_Struct Aliphatic Backbone (Flexible Chains) L_Mech High Toughness & Elongation L_Struct->L_Mech Epoxy Epoxy Resin Crosslinked Network L_Mech->Epoxy C_Struct Aromatic/Heterocyclic (Rigid Core) C_Mech High Tg & Thermal Stability C_Struct->C_Mech C_Mech->Epoxy

Fig 1: Mechanistic impact of dihydrazide backbone architecture on epoxy resin properties.

Quantitative Performance Comparison

The table below summarizes the thermal and mechanical properties of standard DGEBA (Bisphenol A diglycidyl ether) epoxy resins cured with various dihydrazides. Note how the melting point of the dihydrazide inversely correlates with the ultimate adhesion strength, heavily influenced by the diffusion rate during the thermal curing phase[3].

Dihydrazide TypeBackbone ArchitectureMelting Point (°C)Adhesion Strength (kgf/cm²)Key Mechanical Characteristic
Valine (VDH) Cyclic (Heterocyclic)120.454.3Extreme elongation (57.3%)[3]
Sebacic (SDH) Linear (C8 Aliphatic)~187.050.4High flexibility & adhesion[3]
Adipic (ADH) Linear (C4 Aliphatic)180.028.3High toughness, moderate adhesion[3][5]
Isophthalic (IDH) Cyclic (Aromatic)201.125.7High stiffness, high Tg​ , brittle[3][4]

Self-Validating Experimental Protocol: Formulation and Curing

To ensure reproducible mechanical properties, the formulation process must be tightly controlled. The following protocol utilizes a self-validating thermal analysis loop to guarantee that the latent curing agent is properly dispersed and fully reacted.

W Step1 1. Stoichiometric Calculation (0.85-1.15 eq active H) Step2 2. Resin Pre-heating (DGEBA to 60-70°C) Step1->Step2 Step3 3. High-Shear Dispersion (Add Micronized Dihydrazide) Step2->Step3 Step4 4. Thermal Curing (Heat above melting point) Step3->Step4 Step5 5. Self-Validation (DSC & DMA Analysis) Step4->Step5

Fig 2: Self-validating experimental workflow for formulating dihydrazide-cured epoxies.

Step 1: Stoichiometric Calculation Calculate the required mass of dihydrazide. Formulate at 0.85–1.15 equivalents of active hydrogen per epoxide equivalent[1][5]. Because each dihydrazide molecule has four active hydrogens, the active hydrogen equivalent weight is one-quarter of its molecular weight[5].

Step 2: Viscosity Reduction (Causality Check) Heat the DGEBA epoxy resin to 60-70°C[4]. Causality: DGEBA is highly viscous at room temperature. Heating lowers the viscosity to allow for homogeneous dispersion of the solid dihydrazide powder. Because dihydrazides are strictly latent and do not melt or react until >120°C, heating to 70°C prevents premature crosslinking while ensuring optimal mixing[3][4].

Step 3: Dispersion & B-Staging Slowly add the micronized dihydrazide powder under high-shear mixing until a stable, opaque suspension is formed[4]. Validation: At this stage, the "B-staged" system should exhibit no increase in viscosity when cooled back to room temperature. It can be stored for up to six months due to the latent nature of the unmelted dihydrazide[1][5].

Step 4: Thermal Curing & Self-Validation Cure the system at a temperature 10-20°C above the specific dihydrazide's melting point (e.g., 140°C for VDH, 200°C for ADH, 220°C for IDH)[3][6]. Self-Validation: Before bulk curing, run a small sample through Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min. A sharp endothermic peak will validate the exact melt-out temperature of the dihydrazide, immediately followed by a broad exothermic peak, which confirms and validates the onset of the crosslinking reaction[6].

Step 5: Mechanical Characterization Perform pull-off adhesion testing to quantify adhesive strength and Dynamic Mechanical Analysis (DMA) to verify the crosslink density and Tg​ .

Application Insights for Life Sciences

While dihydrazide-cured epoxies are heavily utilized in aerospace and electronics, their distinct mechanical properties are highly relevant to life sciences and drug development:

  • Medical Device Assembly: The high adhesion, low moisture permeability, and low toxicity profile of ADH and SDH-cured epoxies make them ideal for sealing microfluidic diagnostic devices and biosensors[2][3].

  • Drug Delivery Hydrogels: The exact same hydrazide chemistry is widely adapted to crosslink oxidized polysaccharides (like hyaluronic acid) to form biocompatible hydrogels. Understanding the mechanical differences between linear (flexible, shear-thinning) and cyclic (rigid, slow-degrading) dihydrazides allows drug development professionals to precisely tune the degradation rate and release kinetics of encapsulated active pharmaceutical ingredients.

References

  • "Adipic Dihydrazide as an Epoxy Resin Hardener: Properties & Procurement", nbinno.com. 2

  • "Application Notes and Protocols: The Role of Isophthalic Dihydrazide in High-Performance Polymers", Benchchem. 4

  • "Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays", PMC / NIH. 3

  • "(PDF) Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays", ResearchGate. 6

  • "Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems", A&C Catalysts, Inc. 1

  • "Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative", Gantrade. 5

Sources

Validation

Validating the Formaldehyde Scavenging Efficacy of Cyclohex-4-ene-1,2-dicarbohydrazide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Formaldehyde, a known human carcinogen, presents significant health risks through environmental exposure and as a metabolic byproduct.[1][2] The de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde, a known human carcinogen, presents significant health risks through environmental exposure and as a metabolic byproduct.[1][2] The development of effective formaldehyde scavengers is therefore a critical area of research in toxicology, materials science, and drug development. This guide provides a comprehensive framework for validating the formaldehyde scavenging efficiency of Cyclohex-4-ene-1,2-dicarbohydrazide. We present detailed experimental protocols, comparative data analysis with alternative scavengers, and an in-depth exploration of the underlying chemical mechanisms. This document is intended to serve as a technical resource for scientists engaged in the evaluation and application of formaldehyde mitigation strategies.

Introduction: The Imperative for Effective Formaldehyde Scavenging

Formaldehyde is a ubiquitous environmental pollutant and an endogenously produced metabolite.[2] Its high reactivity allows it to form adducts with critical biomolecules like proteins and DNA, leading to cellular damage and contributing to the pathogenesis of various diseases.[1] The hydrazide functional group is known to react with aldehydes, and specifically, aminoguanidine, which contains a hydrazide moiety, has been shown to scavenge formaldehyde in vivo.[3] This reactivity forms the basis for investigating Cyclohex-4-ene-1,2-dicarbohydrazide as a potential formaldehyde scavenger. The core of this interaction lies in the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a stable hydrazone derivative.[4]

This guide will focus on robust, quantitative methods for assessing the formaldehyde scavenging capacity of Cyclohex-4-ene-1,2-dicarbohydrazide. We will detail established analytical techniques, provide protocols for their implementation, and discuss the interpretation of results in a comparative context.

Mechanism of Formaldehyde Scavenging by Hydrazide Compounds

The primary mechanism by which hydrazide-containing compounds like Cyclohex-4-ene-1,2-dicarbohydrazide scavenge formaldehyde is through a condensation reaction.[5] The lone pair of electrons on the terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration, resulting in the formation of a stable hydrazone. In the case of dicarbohydrazides, this reaction can potentially proceed at both hydrazide moieties, leading to cross-linking and the formation of larger, polymeric structures.[5] This irreversible reaction effectively sequesters formaldehyde, preventing it from interacting with biological molecules.[5]

Diagram: Proposed Reaction Mechanism

Formaldehyde Scavenging Mechanism cluster_reactants Reactants cluster_product Product CH_structure Cyclohex-4-ene-1,2-dicarbohydrazide Product_structure Hydrazone Adduct CH_structure->Product_structure Reaction FA_structure Formaldehyde (HCHO) FA_structure->Product_structure caption Figure 1. Reaction of Cyclohex-4-ene-1,2-dicarbohydrazide with formaldehyde.

Caption: Proposed reaction of Cyclohex-4-ene-1,2-dicarbohydrazide with formaldehyde.

Experimental Validation: Protocols for Quantifying Scavenging Efficiency

To rigorously validate the formaldehyde scavenging efficiency of Cyclohex-4-ene-1,2-dicarbohydrazide, a controlled experimental setup is essential. The following protocols outline two widely accepted methods for the quantification of formaldehyde: the 2,4-Dinitrophenylhydrazine (DNPH) derivatization method followed by High-Performance Liquid Chromatography (HPLC) analysis, and the Acetylacetone method.

Protocol 1: DNPH-HPLC Method for Gaseous Formaldehyde

This method is highly sensitive and specific for aldehydes and ketones and is suitable for assessing the scavenging of airborne formaldehyde.[6] It involves trapping formaldehyde from a controlled environment onto a cartridge coated with DNPH, followed by elution and quantification using HPLC.

Experimental Workflow:

Caption: Workflow for the DNPH-HPLC method to determine formaldehyde scavenging.

Step-by-Step Methodology:

  • Chamber Preparation: Utilize a sealed environmental chamber with a known volume.[7][8] Introduce a standardized source of formaldehyde to achieve a target concentration (e.g., using a permeation tube or by injecting a known amount of formaldehyde solution).

  • Scavenger Introduction: Place a precisely weighed amount of Cyclohex-4-ene-1,2-dicarbohydrazide into the chamber.

  • Equilibration and Sampling: Allow the system to equilibrate for a defined period. Subsequently, draw a known volume of air from the chamber through a DNPH-coated silica cartridge at a controlled flow rate using a sampling pump.

  • Elution: Elute the trapped hydrazones from the cartridge with a specific volume of acetonitrile.

  • HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system equipped with a UV detector, monitoring at a wavelength between 350 and 380 nm.

  • Quantification: Prepare a calibration curve using standard solutions of the formaldehyde-DNPH derivative to quantify the formaldehyde concentration in the sampled air.[9]

  • Calculation of Efficiency: The scavenging efficiency is calculated as the percentage reduction in formaldehyde concentration in the presence of the scavenger compared to a control chamber without the scavenger.

Protocol 2: Acetylacetone Method for Aqueous Formaldehyde

This colorimetric method is well-suited for determining formaldehyde concentrations in aqueous solutions.[10][11][12] It relies on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium salt to form a yellow-colored lutidine derivative, which can be quantified spectrophotometrically.[12][13]

Experimental Workflow:

Caption: Workflow for the Acetylacetone method to quantify formaldehyde.

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare a series of standard formaldehyde solutions of known concentrations.[14][15] In parallel, prepare reaction vials containing a fixed concentration of formaldehyde and varying concentrations of Cyclohex-4-ene-1,2-dicarbohydrazide. Include a control with formaldehyde but no scavenger.

  • Reaction Incubation: Incubate all vials at a controlled temperature for a predetermined duration to allow for the scavenging reaction to occur.

  • Derivatization: To an aliquot from each vial, add the acetylacetone reagent (containing ammonium acetate, acetic acid, and acetylacetone).[13]

  • Color Development: Heat the mixture to facilitate the formation of the colored product.[12]

  • Spectrophotometric Analysis: After cooling to room temperature, measure the absorbance of the solutions using a spectrophotometer at the wavelength of maximum absorbance for the lutidine derivative (typically around 412-415 nm).[12]

  • Data Analysis: Construct a calibration curve from the absorbance readings of the standard solutions. Use this curve to determine the residual formaldehyde concentration in the sample vials. Calculate the scavenging efficiency as the percentage of formaldehyde removed relative to the initial concentration.

Comparative Analysis with Alternative Scavengers

To provide a comprehensive evaluation of Cyclohex-4-ene-1,2-dicarbohydrazide, its performance should be benchmarked against other known formaldehyde scavengers.

ScavengerScavenging PrincipleAdvantagesDisadvantages
Urea Reacts with formaldehyde to form urea-formaldehyde resins.[16]Low cost, widely available.[16]Reaction is reversible and can release formaldehyde under certain conditions.[16]
Ammonia and Ammonium Salts React with formaldehyde to form hexamine.[17]Effective at reducing formaldehyde emissions.Can negatively impact the physical properties of materials.[16]
Sodium Metabisulfite Reacts with formaldehyde to form a stable adduct.Highly effective in various testing methods.[16]Can affect the pH of the system.
Tannins Natural polyphenolic compounds that can react with formaldehyde.Bio-based and environmentally friendly.[18]Variable efficiency depending on the source and purity of the tannin.
Aminoguanidine Hydrazide-based scavenger.[3]Demonstrated in-vivo efficacy.[3]Potential for side reactions and toxicity concerns.

The experimental protocols described above can be adapted to compare the scavenging efficiency of Cyclohex-4-ene-1,2-dicarbohydrazide with these alternatives under identical conditions.

Conclusion and Future Directions

This guide has outlined a systematic approach for the validation of Cyclohex-4-ene-1,2-dicarbohydrazide as a formaldehyde scavenger. The provided protocols for both gaseous and aqueous phase testing, based on established DNPH-HPLC and acetylacetone methods, offer a robust framework for generating reliable and comparable data. The comparative analysis with existing scavengers is crucial for positioning this novel compound within the current landscape of formaldehyde mitigation strategies.

Future research should focus on elucidating the precise stoichiometry of the reaction between Cyclohex-4-ene-1,2-dicarbohydrazide and formaldehyde, and characterizing the resulting reaction products. Furthermore, evaluating its performance in complex matrices, such as in biological systems or incorporated into materials, will be essential for its potential application in drug development and environmental remediation. The long-term stability of the formed adducts and any potential for formaldehyde release under various environmental conditions also warrant thorough investigation.

References

  • Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization.
  • Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone.
  • Quantitative Determination of Formaldehyde In Air Using the Acetylacetone Method.
  • A simple method for the detection of formaldehyde - PubMed.
  • Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC - Sigma-Aldrich.
  • Determination of Formaldehyde in Foods by High-Performance Liquid Chromatography with Fluorescence Detection through Derivatization with Acetylacetone.
  • US4438206A - Method for determination of formaldehyde - Google Patents.
  • Determination of Formaldehyde in Ambient Air - Waters Corporation.
  • Exploring the reaction of formaldehyde with α-N-protected amino acid hydrazides.
  • Scavengers for achieving zero formaldehyde emission of wood-based panels - ResearchGate. Available at: [Link]

  • 01-00996-EN Analysis of Formaldehyde and Acetaldehyde in Ambient Air Using Integrated HPLC System - Shimadzu.
  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC. Available at: [Link]

  • NIOSH Method 2016: Formaldehyde - EPA. Available at: [Link]

  • Evidence for in vivo scavenging by aminoguanidine of formaldehyde produced via semicarbazide-sensitive amine oxidase-mediated deamination - PubMed. Available at: [Link]

  • EU: REACH ECHA publishes guideline for formaldehyde emission | TÜV SÜD. Available at: [Link]

  • Exploring the reaction of formaldehyde with α-N-protected amino acid hydrazides. Available at: [Link]

  • Formaldehyde-Scavenging Nanoparticles for High Performance Resins Chemical Engineering - Universidade de Lisboa. Available at: [Link]

  • 29-41, 2006 - Reduction of Formaldehyde Emission from Particleboards by Bio-Scavengers. Available at: [Link]

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  • The derivatization between hydrazides and formaldehyde - ResearchGate. Available at: [Link]

  • Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C. Available at: [Link]

  • Hydrazine - Wikipedia. Available at: [Link]

  • Standard Operating Procedure for the Non-Continuous - Measurement of Ambient Formaldehyde DRAFT - Gov.bc.ca. Available at: [Link]

  • Formaldehyde Lab Procedure Manual - CDC. Available at: [Link]

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  • Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione - ResearchGate. Available at: [Link]

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Comparative

Mass spectrometry fragmentation patterns of Cyclohex-4-ene-1,2-dicarbohydrazide

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Cyclohex-4-ene-1,2-dicarbohydrazide: A Comparative Analysis Authored by: A Senior Application Scientist In the landscape of drug development and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Cyclohex-4-ene-1,2-dicarbohydrazide: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of drug development and chemical analysis, a profound understanding of a molecule's structural integrity underpins its successful application. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures, and a predictive grasp of fragmentation patterns is paramount for unambiguous identification. This guide provides a comprehensive analysis of the theoretical mass spectrometry fragmentation patterns of Cyclohex-4-ene-1,2-dicarbohydrazide, a molecule of interest for its potential applications stemming from its cyclic olefin core and reactive hydrazide functionalities.

Given the absence of direct empirical data in publicly accessible literature for this specific compound, this guide is built upon well-established principles of mass spectrometry and extensive data from analogous structures. We will compare predicted fragmentation behaviors under different ionization techniques and contrast them with structurally related alternatives to provide a robust, data-driven framework for researchers.

The Structural Landscape and Its Implications for Fragmentation

Cyclohex-4-ene-1,2-dicarbohydrazide presents two key structural features that will dominate its mass spectrum:

  • A Cyclohexene Ring: This unsaturated six-membered ring is predisposed to a characteristic and highly predictable fragmentation pathway known as the retro-Diels-Alder (rDA) reaction.[1][2] This pericyclic reaction involves the cleavage of the ring at two specific points, yielding a diene and a dienophile.[3]

  • Two Vicinal Carbohydrazide Groups (-CONHNH₂): These substituents are expected to undergo fragmentation patterns typical of amides and hydrazines, including α-cleavages and neutral losses.

The interplay between these two features will define the compound's mass spectral fingerprint.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical as it dictates the energy imparted to the molecule, and thus the extent of fragmentation.[4] We will compare the predicted outcomes for "hard" ionization (Electron Ionization) and "soft" ionization (Electrospray Ionization).

Electron Ionization (EI): Unveiling the Core Structure

Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint.[5][6] For Cyclohex-4-ene-1,2-dicarbohydrazide (molar mass to be calculated), the EI spectrum is predicted to be dominated by the retro-Diels-Alder fragmentation.

Predicted Key Fragmentation Pathways under EI:

  • Molecular Ion (M•+) Formation: The initial event is the removal of an electron to form the molecular ion.[5]

  • Retro-Diels-Alder (rDA) Reaction: This is the most anticipated fragmentation pathway for the cyclohexene core.[2][7] The cyclohexene ring cleaves to produce a butadiene radical cation and a dienophile bearing the two carbohydrazide groups.

  • Fragmentation of the Dicarbohydrazide Moiety: Subsequent or competing fragmentation of the side chains is expected, including cleavage between the carbonyl and nitrogen atoms, and loss of neutral fragments like NH₂, N₂H₃, and H₂NCO.

G M Cyclohex-4-ene-1,2-dicarbohydrazide (M•+) rDA_products Butadiene Radical Cation + Ethene-1,2-dicarbohydrazide M->rDA_products Retro-Diels-Alder (Major Pathway) side_chain_frag Side Chain Fragments (e.g., loss of NH2, N2H4) M->side_chain_frag Direct Side Chain Fragmentation (Minor) rDA_products->side_chain_frag Further Fragmentation

Electrospray Ionization (ESI): Focusing on the Intact Molecule

In contrast to EI, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8] This is particularly useful for confirming the molecular weight of the analyte.

Predicted Observations under ESI:

  • High Abundance of the Protonated Molecule ([M+H]⁺): The base peak in the spectrum is expected to be the intact, protonated molecule.

  • Adduct Formation: Formation of adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) is also common.

  • Collision-Induced Dissociation (CID): To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required.[9] In an MS/MS experiment, the [M+H]⁺ ion would be selected and fragmented through collision with an inert gas. The resulting fragments would likely follow similar pathways to EI, but the initial energy is more controlled.

Tabulated Comparison of Predicted Fragments

The following table summarizes the predicted major fragments for Cyclohex-4-ene-1,2-dicarbohydrazide under different conditions. The exact mass-to-charge ratios (m/z) would be calculated based on the compound's elemental composition.

Ionization MethodPredicted Key FragmentFragmentation PathwayStructural Information Gained
Electron Ionization (EI) M•+IonizationMolecular Weight
[Butadiene]•+Retro-Diels-AlderPresence of Cyclohexene Ring
[M - Butadiene]•+Retro-Diels-AlderSubstituent Mass
[M - NH₂]•+α-cleavage of hydrazidePresence of Hydrazide Group
ESI-MS [M+H]⁺ProtonationHigh-confidence Molecular Weight
[M+Na]⁺Adduct FormationConfirmation of Molecular Weight
ESI-MS/MS of [M+H]⁺ [M+H - H₂O]⁺Neutral LossPresence of Labile Protons
[M+H - N₂H₄]⁺Neutral Loss from HydrazidePresence of Hydrazide Group

Comparison with Alternative Compounds

To highlight the diagnostic value of the predicted fragmentation patterns, we will compare them to two hypothetical alternatives.

Alternative 1: Cyclohexane-1,2-dicarbohydrazide (Saturated Analogue)

The absence of the double bond in the cyclohexane ring precludes the retro-Diels-Alder reaction.

  • Key Difference: The fragmentation of the saturated analogue would be dominated by cleavage of the substituents and ring-opening pathways initiated by cleavage adjacent to the nitrogen or carbonyl groups, leading to a more complex spectrum without the characteristic rDA fragments.[10]

Alternative 2: Unsubstituted Cyclohexene

The mass spectrum of cyclohexene is well-documented and serves as a baseline for the fragmentation of the carbocyclic core.

  • Key Difference: The spectrum of cyclohexene is dominated by the retro-Diels-Alder reaction, yielding a prominent ion from the butadiene radical cation (m/z 54) and loss of ethene (28 Da).[2][11] The spectrum of our target molecule will show a much more massive dienophile fragment due to the dicarbohydrazide substituents.

G cluster_0 Cyclohex-4-ene-1,2-dicarbohydrazide cluster_1 Cyclohexane-1,2-dicarbohydrazide cluster_2 Cyclohexene a { M•+ |  Retro-Diels-Alder Dominant} b { M•+ |  No rDA |  Complex Side Chain & Ring Cleavage} a:f1->b:f1 Absence of double bond prevents rDA c { M•+ (m/z 82) |  rDA to m/z 54} a:f1->c:f1 Substituents alter fragment mass but not mechanism

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of Cyclohex-4-ene-1,2-dicarbohydrazide in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

Protocol for ESI-MS and MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a Liquid Chromatograph-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% to 95% B over 10 minutes.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • MS Scan Range: m/z 100-800.

    • MS/MS: Select the [M+H]⁺ ion for fragmentation with a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation profile.

Conclusion

The mass spectrometric behavior of Cyclohex-4-ene-1,2-dicarbohydrazide can be confidently predicted based on fundamental principles and data from analogous structures. Under high-energy electron ionization, a dominant retro-Diels-Alder fragmentation pathway is expected, providing clear evidence of the cyclohexene core. Softer ionization techniques like ESI will be invaluable for confirming the molecular weight. By comparing these predicted patterns with those of saturated or unsubstituted analogues, a robust analytical method for the identification and structural confirmation of this molecule and its derivatives can be established. This guide provides the foundational knowledge for researchers to interpret their experimental data with a high degree of confidence.

References

  • vertexaisearch.cloud.google.com. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.
  • JoVE. (2024, December 5).
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect.
  • Wikipedia. (n.d.). Retro-Diels–Alder reaction.
  • Doc Brown's Chemistry. (2025, December 11).
  • PubMed. (2015, December 17).
  • eGyanKosh. (n.d.).
  • Chemistry LibreTexts. (2022, September 1). 4.
  • RSC Publishing. (1968). 304 J. Chem. SOC. (B), 1968.
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  • Research and Reviews. (2024, June 28).
  • Wikipedia. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • The Main Fragmentation Reactions of Organic Compounds. (n.d.).

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Validation

A Senior Application Scientist's Guide to Elemental Analysis and Stoichiometric Validation of Dihydrazide Derivatives

In the landscape of drug development and materials science, dihydrazide derivatives stand out for their versatile biological activities and utility as synthetic precursors.[1][2] Their efficacy, safety, and performance a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, dihydrazide derivatives stand out for their versatile biological activities and utility as synthetic precursors.[1][2] Their efficacy, safety, and performance are intrinsically linked to their precise elemental composition. For researchers and drug development professionals, verifying the exact stoichiometry of a newly synthesized dihydrazide is not merely a procedural step but a foundational pillar of scientific integrity. An error in elemental composition can signify impurities or an incorrect structure, with profound implications for subsequent research and application.

The Principle of Stoichiometric Validation: Combustion Analysis

The cornerstone of modern elemental analysis for organic compounds, including dihydrazides, is high-temperature combustion, often referred to as the Dumas method.[3] This technique provides a quantitative determination of the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).[4][5]

The process involves:

  • Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in an oxygen-rich environment.[6][7] This process rapidly converts the constituent elements into simple gases: Carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), nitrogen is converted to nitrogen gas (N₂) and its oxides (NOx), and sulfur becomes sulfur dioxide (SO₂).[6][7]

  • Reduction & Purification: The resulting gas mixture is passed over heated, high-purity copper, which reduces any nitrogen oxides to N₂ and removes excess oxygen.[7] A series of absorbent traps then remove other byproducts, such as halogens, if present.[6][8]

  • Separation & Detection: The purified gases (CO₂, H₂O, N₂, and SO₂) are separated, typically using gas chromatography, and quantified by a thermal conductivity detector (TCD).[6]

Oxygen content is usually determined separately via high-temperature pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are measured.[4][9] The final output provides the mass percentage of each element in the original sample, which is the critical data for stoichiometric validation.[5]

Comparative Analysis of Elemental Analyzer Technologies

Modern elemental analyzers are highly automated and precise instruments. While most operate on the same core combustion principle, they differ in sensitivity, sample throughput, and their ability to handle diverse sample matrices.[6] For dihydrazide derivatives, which are typically pure solid compounds, the key considerations are accuracy and reproducibility.

FeatureMicro Elemental Analyzer Macro Elemental Analyzer Key Consideration for Dihydrazide Analysis
Typical Sample Size < 10 mg10 mg - several gramsMicro-analyzers are ideal, conserving valuable synthesized material.[9][10]
Precision High (typically requires a 6-digit microbalance)High (can use a standard 4- or 5-digit balance)High precision is paramount. The small sample size necessitates an accurate microbalance to minimize weighing errors.[9][11]
Homogeneity Requirement Very high; sample must be finely powdered and uniform.[10]More tolerant of sample inhomogeneity due to larger sample size.[11]Dihydrazides are crystalline solids; proper grinding to a fine powder is essential for representative analysis in a micro-analyzer.[12]
Application Focus Purity determination of synthetic compounds, pharmaceuticals.[4]Environmental samples (soil), food, fuels, materials with lower homogeneity.[3][4]The primary application for dihydrazides aligns perfectly with the strengths of micro elemental analyzers.

The Causality Behind a Robust Experimental Workflow

The accuracy of elemental analysis is determined less by the instrument itself and more by meticulous sample preparation.[10][11] For dihydrazide derivatives, several factors demand special attention.

The Criticality of Sample Preparation
  • Homogenization: A sample must be perfectly representative of the entire synthesized batch. For crystalline dihydrazides, this means grinding the sample into a fine, uniform powder. This ensures that the few milligrams taken for analysis have the exact same composition as the bulk material.[11][12]

  • Drying: Moisture is a significant source of error. It artificially increases the sample weight and inflates the hydrogen percentage.[11] Samples must be thoroughly dried to a constant weight, typically in a vacuum oven at a temperature well below the compound's melting or decomposition point.

  • Handling Hygroscopic Compounds: Many nitrogen-rich compounds, including some hydrazides, are hygroscopic and can rapidly absorb atmospheric moisture. For these materials, sample preparation inside a glove box and sealing the sample in a gas-tight capsule is the only way to ensure an accurate measurement.[11]

G Homogenize Homogenize Sample (Grind to fine powder) Rep Ensures Representative Analysis Homogenize->Rep Dry Dry to Constant Weight (Vacuum Oven) H_Error Avoids Falsely High Hydrogen % Dry->H_Error Weight_Error Prevents Inaccurate Initial Mass Dry->Weight_Error Weigh Weigh Accurately (Microbalance) Seal Seal in Capsule (Handle hygroscopic samples in glove box) Moisture_Error Prevents Reabsorption of Moisture

Caption: Diagram 1: The logic behind critical sample preparation steps.

Addressing Challenges with Nitrogen-Rich Compounds

Dihydrazides possess a high nitrogen content. Inadequately optimized combustion can lead to the formation of various nitrogen oxides (NOx) instead of complete conversion to N₂ gas, resulting in erroneously low nitrogen values.[8] Modern elemental analyzers mitigate this by:

  • Optimized Combustion Reagents: Using reagents like chromium oxide or silver tungstate in the combustion tube ensures complete oxidation of the sample.[8]

  • High-Efficiency Reduction: A robust reduction zone packed with high-purity copper ensures all NOx species are quantitatively converted to N₂ before reaching the detector.[7]

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

This protocol describes a self-validating system for determining the C, H, and N percentages of a newly synthesized dihydrazide derivative.

Instrumentation:

  • Micro Elemental Analyzer

  • 6-digit Microbalance

Materials:

  • Dried, homogenized dihydrazide sample

  • Certified organic standard (e.g., Acetanilide)

  • Tin or silver capsules

  • High-purity oxygen and helium carrier gas

Methodology:

  • Instrument Calibration & Validation:

    • Calibrate the instrument using a certified standard like Acetanilide. Analyze the standard 3-5 times.

    • Validation Check: The average experimental C, H, and N values for the standard must fall within ±0.3% of the known theoretical values. This confirms the analyzer is functioning correctly.

  • System Blank Validation:

    • Analyze 2-3 empty tin capsules.

    • Validation Check: The detector response should be negligible, confirming the system is free from atmospheric leaks or contamination.[13]

  • Sample Preparation:

    • Grind the dihydrazide sample to a fine, homogeneous powder.

    • Dry the sample in a vacuum oven at 50°C for 4-6 hours, or until a constant weight is achieved.

    • Transfer the dried sample to a desiccator to cool. If the sample is known to be hygroscopic, perform steps 4 and 5 in a glove box.

  • Sample Weighing and Encapsulation:

    • On a tared microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.[10]

    • Record the exact weight to at least 5 decimal places.

    • Crimp the capsule tightly to ensure no sample is lost and it is sealed from the atmosphere.

  • Analysis:

    • Analyze a minimum of three separate, independently weighed samples of the dihydrazide.

    • Validation Check: The results for the three replicates should be highly consistent, with a standard deviation typically less than 0.1%.

G Start Start Calibrate 1. Instrument Calibration (Acetanilide Standard) Start->Calibrate Validate_Cal Validation Check: Results ±0.3% of Theoretical? Calibrate->Validate_Cal Blank 2. System Blank Run (Empty Capsule) Validate_Cal->Blank Pass Fail STOP: Troubleshoot System Validate_Cal->Fail Fail Validate_Blank Validation Check: Negligible Detector Response? Blank->Validate_Blank Prepare 3. Sample Preparation (Grind, Dry) Validate_Blank->Prepare Pass Validate_Blank->Fail Fail Weigh 4. Weigh & Encapsulate (1-3 mg, Microbalance) Prepare->Weigh Analyze 5. Sample Analysis (n≥3 replicates) Weigh->Analyze Validate_Rep Validation Check: Standard Deviation < 0.1%? Analyze->Validate_Rep Validate_Rep->Prepare Fail (Check Sample Homogeneity) Process 6. Data Processing & Stoichiometric Validation Validate_Rep->Process Pass End End Process->End

Caption: Diagram 2: A self-validating workflow for elemental analysis.

Stoichiometric Validation: From Raw Data to Empirical Formula

The ultimate goal of elemental analysis is to confirm that the experimental composition matches the theoretical composition of the target dihydrazide molecule.[14]

**Example Case Study: Adipic Dihydrazide (C₆H₁₄N₄O₂) **

  • Calculate Theoretical Mass Percentages:

    • Molecular Weight = (6 * 12.01) + (14 * 1.01) + (4 * 14.01) + (2 * 16.00) = 174.20 g/mol

    • %C = (72.06 / 174.20) * 100 = 41.38%

    • %H = (14.14 / 174.20) * 100 = 8.12%

    • %N = (56.04 / 174.20) * 100 = 32.17%

    • %O = (32.00 / 174.20) * 100 = 18.37%

  • Compare with Experimental Data: Following the protocol, three samples of newly synthesized Adipic Dihydrazide were analyzed.

ElementReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Average Exp. (%) Theoretical (%) Deviation
C 41.5541.4941.6041.55 41.38+0.17
H 8.058.118.088.08 8.12-0.04
N 32.2532.3132.2832.28 32.17+0.11
  • Conclusion: The experimental results for Carbon, Hydrogen, and Nitrogen are all well within the widely accepted tolerance of ±0.4% from the theoretical values. This provides strong, quantitative evidence that the synthesized compound has the correct elemental composition and is of high purity.

By integrating meticulous, well-rationalized sample preparation with a system of built-in validation checks, this elemental analysis workflow provides trustworthy and authoritative data. This allows researchers, scientists, and drug development professionals to confidently validate the stoichiometry of their dihydrazide derivatives, ensuring a solid foundation for all subsequent scientific inquiry.

References

  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30). Available from: [Link]

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis - Spectroscopy. (2022, January 1). Available from: [Link]

  • Elemental analysis: operation & applications - Elementar. Available from: [Link]

  • Stoichiometry: Elemental Analysis. Available from: [Link]

  • Sample preparation: Impacts and best practices - Phenomenex. (2025, November 5). Available from: [Link]

  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL. Available from: [Link]

  • CHNSO Elemental Analysis – Sample Preparation - Mettler Toledo. Available from: [Link]

  • CHNS Analysis - Eurofins Scientific. (2026, January 7). Available from: [Link]

  • CHNS Elemental Analysers - Rsc.org. (2008, April 29). Available from: [Link]

  • Elemental analysis data: Significance and symbolism. (2025, October 3). Available from: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available from: [Link]

  • How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2). Available from: [Link]

  • Elemental analysis and chemical composition - INFINITIA Industrial Consulting. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Available from: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field - ACS Publications. (2023, May 30). Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for Cyclohex-4-ene-1,2-dicarbohydrazide

As drug development and materials science advance, the utilization of complex bifunctional molecules like Cyclohex-4-ene-1,2-dicarbohydrazide (CAS No. 14246-80-1) has expanded.

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the utilization of complex bifunctional molecules like Cyclohex-4-ene-1,2-dicarbohydrazide (CAS No. 14246-80-1) has expanded. Featuring both a reactive cyclohexene double bond and two potent hydrazide (-CONHNH₂) functional groups, this compound serves as a critical intermediate in cycloaddition reactions and coordination chemistry [1].

However, the very features that make it synthetically valuable—its strong reducing potential and nucleophilicity—also render it hazardous. Improper disposal of hydrazide derivatives can lead to environmental toxicity, the release of flammable gases, or the formation of highly toxic, carcinogenic byproducts [3].

This guide provides researchers and safety officers with a self-validating, step-by-step operational protocol for the safe handling, chemical inactivation, and disposal of Cyclohex-4-ene-1,2-dicarbohydrazide.

Chemical Profile & Mechanistic Hazards

To handle this compound safely, one must understand the causality behind its reactivity. The two hydrazide moieties act as multi-dentate chelating agents and powerful reducing agents [1].

  • Hydrolysis Risk: When exposed to ambient moisture at room temperature, the compound can undergo slow hydrolysis, degrading the chemical and potentially releasing trace hydrazine gas over time.

  • Oxidation Hazards: In the presence of strong oxidizers, hydrazides react violently, releasing nitrogen gas ( N2​ ) and heat [5]. Uncontrolled oxidation can lead to explosions or the formation of toxic partial-oxidation products [4].

  • Regulatory Classification: While this specific compound is a derivative, the EPA and OSHA heavily regulate hydrazine and carboxylic acid hydrazide wastes (often categorized under RCRA hazardous waste codes) due to their environmental persistence and toxicity [2].

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / DetailOperational Implication
CAS Number 14246-80-1Ensure SDS matches this exact isomer.
Molecular Weight 198.22 g/mol Required for stoichiometric oxidation calculations.
Storage Conditions 0–6°C, Airtight [1]Prevents ambient hydrolysis and degradation.
Primary Hazards Skin/Eye Irritant, Reducing AgentMandates strict PPE and segregation from oxidizers.
Incompatible Materials Peroxides, Nitric Acid, Active Metals [5]Segregate waste streams to prevent spontaneous ignition.

Operational Safety & Handling Prerequisites

Before initiating any disposal or experimental workflow, the laboratory environment must be secured. Trustworthy science relies on reproducible safety standards.

Table 2: Required PPE & Safety Apparatus
Equipment TypeSpecificationJustification
Gloves Double-layered Nitrile (≥8 mil)Prevents dermal absorption of irritants [1].
Eye Protection Chemical splash gogglesProtects against caustic oxidation byproducts.
Ventilation Certified Fume HoodMitigates inhalation of potential aerosolized hydrazides.
Spill Kit Inert absorbents (Sand/Vermiculite)Combustible absorbents (sawdust) may ignite upon contact [5].

Primary Disposal Protocol: Chemical Inactivation (Oxidation)

Direct disposal of Cyclohex-4-ene-1,2-dicarbohydrazide into institutional waste streams or municipal sewers is strictly prohibited [5]. The scientifically validated method for laboratory-scale disposal is chemical inactivation via controlled oxidation using sodium hypochlorite (bleach)[3, 4].

This process converts the reactive hydrazide groups into harmless nitrogen gas ( N2​ ), water, and the corresponding dicarboxylic acid.

Mechanistic Rationale

The oxidation must be performed with a stoichiometric excess of hypochlorite. Incomplete oxidation of hydrazines/hydrazides can lead to the formation of highly toxic, carcinogenic byproducts (such as N-nitroso compounds in methylated variants, and reactive intermediates in standard hydrazides) [3, 4]. A self-validating starch-iodide test ensures complete destruction.

OxidationWorkflow Start 1. Weigh Waste Hydrazide Dilution 2. Suspend in Aqueous Buffer (pH 8-9) at 0°C Start->Dilution Oxidation 3. Dropwise Addition of NaOCl (Bleach) Dilution->Oxidation Monitor 4. Monitor N2 Gas Evolution & Temp Oxidation->Monitor Test 5. Starch-Iodide Test (Check for excess NaOCl) Monitor->Test Test->Oxidation If oxidant depleted Neutralize 6. Quench & Adjust pH (Sodium Bisulfite) Test->Neutralize If excess confirmed Dispose 7. Route to Aqueous Hazardous Waste Neutralize->Dispose

Caption: Step-by-step chemical inactivation workflow for hydrazide compounds using hypochlorite oxidation.

Step-by-Step Inactivation Methodology

Reagents Required:

  • 5-10% Sodium Hypochlorite (NaOCl) solution (Commercial bleach is acceptable if concentration is known).

  • 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate ( NaHCO3​ ) [1].

  • Starch-iodide indicator paper.

  • Sodium bisulfite (for final quenching).

Procedure:

  • Preparation: Conduct all steps inside a certified fume hood behind a blast shield. Calculate the required moles of NaOCl. You will need at least 4 moles of NaOCl per mole of dicarbohydrazide to fully oxidize both hydrazide groups, plus a 20% excess to ensure complete reaction [4].

  • Suspension: Suspend the Cyclohex-4-ene-1,2-dicarbohydrazide waste in a dilute basic solution (e.g., 5% NaHCO3​ ) [1]. Place the reaction flask in an ice-water bath to maintain the temperature below 20°C, as the oxidation is highly exothermic.

  • Oxidation: Slowly, dropwise, add the NaOCl solution to the stirred suspension.

    • Observation: You will observe immediate effervescence. This is the release of nitrogen gas ( N2​ ).

    • Control: If gas evolution becomes too vigorous or the temperature rises above 25°C, pause the addition.

  • Validation (The Trust Check): Once the calculated volume of NaOCl has been added and gas evolution ceases, stir for an additional 30 minutes. Spot a drop of the reaction mixture onto starch-iodide paper.

    • A blue/black color confirms the presence of excess hypochlorite, validating that all hydrazide has been destroyed.

    • If the paper remains white, unreacted hydrazide may still be present. Add more NaOCl and repeat the test.

  • Quenching & Disposal: Once complete destruction is verified, quench the excess hypochlorite by adding a small amount of sodium bisulfite until the starch-iodide test is negative. Adjust the pH to 6-8. Transfer the resulting solution (now containing harmless cyclohex-4-ene-1,2-dicarboxylic acid salts) to an appropriately labeled aqueous hazardous waste container for institutional pickup [3].

Emergency Spill Management

In the event of an accidental spill of the raw powder or a concentrated solution, immediate containment is required to prevent environmental release and exposure. Hydrazides must be kept out of confined spaces (like sinks or floor drains) due to the risk of flammable vapor accumulation and explosion [5].

SpillResponse Spill Accidental Spill Identified Evacuate Evacuate & Maximize Hood Ventilation Spill->Evacuate PPE Don Maximum PPE (Respirator, Double Gloves) Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Earth) PPE->Contain Neutralize Neutralize Acids with Sodium Bicarbonate Contain->Neutralize Collect Sweep into Non-Metallic Sealed Container Neutralize->Collect Label Label as EPA/RCRA Hazardous Waste Collect->Label

Caption: Emergency spill response pathway emphasizing inert containment and neutralization.

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel. Eliminate all ignition sources [5].

  • Contain: Cover the spill with an inert absorbent such as dry sand or vermiculite. Crucial: Do NOT use paper towels, sawdust, or combustible absorbents, as the reducing nature of the chemical can cause fires [5].

  • Neutralize: If the spill involves acidic derivatives of the compound, carefully broadcast solid sodium bicarbonate over the spill area to neutralize it before collection [1].

  • Collect: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container.

  • Manifest: Label clearly as "Hazardous Waste: Hydrazide Spill Debris" and contact your Environmental Health and Safety (EHS) department for final incineration disposal [3].

References

  • Benchchem.Cyclohex-4-ene-1,2-dicarbohydrazide | 14246-80-1.
  • Occupational Safety and Health Administration (OSHA).EPA's Hazardous Waste Management System; 1,1-Dimethylhydrazine Production Wastes.
  • National Center for Biotechnology Information (NCBI).PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
  • Defense Technical Information Center (DTIC).Products of the Hypochlorite Oxidation of Hydrazine Fuels.
  • New Jersey Department of Health.Hydrazine - Hazardous Substance Fact Sheet.
Handling

A Researcher's Guide to the Safe Handling of Cyclohex-4-ene-1,2-dicarbohydrazide

The core principle of this guide is to foster a proactive safety culture. It is imperative to treat Cyclohex-4-ene-1,2-dicarbohydrazide as a substance with the potential for skin, eye, and respiratory irritation, and to...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to foster a proactive safety culture. It is imperative to treat Cyclohex-4-ene-1,2-dicarbohydrazide as a substance with the potential for skin, eye, and respiratory irritation, and to handle it with the appropriate precautions until more specific toxicological data becomes available.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any experimental work begins, a thorough hazard assessment is mandatory. This involves understanding the potential risks and implementing the necessary controls to mitigate them. The American Chemical Society (ACS) advocates for a RAMP-based approach: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[4]

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid or solutions of Cyclohex-4-ene-1,2-dicarbohydrazide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[5][6] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has a general ventilation system that prevents the accumulation of vapors.[6]

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly demarcated. Covering the work surface with disposable, absorbent bench paper is recommended to contain any potential spills.[5]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[7][8] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are critical for preventing direct contact with Cyclohex-4-ene-1,2-dicarbohydrazide. The following PPE is mandatory for all procedures involving this compound:

Body Part Required PPE Material/Standard Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1-compliantProvides protection from splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739 testedDouble-gloving is recommended. Nitrile or neoprene gloves provide good resistance to a range of chemicals.[9][10] Always inspect gloves for any signs of degradation or puncture before use.
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronNFPA 2112A flame-resistant lab coat provides a primary barrier. A chemical-resistant apron worn over the lab coat offers additional protection against spills and splashes.[9]
Respiratory NIOSH-approved Respirator (as needed)Varies based on assessmentA respirator may be necessary if there is a risk of generating significant dust or aerosols that cannot be controlled by the fume hood alone. A full respiratory protection program consistent with OSHA guidelines should be implemented if respirators are required.[7][10]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat & Apron Don2 Respirator (if required) Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Outer Layer Last) Don3->Don4 Doff1 Gloves (Outer Layer First) Doff2 Apron Doff1->Doff2 Doff3 Goggles & Face Shield Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Respirator (if worn) Doff4->Doff5 End Leave Lab Safely Doff5->End Start Prepare for Lab Work Start->Don1

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Preparation:

  • Consult the Chemical Hygiene Plan: Before beginning work, review your institution's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13]

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment and place them in the chemical fume hood before handling the compound.

  • Prepare for Emergencies: Ensure that spill cleanup materials are readily available.[14]

Handling:

  • Weighing: Tare a sealed container on the balance. Transfer the container to the fume hood, add the desired amount of Cyclohex-4-ene-1,2-dicarbohydrazide, and seal the container before returning it to the balance for final weighing. This "weighing by difference" technique minimizes the potential for contamination.

  • Transfers: Use a spatula or other appropriate tool for solid transfers. For solutions, use a pipette or syringe. All transfers must be conducted within the fume hood.

  • Housekeeping: Keep the work area clean and organized. Clean up any minor spills immediately.

Post-Procedure:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, as illustrated in the diagram above.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All solid waste contaminated with Cyclohex-4-ene-1,2-dicarbohydrazide, including gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain.

  • Container Labeling: All waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[15]

Emergency Procedures: Preparing for the Unexpected

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spill: For a small spill within the fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[14]

By integrating these safety protocols into your daily laboratory workflow, you can create a robust system that protects yourself, your colleagues, and your research.

References

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  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.).
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  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
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  • American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager. (2013, September 10).
  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride | C8H8O3 | 682602 | 935-79-5. (n.d.).
  • Safety Guidelines for the Chemistry Professional. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 31).
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  • CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2025, July 5).

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